Metoprolol tartrate
Description
Propriétés
IUPAC Name |
(2R,3S)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULWPYYGQCFMP-NPHUUBOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-17-7 | |
| Record name | Metoprolol tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Precise Dance: A Technical Guide to Metoprolol Tartrate's Interaction with Cardiac Beta-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Metoprolol (B1676517) tartrate, a cornerstone in cardiovascular therapy, exerts its primary therapeutic effects through a highly selective and competitive interaction with beta-1 (β1) adrenergic receptors in the heart.[[“]][2][3] This in-depth technical guide elucidates the molecular mechanisms underpinning this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Molecular Mechanism of Action: Competitive Antagonism and Inverse Agonism
Metoprolol is a beta-1 selective (cardioselective) adrenergic receptor antagonist.[2][4] Its mechanism of action is primarily characterized by competitive antagonism at the β1-adrenergic receptor.[2][5] In the presence of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine, metoprolol competes for the same binding site on the β1 receptor, thereby preventing the activation of the receptor and the subsequent downstream signaling cascade.[2][3] This blockade of catecholamine effects leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3][6]
Interestingly, metoprolol also exhibits inverse agonist properties.[7][8] This means that even in the absence of an agonist, metoprolol can reduce the basal or constitutive activity of the β1-adrenergic receptor, leading to a decrease in baseline intracellular signaling.[7][9]
Signaling Pathway of the Cardiac Beta-1 Adrenergic Receptor
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to a stimulatory G-protein (Gs).[10][11] This initiates a signaling cascade that ultimately increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][10]
Metoprolol's Competitive Antagonism and Inverse Agonism
Metoprolol's interaction with the β1-adrenergic receptor disrupts the normal signaling pathway.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of metoprolol for β1 over β2-adrenergic receptors is a key determinant of its clinical efficacy and safety profile. This selectivity is quantified by comparing its binding affinity (Ki) for the two receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Species | pKi | Ki (nM) | Selectivity Ratio (β2-Ki / β1-Ki) | Reference |
| Metoprolol (S-enantiomer) | β1 | Guinea Pig | 7.73 ± 0.10 | ~1.86 | ~28 | [12][13] |
| β2 | Guinea Pig | 6.28 ± 0.06 | ~52.48 | [12][13] | ||
| Metoprolol (R-enantiomer) | β1 | Guinea Pig | 5.00 ± 0.06 | ~10,000 | ~3 | [12][13] |
| β2 | Guinea Pig | 4.52 ± 0.09 | ~30,200 | [12][13] | ||
| Metoprolol (racemic) | β1 | Human | 6.99 | 102 | ~30-40 | [[“]][14] |
| β2 | Human | - | - | [[“]] |
Note: pKi is the negative logarithm of the Ki value. Data is presented as mean ± S.D. where available.
Experimental Protocols
The quantitative data presented above are typically generated using radioligand binding assays and functional assays that measure downstream signaling events, such as cAMP accumulation.
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound (e.g., metoprolol) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of metoprolol for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).
-
Unlabeled metoprolol tartrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation.[15]
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-CGP 12177, and varying concentrations of unlabeled metoprolol.[15]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of metoprolol. The IC50 (the concentration of metoprolol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17]
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a competitive immunoassay to measure intracellular cAMP levels.
Objective: To quantify the effect of metoprolol on agonist-stimulated cAMP production.
Materials:
-
Cardiac cells or cell lines expressing β1-adrenergic receptors.
-
Isoproterenol (B85558) (a non-selective beta-adrenergic agonist).
-
Metoprolol tartrate.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
HTRF-compatible plate reader.
Methodology:
-
Cell Culture: Plate cells in a 384-well plate.
-
Compound Addition: Add varying concentrations of metoprolol to the cells and incubate.[18]
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (e.g., EC80) to stimulate cAMP production and incubate for a specific time (e.g., 30 minutes).[18]
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the competitive binding reaction.[18]
-
Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).[18][19]
-
Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of cAMP. An IC50 value for metoprolol's inhibition of isoproterenol-stimulated cAMP production can be determined by non-linear regression.[18][20]
Conclusion
Metoprolol tartrate's therapeutic efficacy in cardiovascular diseases is rooted in its selective and competitive antagonism of cardiac β1-adrenergic receptors. Its additional property of inverse agonism further contributes to its ability to modulate cardiac function. The quantitative analysis of its binding affinity and the elucidation of its impact on downstream signaling pathways, through rigorous experimental protocols, are crucial for a comprehensive understanding of its pharmacological profile and for the development of future cardiovascular therapeutics.
References
- 1. consensus.app [consensus.app]
- 2. droracle.ai [droracle.ai]
- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in the in vitro pharmacodynamic properties of metoprolol in atria isolated from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inverse agonist activity of beta-adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beta-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 12. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The β1 and β2‐adrenoceptor affinity and β1‐blocking potency of S‐ and R‐metoprolol | Semantic Scholar [semanticscholar.org]
- 14. metoprolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. m.youtube.com [m.youtube.com]
- 19. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 20. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
The Pharmacodynamics of Metoprolol Tartrate in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol (B1676517) tartrate is a cardioselective β1-adrenergic receptor antagonist widely utilized in the management of cardiovascular diseases, including hypertension, angina pectoris, heart failure, and acute myocardial infarction.[1][2][3] Its therapeutic efficacy is rooted in its specific pharmacodynamic profile, primarily the competitive inhibition of catecholamines at β1-receptors within the myocardium. This guide provides a detailed examination of the pharmacodynamics of metoprolol tartrate, outlining its mechanism of action, downstream signaling effects, and quantifiable impact on cardiovascular parameters. It further details common experimental protocols used to investigate its activity in both preclinical and clinical research settings, offering a technical resource for professionals in cardiovascular drug development and research.
Core Mechanism of Action
Metoprolol tartrate exerts its effects by acting as a selective, competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3][4] Under physiological conditions, endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) bind to these receptors, initiating a signaling cascade that increases heart rate, myocardial contractility, and cardiac output.[4] Metoprolol tartrate competitively blocks these binding sites, thereby attenuating the downstream effects of sympathetic nervous system activation on the heart.[1][5]
Key pharmacodynamic properties include:
-
β1-Selectivity: Metoprolol shows a higher affinity for β1-receptors than β2-receptors, which are primarily found in bronchial and vascular smooth muscle. This cardioselectivity minimizes the risk of bronchoconstriction associated with non-selective beta-blockers. However, this selectivity is not absolute and can be lost at higher doses.[5]
-
No Intrinsic Sympathomimetic Activity (ISA): The drug does not possess partial agonist activity, meaning it only blocks the receptor without causing a mild activation.[5]
-
Negative Chronotropy and Inotropy: By blocking catecholamine action, metoprolol reduces the rate of electrical impulse generation at the sinoatrial (SA) node and slows conduction through the atrioventricular (AV) node, leading to a decrease in heart rate (negative chronotropy).[1][4] It also reduces the force of myocardial contraction (negative inotropy).[1][4]
-
Antihypertensive Effects: The reduction in heart rate and contractility leads to a decrease in cardiac output.[5][6] Additionally, metoprolol suppresses the release of renin from the kidneys, a key enzyme in the blood pressure-regulating renin-angiotensin-aldosterone system (RAAS).[4][5]
Intracellular Signaling Pathway
The primary signaling pathway inhibited by metoprolol tartrate is the Gs protein-coupled receptor (GPCR) cascade initiated by β1-adrenergic receptor activation. When an agonist (e.g., norepinephrine) binds to the β1-receptor, it induces a conformational change that activates the associated stimulatory G-protein (Gs). This activation leads to the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and subsequent downstream effectors that modulate cardiac function. Metoprolol blocks the initial step of this cascade.[1]
Quantitative Pharmacodynamic Effects
The clinical and physiological effects of metoprolol tartrate have been extensively quantified. The following tables summarize key findings from representative studies.
Table 1: Key Pharmacodynamic Effects on Cardiovascular Parameters
| Parameter | Effect | Clinical Relevance |
| Heart Rate | Decreased at rest and during exercise.[5][6] | Reduces myocardial oxygen demand, beneficial in angina and post-myocardial infarction.[6] |
| Blood Pressure | Significant reduction in systolic and diastolic pressures.[7] | Primary mechanism for treating hypertension.[7] |
| Cardiac Output | Decreased due to reductions in heart rate and contractility.[5][8] | Reduces the workload on the heart, a key goal in heart failure management.[4] |
| Myocardial O2 Demand | Reduced.[3] | Alleviates ischemic symptoms in patients with angina pectoris.[6] |
| Renin Activity | Suppressed.[4][5] | Contributes to the overall antihypertensive effect.[4] |
| AV Nodal Conduction | Slowed.[1][5] | Contributes to antiarrhythmic effects, particularly in atrial fibrillation.[2] |
Table 2: Quantitative Outcomes from a Large-Scale Clinical Trial (COMMIT/CCS-2)
The Clopidogrel and Metoprolol in Myocardial Infarction Trial (COMMIT/CCS-2) was a landmark study that evaluated early intravenous followed by oral metoprolol in over 45,000 patients with acute myocardial infarction.[9][10]
| Outcome | Metoprolol Group | Placebo Group | Relative Risk Reduction | Absolute Risk Reduction |
| Reinfarction | 2.0% | 2.5% | 18% (p=0.002)[9] | 5 per 1000 patients[9][11] |
| Ventricular Fibrillation | 2.5% | 3.0% | 17% (p=0.001)[9][10] | 5 per 1000 patients[9][11] |
| Cardiogenic Shock | 5.0% | 3.9% | 29% Increase (p<0.0001)[9][11] | 11 per 1000 patients (increase)[9] |
| All-Cause Mortality | 7.7% | 7.8% | No significant difference[10][11] | No significant difference[10][11] |
Data sourced from the COMMIT/CCS-2 trial results, which highlights that while metoprolol reduces the risks of reinfarction and VF, it increases the risk of cardiogenic shock, particularly in the first 24 hours. This has led to recommendations to initiate therapy in stabilized patients.[11][12]
Table 3: Representative Effects on Blood Pressure and Heart Rate in Hypertension
Data from a prospective study of 21,692 elderly patients with mild-to-moderate hypertension treated with 100 mg metoprolol daily.[7]
| Parameter | Baseline (Mean) | After 4 Weeks (Mean) | Change |
| Systolic Blood Pressure | 162 mmHg | 148 mmHg | -14 mmHg (p<0.001) |
| Diastolic Blood Pressure | 95 mmHg | 87 mmHg | -8 mmHg (p<0.001) |
Key Experimental Protocols
Investigating the pharmacodynamics of metoprolol tartrate involves a range of in vivo, ex vivo, and in vitro methodologies.
In Vivo Assessment of β1-Blockade in Animal Models
This protocol describes a common method to quantify the β1-antagonist activity of a compound in a living animal, often a rat, by measuring its ability to block the effects of a β-agonist like isoprenaline.[13]
Methodology Details:
-
Animal Preparation: Anesthetized rats are instrumented with catheters for drug administration (venous) and blood pressure monitoring (arterial). ECG leads are placed to monitor heart rate (HR).[13] Parasympathetic influence may be blocked with atropine (B194438) to isolate sympathetic effects.[13]
-
Baseline & Agonist Challenge: After a stabilization period, a baseline dose-response to the β-agonist isoprenaline is established by administering escalating doses and recording the corresponding increase in HR.[13]
-
Drug Administration: Metoprolol tartrate is administered intravenously (IV) or intraperitoneally (IP). The timing should account for the drug's peak effect (e.g., 5-10 minutes for IV).[14]
-
Post-Treatment Challenge: The isoprenaline dose-response challenge is repeated.
-
Analysis: The magnitude of the rightward shift in the isoprenaline dose-response curve for heart rate provides a quantitative measure of β1-receptor blockade.[13]
Ex Vivo Analysis using the Langendorff Isolated Heart Preparation
The Langendorff technique allows for the study of cardiac function in an isolated heart, free from systemic neuronal and hormonal influences.[15][16]
Methodology Details:
-
Heart Excision: The heart is rapidly excised from a deeply anesthetized animal (e.g., rat, rabbit) and immediately submerged in ice-cold cardioplegic solution to arrest contraction and prevent ischemic damage.[17]
-
Cannulation and Perfusion: The aorta is cannulated and connected to a perfusion system. A heated, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) is perfused retrogradely into the aorta.[15] The pressure forces the aortic valve closed, directing the perfusate into the coronary arteries to nourish the myocardium.[18]
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function (Left Ventricular Developed Pressure, LVDP) and its first derivative (dP/dt). Electrodes can be placed on the epicardium to record an electrocardiogram.
-
Drug Testing: Once the preparation is stable, metoprolol tartrate can be added directly to the perfusate at various concentrations. Its effects on heart rate, contractile force (LVDP, dP/dt), and coronary flow can be directly measured.
In Vitro Receptor Binding and Cellular Assays
In vitro assays are critical for determining a drug's affinity for its target and its effect on cellular signaling.
4.3.1 Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity (Ki) of a drug for a specific receptor.[19][20] It uses a radiolabeled ligand that binds specifically to the receptor of interest.
Methodology Details:
-
Receptor Preparation: Membranes are isolated from cells or tissues expressing the β1-adrenergic receptor.[21][22]
-
Competitive Binding: The membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]dihydroalprenolol) and increasing concentrations of unlabeled metoprolol tartrate.[23]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.[21][23]
-
Quantification & Analysis: The radioactivity trapped on the filters is measured. The concentration of metoprolol that inhibits 50% of the specific radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki), a measure of binding affinity.[22]
4.3.2 Intracellular cAMP Measurement Assay
These assays quantify the functional consequence of β1-receptor blockade: the reduction in intracellular cAMP levels. Common methods include TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaScreen.[24][25]
Methodology Details (TR-FRET Example):
-
Cell Stimulation: Cells expressing β1-receptors are treated with a β-agonist (e.g., isoprenaline) in the presence of varying concentrations of metoprolol tartrate.
-
Cell Lysis: The cells are lysed to release intracellular contents.
-
Competitive Immunoassay: The lysate is incubated with two key reagents: a europium-labeled anti-cAMP antibody (donor fluorophore) and a dye-labeled cAMP analog (acceptor).[25]
-
Detection: In the absence of cellular cAMP, the antibody binds the labeled analog, bringing the donor and acceptor into proximity and generating a high FRET signal. Cellular cAMP produced during stimulation competes for antibody binding, separating the donor and acceptor and causing a decrease in the FRET signal.
-
Analysis: The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is used to quantify cAMP levels, allowing for the determination of metoprolol's IC50 for inhibiting agonist-stimulated cAMP production.[25]
Conclusion
The pharmacodynamics of metoprolol tartrate are well-characterized, centering on its selective antagonism of β1-adrenergic receptors in the heart. This action translates into a cascade of effects, from the inhibition of intracellular cAMP production to clinically significant reductions in heart rate, blood pressure, and myocardial oxygen demand. A comprehensive understanding of these mechanisms, supported by robust quantitative data from a variety of experimental models, is essential for its continued application in treating cardiovascular disease and for the development of novel cardioselective therapeutics. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in this critical area of cardiovascular pharmacology.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is Metoprolol Tartrate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Metoprolol Tartrate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Metoprolol Tartrate Tablets USP Rx Only Prescribing Information [dailymed.nlm.nih.gov]
- 7. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.report [fda.report]
- 9. login.medscape.com [login.medscape.com]
- 10. ClOpidogrel and Metoprolol in Myocardial Infarction Trial - American College of Cardiology [acc.org]
- 11. COMMIT Has Mixed Results for β-Blocker in MI : Investigator finds 'excess risk largely in people whose heart function is already compromised.' | MDedge [mdedge.com]
- 12. commit-ccs2.org [commit-ccs2.org]
- 13. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. adinstruments.com [adinstruments.com]
- 18. SutherlandandHearse [southalabama.edu]
- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Metoprolol Tartrate: A Comprehensive Technical Guide on Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol (B1676517) tartrate is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2] It is also utilized to improve survival rates following a myocardial infarction.[2] As a selective β1-blocker, metoprolol tartrate primarily targets receptors in the heart muscle, reducing the effects of catecholamines like adrenaline and noradrenaline.[1][3] This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.[3][4] This document provides an in-depth technical overview of the molecular structure, physicochemical characteristics, and key analytical methodologies for metoprolol tartrate, intended for a scientific audience engaged in research and drug development.
Molecular Structure and Identification
Metoprolol tartrate is the tartrate salt form of metoprolol.[5] Chemically, it is identified as bis[(2RS)-1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)-amino]propan-2-ol] (2R,3R)-2,3-dihydroxybutanedioate.[6] The drug substance is a racemic mixture of (S)- and (R)-enantiomers; however, the (S)-enantiomer possesses a significantly greater affinity for the β1-adrenergic receptor.[7][8]
Table 1: Molecular Identifiers for Metoprolol Tartrate
| Identifier | Value | Reference |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;bis(1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol) | [5] |
| Chemical Formula | C₃₄H₅₆N₂O₁₂ | [5][9] |
| Molecular Weight | 684.82 g/mol | [5][9][10] |
| CAS Number | 56392-17-7 | [5][9][11] |
| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(--INVALID-LINK--O)O">C@HO)(C(=O)O)O | [5] |
| InChIKey | YGULWPYYGQCFMP-CEAXSRTFSA-N | [5][12] |
The solid-state structure of metoprolol tartrate has been investigated using X-ray powder diffraction (XRPD), revealing specific characteristic peaks.[13] Studies comparing it to other salts, like succinate (B1194679) and fumarate, show differences in crystal lattice behavior upon temperature changes, which is a critical consideration in drug formulation and manufacturing.[14][15]
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and bioavailability. Metoprolol tartrate is a white, crystalline powder.[11][16]
Table 2: Physicochemical Data for Metoprolol Tartrate
| Property | Value | Reference |
| Physical Form | White, crystalline powder | [11][16] |
| Melting Point | 121-124 °C | [11] |
| pH (in solution) | 6.0 - 7.0 | [11] |
| Solubility | - Water: Very soluble (>1000 mg/mL)- Methanol: Very soluble (>500 mg/mL)- Chloroform: 496 mg/mL- Ethanol: Freely soluble (31 mg/mL at 25°C)- Acetone: Slightly soluble- DMSO: 100 mg/mL at 25°C | [11][16][17] |
| Partition Coefficient (Log P) | ~1.9 | [18] |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and quantification of metoprolol tartrate.
-
Infrared (IR) Spectroscopy: The FTIR spectrum of pure metoprolol tartrate shows characteristic absorption for the aliphatic hydroxyl (-OH) group at 3454 cm⁻¹. The secondary imine (N-H) absorption is weak and merges with aromatic C-H signals around 3030 cm⁻¹, while aliphatic C-H stretching is observed at 2980 cm⁻¹.[18]
-
Ultraviolet (UV) Spectroscopy: In aqueous solutions, metoprolol tartrate exhibits a maximum absorbance (λmax) at approximately 223 nm.[17] Another peak can be observed at 274 nm.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of ¹H and ¹³C NMR chemical shifts has been achieved using various techniques, including DEPT, ¹H-¹H COSY, and ¹³C-¹H correlation spectroscopy, allowing for unambiguous structural confirmation.[20][21]
-
Mass Spectrometry (MS): In positive ionization mode, the protonated molecule is quantified. The precursor to product ion transition of m/z 268.0 → 103.10 is typically used for measurement in tandem mass spectrometry.[21]
Pharmacology and Mechanism of Action
Metoprolol is a cardioselective β1-adrenergic receptor blocking agent.[7][22] Its therapeutic effects stem from its competitive antagonism of catecholamines (e.g., adrenaline) at β1-receptors, which are predominantly located in cardiac tissue.[4][16] This blockade is not absolute and at higher plasma concentrations, it can also inhibit β2-adrenoceptors in bronchial and vascular muscles.[7][22]
The mechanism involves the inhibition of intracellular signaling pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA).[1] This action results in:
-
Reduced Heart Rate (Negative Chronotropy): Slows the sinus rate and decreases atrioventricular (AV) nodal conduction.[7]
-
Decreased Myocardial Contractility (Negative Inotropy): Reduces the force of contraction by inhibiting calcium influx through L-type calcium channels, lowering cardiac output.[1]
-
Lowered Blood Pressure: Achieved through reduced cardiac output, central effects that decrease sympathetic outflow, and suppression of renin activity.[4][16]
Pharmacokinetics and Pharmacodynamics
Metoprolol tartrate is formulated for immediate release.[1] Its pharmacokinetic profile is well-characterized.
Table 3: Pharmacokinetic Parameters of Metoprolol Tartrate
| Parameter | Value | Reference |
| Bioavailability | ~50% (Oral) | [23][24][25] |
| Protein Binding | ~12% (to serum albumin) | [7] |
| Volume of Distribution (Vd) | 3.2 - 5.6 L/kg | [1][24] |
| Metabolism | Primarily hepatic via CYP2D6 enzyme | [7][24] |
| Elimination Half-Life (t½) | 3 - 7 hours (Longer in poor CYP2D6 metabolizers) | [7][24][26] |
| Excretion | Primarily renal (as metabolites); <5% unchanged in urine (oral dose) | [7][24] |
A linear relationship exists between the logarithm of plasma concentration and the reduction in exercise-induced heart rate.[7][24] The antihypertensive effects, however, do not appear to be directly correlated with plasma levels, necessitating individual dose titration.[24]
Experimental Protocols
Standardized analytical methods are crucial for the quality control and clinical monitoring of metoprolol tartrate.
Protocol: Quantification by Reverse-Phase HPLC
This protocol outlines a common method for the assay of metoprolol tartrate in pharmaceutical dosage forms.[27]
-
Standard & Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of metoprolol tartrate reference standard in a 100 mL volumetric flask using the mobile phase as a diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to one tablet's average weight into a volumetric flask. Extract the API using the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm nylon filter. Dilute to the expected concentration range of the standard.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and Water (70:30 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.[27]
-
Detection Wavelength: 222 nm or 215 nm.[27]
-
Injection Volume: 20 µL.
-
Column Temperature: 24 ± 2 °C.[27]
-
-
Analysis:
-
Inject the standard solution to establish the retention time (typically around 5.3 min) and peak area.[27]
-
Inject the sample solution.
-
Calculate the quantity of metoprolol tartrate in the sample by comparing the peak area with that of the standard. The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[27]
-
Protocol: Spectrophotometric Determination via Complexation
This method provides a simpler, alternative quantification technique based on the formation of a colored complex.[19][27]
-
Reagent Preparation:
-
Calibration Curve Construction:
-
Transfer aliquots of the stock solution containing 8.5-70 µg of metoprolol tartrate into a series of 10 mL volumetric flasks.[19]
-
Add a fixed volume of the Copper(II) solution and the pH 6.0 buffer to each flask.
-
Dilute to volume with deionized water and mix well.
-
Measure the absorbance of the resulting blue adduct at its λmax of 675 nm against a reagent blank.[19][27]
-
Plot absorbance versus concentration to create the calibration curve.
-
-
Sample Analysis:
-
Prepare the tablet sample solution as described in the HPLC protocol but using deionized water as the solvent.
-
Treat an aliquot of the filtered sample solution with the Copper(II) and buffer reagents in the same manner as the standards.
-
Measure the absorbance at 675 nm and determine the concentration using the calibration curve.
-
Conclusion
This guide has provided a detailed technical summary of the molecular structure, chemical properties, and analytical methodologies for metoprolol tartrate. The data, presented in structured tables and diagrams, offers a comprehensive resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of these fundamental characteristics—from its solid-state behavior and spectroscopic signature to its pharmacokinetic profile and mechanism of action—is essential for ongoing research, quality control, and the development of advanced drug delivery systems.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Metoprolol Tartrate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Metoprolol Tartrate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Metoprolol Tartrate | C34H56N2O12 | CID 441308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pfizermedical.com [pfizermedical.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scbt.com [scbt.com]
- 10. (+/-)-Metoprolol (+)-tartrate | C34H56N2O12 | CID 17756971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. METOPROLOL TARTRATE USP - PCCA [pccarx.com]
- 12. GSRS [precision.fda.gov]
- 13. CN107868009B - Metoprolol tartrate crystal, pharmaceutical composition containing metoprolol tartrate crystal and preparation method of pharmaceutical composition - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metoprolol Tartrate Tablets USP Rx Only Prescribing Information [dailymed.nlm.nih.gov]
- 17. Metoprolol tartrate | 56392-17-7 [chemicalbook.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spectral data analyses and structure elucidation of metoprolol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. baxterpi.com [baxterpi.com]
- 23. researchgate.net [researchgate.net]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Metoprolol: Package Insert / Prescribing Information / MOA [drugs.com]
- 26. droracle.ai [droracle.ai]
- 27. scispace.com [scispace.com]
In-Vitro Cellular Effects of Metoprolol Tartrate on Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is largely attributed to its negative chronotropic and inotropic effects, which reduce cardiac workload and oxygen demand. Beyond these well-established systemic effects, metoprolol exerts direct cellular actions on cardiomyocytes that contribute to its cardioprotective profile. This technical guide provides an in-depth exploration of the in-vitro cellular effects of metoprolol tartrate on cardiomyocytes, focusing on its influence on cell viability, apoptosis, electrophysiology, and key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular drug discovery and development.
Cardioprotective Effects: Inhibition of Apoptosis and Enhancement of Cell Viability
Metoprolol has been demonstrated to protect cardiomyocytes from various insults by mitigating apoptosis and preserving cell viability. In-vitro studies, primarily utilizing neonatal and adult rat ventricular cardiomyocytes as well as the H9c2 cell line, have elucidated the molecular mechanisms underlying these protective effects.
Quantitative Effects on Apoptosis and Viability Markers
The anti-apoptotic and pro-survival effects of metoprolol on cardiomyocytes have been quantified through various in-vitro assays. The following tables summarize key findings from studies investigating the impact of metoprolol on apoptosis rates and the expression of critical apoptotic regulatory proteins.
| Parameter | Cell Type | Treatment/Insult | Metoprolol Concentration | Observed Effect | Reference |
| Apoptosis Rate | Neonatal Rat Cardiomyocytes | Coronary Microembolization (CME) Model | Pretreatment | Significantly decreased apoptosis | [1][2] |
| H9c2 cells | Arginine Vasopressin (AVP) | 5-10 µM | Decreased percentage of senescence-associated β-galactosidase positive cells | [3] | |
| Caspase-3 Activation | Neonatal Rat Cardiomyocytes | CME Model | Pretreatment | Significantly decreased | [1] |
| Caspase-8 Activation | Neonatal Rat Cardiomyocytes | CME Model | Pretreatment | Significantly decreased | [4] |
| Caspase-9 Activation | Neonatal Rat Cardiomyocytes | CME Model | Pretreatment | Significantly decreased | [2] |
| Bcl-2 Expression | Canine Cardiomyocytes | Heart Failure Model | Chronic Therapy | Increased | [5] |
| Bax Expression | Canine Cardiomyocytes | Heart Failure Model | Chronic Therapy | No significant change | [5] |
| Cell Viability (MTT Assay) | H9c2 cells | Metoprolol alone | 0.5-10 µM | No significant toxicity | [6] |
| H9c2 cells | Metoprolol alone | >10 µM | Reduced cell viability | [6] | |
| LDH Release | H9c2 cells | Metoprolol alone | 50-500 µM | Increased LDH release (cytotoxicity) | [6] |
Experimental Protocols
-
Primary Neonatal Rat Cardiomyocytes: Hearts are aseptically removed from 1-3 day old Sprague-Dawley rat pups. Ventricles are minced and subjected to enzymatic digestion using trypsin and collagenase. The dispersed cells are pre-plated to enrich for cardiomyocytes, which are then seeded onto laminin-coated culture dishes.[7][8]
-
H9c2 Cell Line: The H9c2 rat cardiomyoblast cell line is a commonly used in-vitro model. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[9][10][11]
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cardiomyocytes are seeded in 6-well plates and treated with the desired insult and/or metoprolol.
-
Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[12]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Cardiomyocytes are seeded in a 96-well plate and treated with various concentrations of metoprolol.
-
MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.[12]
-
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cardiomyocytes are treated with metoprolol in a 96-well plate.
-
A sample of the cell culture supernatant is transferred to a new plate.
-
An LDH reaction mixture is added, and the plate is incubated.
-
The reaction is stopped, and the absorbance is read at 490 nm. The amount of formazan product is proportional to the amount of LDH released.[14][15][16]
-
-
Following treatment, cardiomyocytes are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, -8, -9, Bcl-2, Bax).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[12][13]
Electrophysiological Effects
Metoprolol's primary electrophysiological action is the blockade of β1-adrenergic receptors, leading to a reduction in the effects of catecholamines on cardiac ion channels. In-vitro patch-clamp studies on isolated cardiomyocytes have provided detailed insights into its direct effects on various ionic currents.
Quantitative Effects on Ion Channels and Action Potential
| Parameter | Cell Type | Metoprolol Concentration | Observed Effect | Reference |
| Action Potential Duration | Feline Ventricular Myocytes | 10-100 µM | Reversibly decreased the duration and voltage of the plateau phase | [1] |
| L-type Ca2+ Current (ICa) | Feline Ventricular Myocytes | 10 µM | Reduced peak ICa | [1] |
| Transient Outward K+ Current (Ito) | Feline Ventricular Myocytes | 10 µM | Reduced peak Ito | [1] |
| Inward Rectifier K+ Current (IK1) | Feline Ventricular Myocytes | 10-100 µM | Concentration-dependent decrease in peak inward IK1 | [1] |
| Na+ Current (INa) | Feline Ventricular Myocytes | up to 100 µM (<1 Hz) | No effect | [1] |
| Feline Ventricular Myocytes | 100 µM (1-5 Hz) | Use-dependent inhibition | [1] |
Experimental Protocols
This technique allows for the recording of ionic currents across the membrane of a single cardiomyocyte.
-
Cell Preparation: Single cardiomyocytes are isolated enzymatically from cardiac tissue.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp: The membrane potential is clamped at a specific holding potential, and voltage steps or ramps are applied to elicit specific ion channel currents.
-
Current Recording: The resulting currents are measured using a patch-clamp amplifier. Specific ion channel blockers and tailored voltage protocols are used to isolate individual currents (e.g., ICa, IK1, Ito, INa).[1][17][18][19][20]
This method is used to visualize and quantify intracellular calcium transients, which are crucial for excitation-contraction coupling.
-
Dye Loading: Cardiomyocytes are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Imaging: The cells are then imaged using a fluorescence microscope equipped with a high-speed camera.
-
Stimulation: Electrical field stimulation can be used to pace the cardiomyocytes and evoke calcium transients.
-
Analysis: The change in fluorescence intensity over time is recorded and analyzed to determine the amplitude, duration, and kinetics of the calcium transients.[21][22][23]
Cellular Signaling Pathways
Metoprolol modulates several intracellular signaling pathways in cardiomyocytes, extending beyond its canonical β1-adrenergic receptor blockade. These pathways are central to its anti-apoptotic, anti-inflammatory, and anti-hypertrophic effects.
β1-Adrenergic Receptor Signaling
Metoprolol competitively inhibits the binding of catecholamines (e.g., norepinephrine) to β1-adrenergic receptors on the cardiomyocyte surface. This antagonism reduces the activation of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. PKA phosphorylation of various downstream targets, including L-type calcium channels and phospholamban, is thereby attenuated, resulting in decreased contractility and heart rate.[24][25]
NF-κB Signaling Pathway
Metoprolol has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. In response to pro-inflammatory stimuli like TNF-α, metoprolol can dampen the expression of NF-κB and downstream inflammatory cytokines such as IL-1β and IL-6. This effect appears to be mediated, at least in part, through β-arrestin2 biased agonism.[26][27] In hypertrophic conditions induced by high glucose, metoprolol was found to inhibit the PKC/NF-κB/c-fos signaling pathway.[28][29][30]
Sirt1/p53/p21 Signaling Pathway
Metoprolol has been shown to protect cardiomyocytes from cellular senescence by modulating the Sirt1/p53/p21 axis. In response to stressors like arginine vasopressin (AVP), which can induce senescence, metoprolol treatment can upregulate the activity of Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase. Sirt1, in turn, can deacetylate and inactivate the tumor suppressor protein p53. This leads to the downregulation of the cyclin-dependent kinase inhibitor p21, thereby ameliorating cellular senescence.[3][6]
Experimental Workflow Overview
The in-vitro investigation of metoprolol's effects on cardiomyocytes typically follows a structured workflow, encompassing cell culture, treatment, and a battery of functional and molecular assays.
Conclusion
In-vitro studies have provided invaluable insights into the direct cellular effects of metoprolol tartrate on cardiomyocytes. Beyond its well-documented β1-adrenergic blockade, metoprolol exhibits significant cardioprotective properties by inhibiting apoptosis, modulating key inflammatory and senescence signaling pathways, and altering cardiomyocyte electrophysiology. The experimental protocols and quantitative data summarized in this guide offer a foundation for further research into the nuanced mechanisms of metoprolol and the development of novel cardioprotective therapies. The continued use of sophisticated in-vitro models, including primary cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes, will be crucial in advancing our understanding of the cellular pharmacology of this important cardiovascular drug.
References
- 1. Characterization of the electrophysiological effects of metoprolol on isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. [Effects of pretreatment with metoprolol on cardiomyocyte apoptosis and caspase-8 activation after coronary microembolization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic therapy with metoprolol attenuates cardiomyocyte apoptosis in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.uii.ac.id [journal.uii.ac.id]
- 11. How to Optimize the Culturing of H9c2 (2-1) Cells [procellsystem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of metoprolol on myocardial apoptosis after coronary microembolization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yenepoya.res.in [yenepoya.res.in]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. Making sure you're not a bot! [nanion.de]
- 18. researchgate.net [researchgate.net]
- 19. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Non-invasive phenotyping and drug testing in single cardiomyocytes or beta-cells by calcium imaging and optogenetics | PLOS One [journals.plos.org]
- 23. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. β-Adrenergic Receptor-Stimulated Cardiac Myocyte Apoptosis: Role of β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Subcellular β-Adrenergic Receptor Signaling in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Metoprolol disrupts inflammatory response of human cardiomyocytes via β-arrestin2 biased agonism and NF-κB signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Metoprolol and bisoprolol ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF-κB/c-fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. [PDF] Metoprolol and bisoprolol ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF-κB/c-fos signaling pathway | Semantic Scholar [semanticscholar.org]
Navigating the Labyrinth: An In-depth Technical Guide to the Pharmacokinetics of Metoprolol Tartrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of metoprolol (B1676517) tartrate, a selective β1-adrenergic receptor blocker, across various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of metoprolol in these models is paramount for the non-clinical safety evaluation and the extrapolation of data to human clinical trials. This document synthesizes key pharmacokinetic data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding for researchers in the field of drug development.
Quantitative Pharmacokinetic Parameters of Metoprolol Tartrate
The pharmacokinetic profile of metoprolol tartrate exhibits significant variability across different animal species, sexes, and even with different experimental methodologies. The following tables summarize key pharmacokinetic parameters from single-dose studies in commonly used animal models.
Table 1: Pharmacokinetic Parameters of Metoprolol Tartrate in Rodents (Oral Administration)
| Species | Strain | Sex | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | Sprague-Dawley | Male | 5 | 40.981 | 0.25 | 215 ± 22.6 (AUC0-last) | ~15 | [1][2] |
| Rat | Sprague-Dawley | Female | 5 | 270.356 | 0.25 - 0.5 | 180 ± 23.2 (AUC0-last) | ~27 | [1][2] |
| Mouse | CD1 | Male | 2 | 878.822 ± 75.5 | - | - | ~41 | [1][3] |
| Mouse | CD1 | Female | 2 | 404.016 ± 113.5 | - | - | ~52 | [1][3] |
Table 2: Pharmacokinetic Parameters of Metoprolol Tartrate in Rodents (Intravenous Administration)
| Species | Strain | Sex | Dose (mg/kg) | C0 (ng/mL) | AUC (ng·h/mL) | Total Clearance (mL/min/kg) | Reference |
| Rat | Sprague-Dawley | Male | - | 455.345 ± 125.2 | 215 ± 22.6 (AUC0-last) | 1151.65 ± 332.7 | [1] |
| Rat | Sprague-Dawley | Female | - | 463.007 ± 168.3 | 180 ± 23.2 (AUC0-last) | 350.07 ± 32.9 | [1] |
| Mouse | CD1 | Male | 2 | 1144.025 ± 72.3 | - | - | [1] |
| Mouse | CD1 | Female | 2 | 775.926 ± 154.4 | - | - | [1] |
Table 3: Pharmacokinetic Parameters of Metoprolol Tartrate in Non-Rodent Models
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (µg/L·h) | Bioavailability (%) | Half-life (h) | Reference |
| Beagle Dog | 50 mg (tablet) | Oral | 349.12 ± 78.04 | 0.96 ± 0.33 | 919.88 ± 195.67 | - | ~1.5 | [4][5] |
| Horse | 6 mg/kg | Oral | 2135 (1590-4170) | 0.5 (0.25-0.5) | - | 54 (17-100) | 21.1 min | [6] |
| Rabbit | - | - | - | - | - | - | 0.54-0.96 | [7] |
Note: Significant intersex differences in pharmacokinetic parameters, particularly after oral administration, have been observed in rodents.[1] The site of blood sample collection in rats has also been shown to have a profound impact on the resulting pharmacokinetic parameters.[3][8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. The following sections outline typical methodologies employed in the preclinical evaluation of metoprolol tartrate.
Animal Models
-
Rats: Sprague-Dawley (SD) and Wistar rats are commonly used.[1][3][9] DA rats are sometimes used as a model for poor CYP2D6 metabolizers.[10]
-
Mice: CD1 mice have been utilized in pharmacokinetic studies.[1]
-
Dogs: Beagle dogs are a common non-rodent species for pharmacokinetic assessment.[4][5]
-
Rabbits: New Zealand white rabbits have also been used to study metoprolol pharmacokinetics.[7][11]
Drug Administration
-
Oral (PO): Metoprolol tartrate is typically dissolved in a suitable vehicle like normal saline (0.9% NaCl) and administered via oral gavage.[8][12] Doses in rat studies often range from 1 to 5 mg/kg.[3][9]
-
Intravenous (IV): For determining absolute bioavailability and intrinsic clearance, metoprolol tartrate is administered as a bolus injection, often through a cannulated vein (e.g., femoral or jugular).[1][9] Doses in rat studies are typically in the range of 0.5 to 2 mg/kg.[9]
Blood Sampling
-
Serial Sampling: Blood samples are collected at multiple time points post-dose to construct a plasma concentration-time curve. Typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.[8]
-
Sampling Sites: In rats, common blood collection sites include the retro-orbital plexus, jugular vein, saphenous vein, tail vein, and femoral vein.[8] It is critical to note that the sampling site can significantly influence the measured plasma concentrations and derived pharmacokinetic parameters.[3][8]
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at low temperatures (e.g., -80°C) until analysis.[4]
Bioanalytical Method
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of metoprolol in plasma samples.[4][13]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol (B129727) or acetonitrile.[4][14] Solid-phase extraction can also be used.[15]
-
Chromatography: A C18 column is frequently used for chromatographic separation.[4]
-
Mass Spectrometry: Detection is achieved using a mass spectrometer in positive ion mode, monitoring specific precursor and product ion transitions for metoprolol and an internal standard.[4][13]
Visualizing Key Processes
To aid in the conceptualization of the complex processes involved in metoprolol's pharmacology and its investigation, the following diagrams have been generated using Graphviz.
Mechanism of Action: β1-Adrenergic Receptor Blockade
Metoprolol is a cardioselective β1-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines (e.g., norepinephrine, epinephrine) at these receptors in the heart. This leads to a reduction in heart rate, cardiac output, and blood pressure.[16]
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of metoprolol tartrate in an animal model.
Metabolic Pathways of Metoprolol
Metoprolol undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][16] The major metabolic pathways include O-demethylation, α-hydroxylation, and oxidative deamination.[17]
Conclusion
The pharmacokinetic profile of metoprolol tartrate in animal models is complex and influenced by a multitude of factors including species, sex, and experimental design. This guide provides a foundational understanding of these aspects, offering a consolidated resource for scientists engaged in the preclinical development of metoprolol or analogous compounds. The provided data tables, detailed protocols, and visual diagrams serve to enhance comprehension and facilitate the design of future non-clinical studies. A thorough understanding of the preclinical pharmacokinetics of metoprolol is indispensable for its successful translation to clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of oral and intravenous metoprolol tartrate in clinically healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic modelling of metoprolol in rabbits with liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Pharmacokinetics and first-pass elimination of metoprolol in rats: contribution of intestinal first-pass extraction to low bioavailability of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of metoprolol and propranolol in the female DA and female Wistar rat: the female DA rat is not always an animal model for poor metabolizers of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of metoprolol, and its four metabolites in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. baxterpi.com [baxterpi.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Off-Target Effects of Metoprolol Tartrate in Non-Cardiac Tissues: An In-Depth Technical Guide
Introduction: Metoprolol (B1676517) tartrate, a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Its primary therapeutic action is mediated through the blockade of β1-adrenergic receptors in cardiac tissue, leading to a reduction in heart rate, myocardial contractility, and blood pressure. However, the distribution of β1-adrenergic receptors is not confined to the heart; they are also present in various non-cardiac tissues. Consequently, metoprolol tartrate can exert a range of off-target effects, which are of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the off-target effects of metoprolol tartrate in non-cardiac tissues, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Central Nervous System Effects
Metoprolol is a moderately lipophilic compound, which allows it to cross the blood-brain barrier and enter the central nervous system (CNS).[1] This penetration can lead to a variety of CNS-related side effects, including sleep disturbances, fatigue, and, less commonly, hallucinations and depression.[2][3] The incidence and severity of these effects are thought to be related to the degree of lipophilicity of the β-blocker.[4]
Quantitative Data: Central Nervous System Effects
| Parameter | Observation | Study Population | Reference |
| Sleep Disturbances | Significant increase in the incidence of sleep disturbance (p < 0.01) and restless nights (p < 0.05) compared to atenolol (B1665814). | Hypertensive patients with a history of CNS side effects with lipophilic β-blockers. | [2] |
| Number of Awakenings | Metoprolol: 7.2 ± 4.7; Placebo: 3.9 ± 2.7 | Healthy male subjects. | [5] |
| Time of Wakefulness (min) | Metoprolol: 19.5 ± 24.3; Placebo: 9.2 ± 74.5 | Healthy male subjects. | [5] |
| Sleep Quality (PSQI Score) | Worsened global Pittsburgh Sleep Quality Index (PSQI) score. | Patients with stage 1 hypertension. | [6] |
Experimental Protocols: Assessment of CNS Effects
Polysomnography: This method was used to objectively measure sleep continuity, including the number of awakenings and total wake time.[5] Participants' sleep was monitored overnight in a laboratory setting, with electrodes placed to record brain waves (EEG), eye movements (EOG), and muscle activity (EMG).
Psychiatric Questionnaires: Standardized questionnaires, such as the 30-item psychiatric questionnaire and the Pittsburgh Sleep Quality Index (PSQI), were used to subjectively assess changes in psychological status, sleep quality, and the incidence of CNS side effects like nightmares and hallucinations.[2][6] These questionnaires were typically administered before and after treatment periods in a controlled clinical trial setting.
Signaling Pathway: Metoprolol's Action in the CNS
Metoprolol's CNS effects are primarily due to its blockade of β1-adrenergic receptors in the brain. These receptors are involved in the regulation of mood, sleep, and cognitive function. By antagonizing these receptors, metoprolol can disrupt the normal signaling of catecholamines like norepinephrine, leading to the observed side effects.
Caption: Metoprolol crosses the blood-brain barrier and blocks β1-adrenergic receptors in the CNS.
Respiratory Effects
Although metoprolol is a β1-selective antagonist, this selectivity is not absolute, especially at higher doses. It can exert some inhibitory effects on β2-adrenergic receptors, which are predominantly located in the bronchial smooth muscle of the lungs. Blockade of these receptors can lead to bronchoconstriction, particularly in individuals with pre-existing respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).[7][8]
Quantitative Data: Respiratory Effects
| Parameter | Observation | Study Population | Reference |
| Forced Expiratory Volume in 1 second (FEV1) | Mean reduction of 6.9% with cardioselective beta-blockers. One in eight patients experienced a clinically significant fall of ≥20%. | Patients with respiratory conditions. | [8] |
| Logarithmic FEV1 | Metoprolol was associated with a 0.039 greater decrease from baseline to day 28 compared to placebo. | Patients with COPD. | [6] |
| Forced Vital Capacity (FVC) | Metoprolol group had a significantly greater decrease from baseline to days 14 and 28 compared to placebo. | Patients with COPD. | [6] |
Experimental Protocols: Assessment of Respiratory Effects
Spirometry: This is the standard method for assessing lung function.[9] It involves measuring the volume and/or flow of air that an individual can inhale and exhale. Key parameters measured include Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC). In clinical trials, spirometry is performed before and after drug administration to assess for any changes in airway function.[10][11]
Impulse Oscillometry (IOS) and Body Plethysmography: These are alternative techniques for assessing pulmonary function that do not require forced expiration.[10] IOS measures airway resistance and reactance, while plethysmography measures airway resistance and conductance, as well as lung volumes. These methods can be more sensitive than spirometry for detecting subtle changes in airway mechanics.[12]
Signaling Pathway: Metoprolol-Induced Bronchoconstriction
The unintended blockade of β2-adrenergic receptors in the lungs by metoprolol is the primary mechanism behind its respiratory side effects. These receptors, when stimulated by catecholamines, lead to bronchodilation. Metoprolol's antagonism of these receptors prevents this relaxation, resulting in bronchoconstriction.
Caption: Partial blockade of β2-adrenergic receptors by metoprolol can lead to bronchoconstriction.
Metabolic Effects
Metoprolol has been shown to have several off-target effects on metabolic processes, most notably on insulin (B600854) sensitivity and glucose metabolism. These effects are of particular concern for patients with or at risk of developing type 2 diabetes.
Quantitative Data: Metabolic Effects
| Parameter | Observation | Study Population | Reference |
| Insulin Sensitivity | 14% decrease in insulin sensitivity. | Non-diabetic hypertensive patients. | [13] |
| Glucose Uptake | Decreased from 5.6 to 4.5 mg/kg/min. | Hypertensive patients. | [4] |
| Fasting Blood Glucose | Rose by 1.0-1.5 mmol/l (18-27 mg/100 ml). | Hypertensive diabetic patients. | [14] |
| HbA1c | Increase reported following metoprolol treatment. | Patients with type 2 diabetes and hypertension. | [15] |
Experimental Protocols: Assessment of Metabolic Effects
Hyperinsulinemic-Euglycemic Clamp: This is considered the "gold standard" for measuring insulin sensitivity.[1][16] The protocol involves a primed-continuous infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is administered to maintain euglycemia (normal blood glucose levels). The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-mediated glucose disposal and thus insulin sensitivity.[15][17][18]
Intravenous Glucose Tolerance Test (IVGTT): This test involves the intravenous administration of a glucose bolus, followed by frequent blood sampling to measure glucose and insulin concentrations over time.[2] Mathematical models are then used to calculate insulin sensitivity and secretion.
Homeostasis Model Assessment (HOMA): This is a simpler method for estimating insulin resistance from fasting glucose and insulin levels.[2]
Signaling Pathway: Metoprolol's Impact on Insulin Sensitivity
The precise mechanism by which metoprolol impairs insulin sensitivity is not fully elucidated but is thought to involve the blockade of β1-adrenergic receptors in various tissues, including adipose tissue and skeletal muscle. This can lead to reduced lipolysis and altered glucose uptake and utilization, contributing to insulin resistance.
References
- 1. mmpc.org [mmpc.org]
- 2. CNS-related side-effects with metoprolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoprolol-Associated Central Nervous System Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-blockers and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Impact of beta-blockers on sleep in patients with mild hypertension: a randomized trial between nebivolol and metoprolol [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Pulmonary Function Testing: Spirometry, Lung Volume Determination, Diffusing Capacity of Lung for Carbon Monoxide [emedicine.medscape.com]
- 10. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. scilit.com [scilit.com]
- 13. ahajournals.org [ahajournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. vmmpc.org [vmmpc.org]
- 18. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Metoprolol Tartrate's Role in Modulating Sympathetic Nervous System Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which metoprolol (B1676517) tartrate, a cardioselective beta-1 adrenergic receptor antagonist, modulates the activity of the sympathetic nervous system (SNS). The guide delves into the core pharmacological actions, presents quantitative data from key studies, details experimental protocols for assessing its effects, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action
Metoprolol tartrate is a beta-1 selective adrenergic receptor blocker that competitively inhibits the effects of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), primarily at the beta-1 receptors located in the heart muscle.[1][2][3] This selective blockade is the cornerstone of its therapeutic effects. Under normal physiological conditions, the binding of catecholamines to beta-1 receptors initiates a signaling cascade that increases heart rate, myocardial contractility, and cardiac output.[2] Metoprolol, by occupying these receptor sites without activating them, attenuates this sympathetic drive on the heart.[4]
The primary mechanisms through which metoprolol modulates the sympathetic nervous system include:
-
Cardiac Beta-1 Receptor Blockade: This is the most direct mechanism, leading to a reduction in heart rate (negative chronotropy) and contractility (negative inotropy), thereby decreasing myocardial oxygen demand.[2][5]
-
Reduction of Central Sympathetic Outflow: Evidence suggests that metoprolol can cross the blood-brain barrier and exert effects on the central nervous system, leading to a decrease in sympathetic outflow from the brain to the peripheral vasculature.[6][7][8] This central effect contributes to its antihypertensive properties.
-
Inhibition of Renin Release: Beta-1 receptors are also present in the kidneys, and their stimulation promotes the release of renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure. By blocking these receptors, metoprolol can suppress renin activity, contributing to a reduction in blood pressure.[1][3]
While highly selective for beta-1 receptors at lower doses, this selectivity can diminish at higher concentrations, leading to the blockade of beta-2 receptors in the bronchial and vascular musculature.[1] Metoprolol lacks intrinsic sympathomimetic activity, meaning it does not partially activate the beta-receptors it blocks.[1]
Quantitative Effects on Sympathetic Nervous System Markers
The modulatory effects of metoprolol tartrate on the sympathetic nervous system have been quantified in numerous studies using various physiological markers. This section summarizes key quantitative data on its impact on muscle sympathetic nerve activity (MSNA), plasma catecholamine levels, and heart rate variability (HRV).
Muscle Sympathetic Nerve Activity (MSNA)
Microneurography allows for the direct recording of sympathetic nerve traffic to skeletal muscle, providing a precise measure of central sympathetic outflow.
| Study Population | Intervention | Change in MSNA (bursts/min) | Change in MSNA (bursts/100 heart beats) | Reference |
| Patients with Dilated Cardiomyopathy (n=6) | Long-term metoprolol (mean 20 months, 45.8 mg/d) | ↓ 50% (from 49.2 to 24.5) | ↓ from 51 to 37.5 | [6] |
| Patients with Essential Hypertension | Long-term metoprolol | ↓ (p < 0.05 vs. control) | Not Reported | [8][9] |
| Hypertensive Humans (n=8) | Acute intravenous metoprolol | ↑ | Not Reported | [10] |
| Healthy Volunteers (n=11) | Acute atenolol (B1665814) (another beta-blocker) | ↑ 42% (from 18 to ~25.5) | Not Reported | [11] |
Note: Acute administration of beta-blockers can paradoxically increase MSNA, potentially as a reflex response to changes in cardiac output or central effects, while long-term treatment is associated with a reduction in sympathetic outflow.[8][9][10][11]
Plasma Catecholamine Levels
Plasma concentrations of norepinephrine and epinephrine are commonly used as biochemical markers of sympathetic activity.
| Study Population | Intervention | Change in Plasma Norepinephrine (NE) | Change in Plasma Epinephrine (EPI) | Reference |
| Healthy Young Men (n=11) | Single oral dose of 50 mg metoprolol | ↑ across most experimental conditions | No consistent effect | [12] |
| Patients with Acute Myocardial Infarction (n=20) | Intravenous metoprolol | ↑ at 1 hour | ↑ at 1 hour | [13] |
Note: Acute beta-blockade can lead to an increase in plasma norepinephrine levels.[12][13] This is thought to be due to a combination of factors, including a reflex increase in sympathetic firing and reduced clearance of norepinephrine from the synaptic cleft.
Heart Rate Variability (HRV)
HRV analysis provides insights into the autonomic nervous system's modulation of the heart.
| Study Population | Intervention | Change in Low-Frequency (LF) Power | Change in High-Frequency (HF) Power | Reference |
| Healthy Volunteers (n=11) | Acute atenolol (another beta-blocker) | ↓ 44% (normalized units) | ↑ 163% (normalized units) | [11] |
Note: The low-frequency (LF) component of HRV is often considered a marker of both sympathetic and parasympathetic activity, while the high-frequency (HF) component is primarily a marker of parasympathetic (vagal) tone. The observed changes with acute beta-blockade suggest a shift in the autonomic balance towards increased vagal modulation of the heart.[11]
Experimental Protocols
This section details the methodologies for key experiments used to assess the effects of metoprolol tartrate on the sympathetic nervous system.
Microneurography for Muscle Sympathetic Nerve Activity (MSNA)
Objective: To directly measure the efferent postganglionic sympathetic nerve traffic to skeletal muscle.
Methodology:
-
Subject Preparation: Participants should refrain from caffeine, alcohol, and smoking for at least 12 hours prior to the study.[14] The subject lies in a supine position in a quiet, temperature-controlled room.
-
Nerve Localization: The peroneal nerve is typically located posterior to the fibular head.
-
Electrode Insertion: A high-impedance tungsten microelectrode is inserted percutaneously into a muscle fascicle of the peroneal nerve. A reference electrode is placed subcutaneously 1-3 cm away.
-
Signal Identification: The neural signal is amplified, filtered, and integrated. Muscle sympathetic nerve activity is identified by its characteristic pulse-synchronous bursts that increase during Valsalva maneuver and breath-holding, and do not respond to tactile or auditory stimuli.[14][15]
-
Data Acquisition: The raw nerve signal, integrated neurogram, electrocardiogram (ECG), and blood pressure are recorded continuously.
-
Data Analysis: Sympathetic bursts are identified from the integrated neurogram. MSNA is quantified as burst frequency (bursts per minute) and burst incidence (bursts per 100 heartbeats).[15]
Plasma Catecholamine Analysis
Objective: To measure the concentrations of norepinephrine and epinephrine in the plasma as an index of overall sympathetic activity.
Methodology:
-
Sample Collection: Blood samples are collected from an antecubital vein into chilled tubes containing a preservative (e.g., EDTA and sodium metabisulfite) to prevent catecholamine degradation.
-
Plasma Separation: The blood is immediately centrifuged at a low temperature, and the plasma is separated and stored at -80°C until analysis.
-
Sample Preparation: For analysis by high-performance liquid chromatography (HPLC), plasma samples are typically subjected to an extraction process (e.g., using alumina) to isolate the catecholamines.[16]
-
Quantification:
-
HPLC with Electrochemical Detection (HPLC-ED): This is a common method for the simultaneous measurement of norepinephrine and its metabolite, 3,4-dihydroxyphenylglycol (B133932) (DHPG), providing insights into norepinephrine turnover.[16]
-
Radioenzymatic or Enzyme Immunoassay Methods: These are alternative, well-validated methods for quantifying plasma norepinephrine.[16]
-
-
Norepinephrine Spillover Technique: To obtain a more accurate measure of sympathetic activity that accounts for norepinephrine clearance, a radiolabeled norepinephrine tracer can be infused intravenously.[17][18] The rate of appearance of endogenous norepinephrine into the plasma (spillover) is then calculated based on the dilution of the tracer.[19]
Heart Rate Variability (HRV) Analysis
Objective: To assess the autonomic modulation of the heart by analyzing the variations in the R-R intervals of the ECG.
Methodology:
-
ECG Recording: A continuous ECG is recorded for a standardized period, typically 5 minutes for short-term analysis or 24 hours for long-term analysis.[20][21] The sampling rate should be at least 250-500 Hz.[20][22]
-
R-R Interval Detection: The R-waves of the QRS complex are detected, and the time interval between successive R-waves (R-R intervals) is calculated.
-
Data Preprocessing: The R-R interval time series is edited to remove artifacts and ectopic beats.
-
HRV Analysis:
-
Time-Domain Analysis: This involves calculating statistical measures of the R-R intervals, such as:
-
Frequency-Domain Analysis: This method uses spectral analysis (e.g., Fast Fourier Transform) to decompose the R-R interval series into its frequency components:
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by metoprolol tartrate and the general workflows of the experimental protocols described above.
Caption: Metoprolol's mechanism of action at the cardiomyocyte.
Caption: Workflow for Microneurography (MSNA) measurement.
Caption: Workflow for Plasma Catecholamine analysis.
Caption: Workflow for Heart Rate Variability (HRV) analysis.
Conclusion
Metoprolol tartrate plays a significant role in modulating sympathetic nervous system activity through a combination of peripheral and central mechanisms. Its primary action of selective beta-1 adrenergic receptor blockade in the heart is well-established and leads to a reduction in heart rate and contractility. Furthermore, long-term administration is associated with a decrease in central sympathetic outflow, as evidenced by reductions in muscle sympathetic nerve activity. The effects on plasma catecholamines and heart rate variability further underscore its influence on the autonomic nervous system. The experimental protocols detailed in this guide provide a framework for the continued investigation of metoprolol and other sympatholytic agents, which is crucial for the development of novel cardiovascular therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Metoprolol Tartrate? [synapse.patsnap.com]
- 3. medicalnewsbulletin.com [medicalnewsbulletin.com]
- 4. Metoprolol - Wikipedia [en.wikipedia.org]
- 5. Role of metoprolol tartrate in management of acute myocardial infarction in the present era [medicaldialogues.in]
- 6. Reductions in muscle sympathetic nerve activity after long-term metoprolol for dilated cardiomyopathy: preliminary observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Sympathetic outflow to muscles during treatment of hypertension with metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Acute effects of metoprolol on muscle sympathetic activity in hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute beta-blockade increases muscle sympathetic activity and modifies its frequency distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of beta blockade on plasma catecholamine levels during psychological and exercise stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma catecholamine levels in acute myocardial infarction: influence of beta-adrenergic blockade and relation to central hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recording sympathetic nerve activity in conscious humans and other mammals: guidelines and the road to standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical application of noradrenaline spillover methodology: delineation of regional human sympathetic nervous responses [pubmed.ncbi.nlm.nih.gov]
- 18. Noradrenaline spillover and microneurography measurements in patients with primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Heart rate variability: are you using it properly? Standardisation checklist of procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heart rate variability - Wikipedia [en.wikipedia.org]
- 22. ahajournals.org [ahajournals.org]
- 23. Heart Rate Variability - How to Analyze ECG Data - iMotions [imotions.com]
Historical development and discovery of metoprolol tartrate
An In-depth Technical Guide to the Historical Development and Discovery of Metoprolol (B1676517) Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol, a cornerstone in cardiovascular therapy, is a cardioselective β1-adrenergic receptor antagonist widely prescribed for a range of conditions including hypertension, angina pectoris, and heart failure. Its discovery in the late 1960s was a significant milestone in the evolution of beta-blocker therapy, offering improved receptor selectivity and a favorable side-effect profile compared to its predecessors. This technical guide provides a comprehensive overview of the historical development, discovery, and chemical synthesis of metoprolol tartrate. It details the mechanism of action through relevant signaling pathways, summarizes key pharmacokinetic and clinical efficacy data from pivotal trials, and outlines the experimental methodologies that were fundamental to its characterization and approval.
Introduction: The Genesis of Beta-Blockers
The journey to metoprolol began with the foundational understanding of the adrenergic nervous system. In 1948, Raymond P. Ahlquist first proposed the existence of two distinct types of adrenergic receptors, α and β, which mediated the effects of catecholamines like adrenaline and noradrenaline. This discovery laid the groundwork for targeted drug development. The first beta-blocker, dichloroisoproterenol, was identified in the 1950s, but it was the pioneering work of Sir James Black in the 1960s that led to the first clinically useful beta-blocker, propranolol (B1214883). While revolutionary, propranolol was non-selective, blocking both β1 (cardiac) and β2 (bronchial and vascular) receptors, leading to potential side effects like bronchoconstriction. This limitation spurred the quest for "cardioselective" agents that would primarily target β1 receptors, paving the way for the development of metoprolol.
The Discovery and Synthesis of Metoprolol Tartrate
Metoprolol was first synthesized in 1969 by scientists at the Swedish pharmaceutical company AB Hässle, a subsidiary of Astra (now AstraZeneca). The development was part of a strategic effort to create a β1-selective antagonist, building upon the structure-activity relationships understood from earlier beta-blockers. The drug was patented in 1970 and received its first medical use approval in 1978.
Chemical Synthesis
The synthesis of metoprolol involves a multi-step process, typically starting from 4-(2-methoxyethyl)phenol (B22458). While various specific methods exist, a common pathway is described in the patent literature.
Experimental Protocol: Synthesis of Metoprolol Base
-
Epoxide Formation: 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin (B41342) in an aqueous alkaline solution (e.g., sodium hydroxide) at a controlled temperature, typically between 35°C and 70°C. The excess epichlorohydrin and water are subsequently removed by distillation under reduced pressure to yield the intermediate epoxide, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene.
-
Amination: The resulting epoxide is then reacted with isopropylamine. This reaction can be carried out in the presence of a solvent like isopropyl alcohol at reflux temperature or in the absence of a solvent under controlled temperature (e.g., 50-55°C) and pressure conditions to yield the metoprolol base.
-
Purification: The crude metoprolol base is purified. This can involve dissolving the base in a solvent like toluene, extracting it with a dilute acid, separating the aqueous phase, and then re-basifying to precipitate the purified metoprolol base, which is then isolated.
-
Salt Formation: To produce metoprolol tartrate, the purified metoprolol base is reacted with L-(+)-tartaric acid in a suitable solvent, such as acetone (B3395972) or an alcohol, leading to the precipitation of metoprolol tartrate salt.
Mechanism of Action: Selective β1-Adrenergic Blockade
Metoprolol exerts its therapeutic effects by acting as a competitive, selective antagonist at β1-adrenergic receptors, which are predominantly located in cardiac muscle cells. It has low intrinsic sympathomimetic activity and minimal membrane-stabilizing activity.
Under normal physiological conditions, catecholamines (norepinephrine, epinephrine) bind to β1 receptors, activating a G-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels, increasing calcium influx into the cell. This surge in intracellular calcium enhances myocardial contractility (positive inotropic effect) and increases the heart rate by accelerating the depolarization rate in the sinoatrial node (positive chronotropic effect).
Metoprolol competitively blocks this pathway. By binding to the β1 receptors, it prevents catecholamines from activating the receptor, thereby inhibiting the entire downstream signaling cascade. This results in:
-
Reduced Heart Rate (Negative Chronotropy): Decreases the slope of phase 4 spontaneous depolarization in nodal action potentials.
-
Reduced Myocardial Contractility (Negative Inotropy): Decreases the force of contraction by limiting calcium influx.
-
Lowered Blood Pressure: Achieved through reduced cardiac output and inhibition of renin release from the kidneys.
This reduction in heart rate and contractility decreases the heart's workload and oxygen demand, which is the basis for its efficacy in treating angina pectoris.
Preclinical and Clinical Development
Following its synthesis, metoprolol underwent extensive preclinical testing in various animal models to establish its cardioselectivity and safety profile before moving into human clinical trials. These trials were designed to rigorously evaluate its efficacy and safety for its primary indications.
Experimental Protocol: Evaluation of Anti-Anginal Efficacy (General Methodology)
A common trial design used to assess the efficacy of anti-anginal drugs like metoprolol was the double-blind, placebo-controlled, cross-over study.
-
Patient Selection: Patients with a stable history of exercise-induced angina pectoris are recruited.
-
Washout Period: Patients discontinue their current anti-anginal medications for a defined period to establish a stable baseline of anginal frequency.
-
Randomization: Patients are randomly assigned to receive either metoprolol tartrate (e.g., 50 mg t.i.d.) or a matching placebo for a set period (e.g., 4 weeks).
-
Data Collection: During each treatment period, patients record the frequency of anginal attacks and their consumption of short-acting nitroglycerin in a diary.
-
Exercise Tolerance Testing: At the end of each treatment period, patients undergo a standardized exercise test (e.g., on a bicycle ergometer or treadmill). Key endpoints measured include the time to onset of anginal pain, the time to 1 mm ST-segment depression on the ECG, and total exercise duration.
-
Cross-over: After a second washout period, patients are switched to the alternate treatment (placebo to metoprolol, or vice versa) and the protocol is repeated.
-
Analysis: The data from the metoprolol and placebo periods are compared for each patient to assess for statistically significant improvements in anginal frequency, nitroglycerin use, and exercise capacity.
Pharmacokinetic Profile
Metoprolol tartrate is an immediate-release formulation. Its pharmacokinetic properties have been well-characterized. The drug is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, and genetic variations in this enzyme can lead to significant differences in plasma concentrations among individuals.
| Parameter | Value | Reference |
| Formulation | Metoprolol Tartrate (Immediate-Release) | |
| Bioavailability | ~50% (due to first-pass metabolism) | |
| Time to Peak Plasma (Tmax) | 1 - 2 hours | |
| Protein Binding | ~12% (to serum albumin) | |
| Volume of Distribution (Vd) | 3.2 - 5.6 L/kg | |
| Metabolism | Hepatic, primarily via CYP2D6 | |
| Elimination Half-life | 3 - 7 hours | |
| Excretion | >95% renal (as metabolites), <5-10% unchanged |
Table 1: Summary of Pharmacokinetic Properties of Oral Metoprolol Tartrate.
Pivotal Clinical Trials and Efficacy
Controlled clinical studies have demonstrated that metoprolol is an effective agent for the management of hypertension, angina, and acute myocardial infarction. One of the most significant trials for a metoprolol formulation (the extended-release succinate) was the MERIT-HF study, which solidified its role in heart failure treatment.
| Indication | Trial / Study Type | Key Efficacy Endpoints | Result | Reference |
| Hypertension | Controlled Clinical Studies | Reduction in sitting blood pressure | Effective at doses of 100-450 mg/day, alone or with diuretics. | |
| Angina Pectoris | Double-blind, Placebo-controlled | Anginal attacks, Nitroglycerin use, Exercise capacity | 50 mg t.i.d. significantly reduced attacks and NTG use, and increased exercise tolerance compared to placebo. | |
| Acute Myocardial Infarction | Göteborg Metoprolol Trial | 3-month mortality | A significant reduction in mortality was observed in the metoprolol-treated group versus placebo. | |
| Heart Failure (MERIT-HF) | Multicenter, Double-blind, Placebo-controlled | All-cause mortality (Metoprolol Succinate) | 34% reduction in risk of death compared to placebo. |
Table 2: Summary of Efficacy Data from Key Clinical Studies.
Conclusion
The discovery and development of metoprolol tartrate represent a pivotal advancement in cardiovascular pharmacology. Born from the rational drug design principle of improving receptor selectivity, metoprolol offered a safer and more targeted alternative to earlier non-selective beta-blockers. Its journey from synthesis in 1969 to becoming one of the most widely prescribed medications globally underscores the success of targeting the β1-adrenergic receptor. Through rigorous preclinical and clinical evaluation, its mechanism of action, pharmacokinetic profile, and therapeutic efficacy have been thoroughly established, cementing its role as an essential medicine in the management of cardiovascular disease.
The Stereoselective Saga of Metoprolol Tartrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metoprolol (B1676517), a widely prescribed beta-1 selective adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Administered as a racemic mixture of its (S)- and (R)-enantiomers, the pharmacological activity of metoprolol is a tale of two distinct molecules. This technical guide provides a comprehensive exploration of the differential pharmacology, pharmacokinetics, and therapeutic implications of metoprolol enantiomers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate the stereoselective nature of this critical cardiovascular drug.
The Core of Activity: Stereoselective Pharmacodynamics
The therapeutic efficacy of metoprolol resides almost exclusively in the (S)-enantiomer.[1] This stereoselectivity is a direct consequence of the three-dimensional arrangement of the molecule and its interaction with the target receptor, the β1-adrenergic receptor.
The (S)-enantiomer of metoprolol exhibits a significantly higher binding affinity for the β1-adrenergic receptor compared to the (R)-enantiomer.[2][3] This translates into a much greater potency in blocking the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at the receptor site. The (R)-enantiomer, on the other hand, has a markedly lower affinity for the β1-receptor and contributes minimally to the desired therapeutic effect.[2]
Quantitative Comparison of Binding Affinities
| Enantiomer | Receptor | -log Ki | Ki (nM) |
| (S)-Metoprolol | β1-adrenergic | 7.73 ± 0.10 | 18.62 |
| (R)-Metoprolol | β1-adrenergic | 5.00 ± 0.06 | 10000 |
| (S)-Metoprolol | β2-adrenergic | 6.28 ± 0.06 | 524.81 |
| (R)-Metoprolol | β2-adrenergic | 4.52 ± 0.09 | 30200 |
Data compiled from Wahlund et al. (1990). The -log Ki is presented as mean ± s.d. Ki values were calculated from the -log Ki.
The data clearly illustrates that (S)-metoprolol is approximately 537 times more potent at the β1-adrenergic receptor than (R)-metoprolol. This profound difference underscores the fact that administering the racemic mixture effectively means delivering the active drug alongside a much less active isomer.
The Metabolic Maze: Stereoselective Pharmacokinetics
The differential journey of metoprolol enantiomers continues in their metabolic fate, primarily governed by the polymorphic cytochrome P450 enzyme, CYP2D6.[1] This enzyme is responsible for the majority of metoprolol's metabolism in the liver, and its genetic variations lead to different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).
Metabolism of metoprolol is stereoselective, with CYP2D6 preferentially metabolizing the (R)-enantiomer in extensive metabolizers.[1] This leads to higher plasma concentrations of the pharmacologically active (S)-enantiomer in these individuals. Conversely, in poor metabolizers who have deficient CYP2D6 activity, the metabolism of both enantiomers is reduced, leading to significantly higher overall plasma concentrations of metoprolol.
Pharmacokinetic Parameters of Metoprolol Enantiomers by CYP2D6 Phenotype
| CYP2D6 Phenotype | Enantiomer | AUC (ng·h/mL) | Cmax (ng/mL) | t1/2 (h) |
| Extensive Metabolizers (EM) | (S)-Metoprolol | 285 ± 103 | 65 ± 23 | 3.2 ± 0.6 |
| (R)-Metoprolol | 208 ± 85 | 58 ± 25 | 3.1 ± 0.5 | |
| Poor Metabolizers (PM) | (S)-Metoprolol | 1450 ± 450 | 150 ± 30 | 7.6 ± 1.5 |
| (R)-Metoprolol | 1580 ± 500 | 160 ± 35 | 7.5 ± 1.4 |
Data represents a summary of findings from various pharmacokinetic studies. Values are presented as mean ± SD and can vary between studies.
These pharmacokinetic differences have significant clinical implications, as poor metabolizers may experience exaggerated pharmacological effects and a higher risk of adverse events due to the elevated plasma levels of both enantiomers.
Signaling Pathways and Mechanism of Action
(S)-metoprolol exerts its therapeutic effect by competitively blocking the β1-adrenergic receptor, primarily located in cardiac tissue. This prevents the binding of endogenous catecholamines, thereby inhibiting the downstream signaling cascade that leads to increased heart rate, myocardial contractility, and blood pressure.
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, stimulates adenylyl cyclase to produce cyclic AMP (camp). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological effects of sympathetic stimulation.
Experimental Protocols
Radioligand Binding Assay for Determination of Enantiomer Affinity
This protocol outlines a competitive binding assay to determine the Ki values of (S)- and (R)-metoprolol for the β1-adrenergic receptor.
Materials:
-
Membrane preparation from a source rich in β1-adrenergic receptors (e.g., guinea pig left ventricular free wall).
-
Radioligand: [¹²⁵I]-(-)-Iodocyanopindolol.
-
(S)-metoprolol and (R)-metoprolol standards.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Propranolol (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Membrane preparation, radioligand, and incubation buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and propranolol.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of either (S)-metoprolol or (R)-metoprolol.
-
-
Incubation: Incubate the tubes at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration ((S)- or (R)-metoprolol).
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Quantification
This protocol describes a method for the separation and quantification of (S)- and (R)-metoprolol in plasma samples.
Materials:
-
Plasma samples containing metoprolol.
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
Extraction solvent (e.g., diethyl ether).
-
Chiral HPLC column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (e.g., 80:20:0.1 v/v/v).
-
HPLC system with a UV or fluorescence detector.
Procedure:
-
Sample Preparation:
-
To a plasma sample, add the internal standard.
-
Perform a liquid-liquid extraction with diethyl ether to isolate the metoprolol enantiomers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or equivalent).
-
Mobile Phase: n-hexane:ethanol:diethylamine (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm or fluorescence (excitation: 275 nm, emission: 300 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The enantiomers will be separated based on their differential interaction with the chiral stationary phase.
-
Identify the peaks corresponding to (S)- and (R)-metoprolol based on their retention times (determined using standards).
-
Quantify the concentration of each enantiomer by comparing the peak area to that of the internal standard and using a calibration curve prepared with known concentrations of each enantiomer.
-
Conclusion
The pharmacological and pharmacokinetic profiles of metoprolol are fundamentally dictated by its stereochemistry. The (S)-enantiomer is the active moiety responsible for the therapeutic β1-adrenergic blockade, while the (R)-enantiomer is less active and is metabolized differently. This in-depth guide has provided a comprehensive overview of these differences, supported by quantitative data and detailed experimental protocols. A thorough understanding of the distinct properties of each enantiomer is crucial for researchers, scientists, and drug development professionals in optimizing cardiovascular therapies and advancing the principles of stereospecific drug design and administration.
References
Methodological & Application
Application Note: Quantification of Metoprolol Tartrate in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of metoprolol (B1676517) tartrate in human plasma. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a reliable methodology for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method utilizes a reversed-phase C18 column with UV detection, preceded by a straightforward protein precipitation step for plasma sample preparation. All experimental protocols are described in detail, and quantitative data is summarized for clarity.
Introduction
Metoprolol is a selective β1 receptor blocker widely prescribed for the treatment of cardiovascular diseases, including hypertension, angina pectoris, and myocardial infarction.[1] Accurate quantification of metoprolol in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a comprehensive guide to a validated HPLC method for this purpose.
Physicochemical Properties of Metoprolol Tartrate
A thorough understanding of the physicochemical properties of metoprolol tartrate is fundamental for the development of a robust analytical method.
| Property | Value | Reference |
| Chemical Formula | (C₁₅H₂₅NO₃)₂ · C₄H₆O₆ | [2] |
| Molecular Weight | 684.81 g/mol | [3] |
| pKa | ~9.6 | [4] |
| logP (Octanol-Water) | 1.9 - 2.15 | [4][5] |
| UV Maximum (λmax) | 222 nm, 274 nm | [6][7][8] |
| Solubility | Soluble in water and methanol | [5][6] |
The basic nature of metoprolol (pKa ~9.6) dictates that it will be protonated and exist as a cation in acidic mobile phases, which is ideal for good retention and peak shape on a reversed-phase column.[4] The logP value suggests moderate lipophilicity, making it suitable for reversed-phase chromatography and extraction from plasma. The distinct UV absorbance at 222 nm and 274 nm allows for sensitive detection using a standard UV detector.[6][7][8]
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Protocols
Materials and Reagents
-
Metoprolol Tartrate Reference Standard (USP or equivalent)
-
Atenolol (B1665814) (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered)
-
Ammonium Acetate (Analytical Grade)
-
Formic Acid (Analytical Grade)
-
Human Plasma (Drug-free, sourced from a reputable biobank)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, and UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 3.5, adjusted with formic acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 222 nm |
| Internal Standard (IS) | Atenolol |
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of metoprolol tartrate and 10 mg of atenolol in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the metoprolol tartrate primary stock solution with mobile phase to create working standard solutions for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).
-
Internal Standard Working Solution (500 ng/mL): Dilute the atenolol primary stock solution with mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 30, 300, and 800 ng/mL) by spiking drug-free human plasma with the appropriate working standard solutions.
Sample Preparation Protocol
Caption: Step-by-step plasma sample preparation protocol.
-
Pipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 500 ng/mL atenolol internal standard working solution.
-
Vortex for 30 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the solution to an HPLC vial for analysis.
Method Validation Summary
The described method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). The following is a summary of typical validation parameters and their acceptable limits.
| Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 10 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |
| Accuracy (% Bias) | -5.8% to 4.5% | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | Intra-day: ≤ 6.2%Inter-day: ≤ 8.5% | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | Metoprolol: 85.2 - 92.5%Atenolol (IS): ~88% | Consistent, precise, and reproducible |
| Matrix Effect | Within 95 - 105% | Consistent and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | Recovery within ±15% of nominal concentration |
Data Analysis
The concentration of metoprolol in the plasma samples is determined by calculating the peak area ratio of metoprolol to the internal standard (atenolol). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of metoprolol in the QC and unknown samples is then interpolated from the linear regression of the calibration curve.
Logical Relationship for Quantification
Caption: Logical flow for the quantification of metoprolol in plasma samples.
Conclusion
The HPLC method detailed in this application note provides a sensitive, accurate, and precise means for the quantification of metoprolol tartrate in human plasma. The simple protein precipitation extraction procedure and isocratic elution make it a time- and cost-effective method suitable for high-throughput analysis in a research or clinical setting. Proper method validation is essential before its application to routine analysis.
References
- 1. heart.org [heart.org]
- 2. METOPROLOL TARTRATE USP - PCCA [pccarx.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Metoprolol tartrate | 56392-17-7 [chemicalbook.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Spectrophotometric Assay for Metoprolol Tartrate Concentration Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the quantitative determination of metoprolol (B1676517) tartrate in bulk and pharmaceutical dosage forms using spectrophotometric methods. The described methods are simple, cost-effective, and rapid, making them suitable for routine quality control analysis. The protocols covered include direct UV spectrophotometry and colorimetric assays based on reactions with potassium permanganate (B83412), bromocresol green, and copper (II) ions. Validation parameters for each method are summarized to aid in method selection and implementation.
Introduction
Metoprolol tartrate is a cardio-selective beta-1-adrenergic blocking agent widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction.[1] Accurate and reliable analytical methods are crucial for the quality control of metoprolol tartrate in pharmaceutical formulations. While chromatographic techniques are available, spectrophotometry offers a simpler, more accessible, and often more rapid alternative for routine analysis.[2] This document outlines several validated spectrophotometric methods for the quantification of metoprolol tartrate.
I. Direct UV Spectrophotometric Method
This method is the most straightforward approach, relying on the inherent UV absorbance of metoprolol tartrate.
Principle: Metoprolol tartrate exhibits a maximum absorbance at a specific wavelength in the UV region, which is directly proportional to its concentration.
Experimental Protocol
-
Preparation of Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of metoprolol tartrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water, 0.1 N HCl, or phosphate (B84403) buffer (pH 6.8).
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 5 to 30 µg/mL in the chosen solvent.
-
Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of metoprolol tartrate to a 100 mL volumetric flask.
-
Add about 70 mL of the chosen solvent and sonicate for 15 minutes.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Dilute a known volume of the filtrate to obtain a final concentration within the Beer's law range.
-
-
Spectrophotometric Measurement:
-
Scan the working standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for metoprolol tartrate is consistently found at 222 nm.[1]
-
Measure the absorbance of the standard and sample solutions at 222 nm against a solvent blank.
-
-
Calibration Curve: Plot a graph of absorbance versus concentration of the working standard solutions.
-
Quantification: Determine the concentration of metoprolol tartrate in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | Distilled Water | 0.1 N HCl | Phosphate Buffer (pH 6.8) | Reference |
| λmax | 222 nm | 222 nm | 222 nm | |
| Linearity Range | 5-30 µg/mL | 5-30 µg/mL | 5-30 µg/mL | |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.997 |
II. Colorimetric Method with Potassium Permanganate (Oxidative Method)
This method involves the oxidation of metoprolol tartrate by potassium permanganate in an alkaline medium.
Principle: Metoprolol tartrate is oxidized by potassium permanganate in an alkaline medium, causing a change in the absorbance of the solution, which is measured at a specific wavelength. The decrease in absorbance of the permanganate ion is proportional to the concentration of metoprolol tartrate. A kinetic spectrophotometric method can also be employed by measuring the change in absorbance at 610 nm as a function of time.[3]
Experimental Protocol
-
Reagent Preparation:
-
0.6 M Sodium Hydroxide (NaOH) solution.
-
0.015 M Potassium Permanganate (KMnO4) solution.[1]
-
-
Preparation of Standard Solutions: Prepare a stock solution of metoprolol tartrate (0.1 mg/mL) in distilled water. From this, prepare working standards.[1]
-
Reaction Procedure:
-
To a series of 10 mL volumetric flasks, add aliquots of the standard or sample solution.
-
Add 2 mL of 0.6 M NaOH solution to each flask.
-
Add 2 mL of 0.015 M KMnO4 solution to each flask.[1]
-
Dilute to the mark with distilled water and mix well.
-
-
Spectrophotometric Measurement: Measure the absorbance at the predetermined λmax against a reagent blank prepared similarly without the analyte. For the kinetic method, the reaction is followed by measuring the change in absorbance at 610 nm.[3]
-
Quantification: Construct a calibration curve and determine the concentration of the unknown sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 610 nm | [3] |
| Linearity Range | 10.0-60.0 µg/10 mL | [3] |
| Limit of Quantitation (LOQ) | 0.10 µg/mL (fixed time method) | [3] |
III. Colorimetric Method with Bromocresol Green (Ion-Pair Formation)
This method is based on the formation of an ion-pair complex between metoprolol tartrate and bromocresol green.
Principle: Metoprolol, a basic drug, forms a colored ion-pair complex with an acidic dye, bromocresol green (BCG), in a non-aqueous solvent. The absorbance of the resulting complex is measured spectrophotometrically.[2][4] The stoichiometric ratio of metoprolol tartrate to BCG is 1:1.[2][5]
Experimental Protocol
-
Reagent Preparation: Prepare a 1.6 x 10⁻⁴ M solution of bromocresol green in methanol.[2]
-
Preparation of Standard Stock Solution: Accurately weigh 5.48 mg of metoprolol tartrate and dissolve it in a 50.00 mL volumetric flask with methanol.[2]
-
Reaction Procedure:
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at 624 nm against a reagent blank.[2][5]
-
Quantification: Use a calibration curve to determine the concentration of metoprolol tartrate in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 624 nm | [2][5] |
| Linearity Range | 5.47–38.30 µg/mL | [2][5] |
| Limit of Detection (LOD) | 0.41 µg/mL | [2][5] |
| Limit of Quantitation (LOQ) | 1.24 µg/mL | [2][5] |
IV. Colorimetric Method with Copper (II) (Complex Formation)
This method is based on the formation of a colored complex between metoprolol tartrate and copper (II) ions.
Principle: Metoprolol tartrate, a secondary aliphatic amino derivative, reacts with Cu(II) ions at a specific pH to form a stable, colored binuclear complex.[6][7][8] The absorbance of this complex is measured at its λmax.
Experimental Protocol
-
Reagent Preparation:
-
Britton-Robinson buffer solution (pH 6.0).
-
0.5% (w/v) Copper (II) chloride (CuCl₂·2H₂O) solution in water.[6]
-
-
Preparation of Standard Stock Solution: Prepare a stock solution of metoprolol tartrate (0.2 mg/mL) in water.[6]
-
Reaction Procedure:
-
To a 10 mL volumetric flask, add an aliquot of the standard or sample solution.
-
Add the Britton-Robinson buffer to maintain the pH at 6.0.
-
Add the CuCl₂ solution.
-
The reaction mixture is heated in a thermostatically controlled water bath at 35 °C for 20 minutes and then cooled.[9]
-
Dilute to the mark with distilled water.
-
-
Spectrophotometric Measurement: Measure the absorbance of the blue adduct at 675 nm against a reagent blank.[6][7]
-
Quantification: Determine the concentration from a calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 675 nm | [6][7] |
| Linearity Range | 8.5-70 µg/mL | [6][7] |
| Limit of Detection (LOD) | 5.56 µg/mL | [6][7] |
Visualizations
Caption: General experimental workflow for spectrophotometric analysis.
Caption: Principles of spectrophotometric detection methods.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. journals.uran.ua [journals.uran.ua]
- 3. Validated kinetic spectrophotometric method for the determination of metoprolol tartrate in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of the spectrophotometric method for the determination of metoprolol tartrate in tablets by using bromocresol green | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II) [article.sapub.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Metoprolol Tartrate in In-Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol (B1676517) tartrate is a selective β1-adrenoceptor antagonist widely used in cardiovascular research.[1] Its application in in-vitro cell culture experiments is crucial for understanding its cellular and molecular mechanisms of action. Proper dissolution and handling of metoprolol tartrate are paramount to ensure accurate and reproducible experimental outcomes. These application notes provide detailed protocols for the dissolution of metoprolol tartrate, stability considerations, and a relevant signaling pathway for in-vitro cell culture studies.
Data Presentation: Solubility and Stability of Metoprolol Tartrate
Metoprolol tartrate's solubility is dependent on the solvent and its salt form, with the tartrate salt being significantly more water-soluble than the succinate (B1194679) form.[2] The stability of metoprolol in solution is influenced by factors such as pH, the components of the cell culture medium, and the presence of serum.[3]
| Parameter | Value | Solvent/Medium | Temperature | Citation |
| Solubility | >1000 mg/mL | Water | 25°C | [4][5] |
| 100 mg/mL | DMSO | 25°C | [4][6] | |
| >500 mg/mL | Methanol | 25°C | [4][5] | |
| 31 mg/mL | Ethanol | 25°C | [4] | |
| Stability of Stock Solution | Long-term | DMSO/Ethanol | -20°C | [2] |
| (Aqueous) | Recommended to prepare fresh | Water or PBS | 4°C | [2] |
| Stability in Diluted Solutions | At least 30-36 hours | 5% Dextrose Injection | Room Temperature | [3][7] |
| At least 30-36 hours | 0.9% Sodium Chloride Injection | Room Temperature | [3][7] | |
| pH Influence on Stability | Degradation can be pH-dependent | Aqueous solutions | Not specified | [3] |
Experimental Protocols
Preparation of a 100 mM Metoprolol Tartrate Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of metoprolol tartrate in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
Metoprolol tartrate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile conical tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter
Protocol:
-
In a sterile conical tube, weigh the desired amount of metoprolol tartrate powder. For a 100 mg/mL stock solution, weigh 100 mg of metoprolol tartrate.
-
Add the required volume of sterile DMSO to achieve the desired concentration. For a 100 mg/mL stock, add 1 mL of DMSO.[2]
-
Vortex the tube vigorously until the powder is completely dissolved.[2] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.[2]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for long-term stability.[2]
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into the cell culture medium to achieve the final desired experimental concentration.
Materials:
-
Metoprolol tartrate stock solution (from Protocol 3.1)
-
Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or plates
-
Pipettes and sterile filter tips
Protocol:
-
Thaw an aliquot of the metoprolol tartrate stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C. This can help to improve the solubility of metoprolol upon dilution.[2]
-
Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the final desired concentration. It is recommended to first prepare an intermediate dilution to minimize the risk of precipitation.[2]
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to the cells.[2]
-
Due to potential stability issues in complex media, it is advisable to determine the stability of metoprolol in your specific cell culture medium under your experimental conditions.[3] The frequency of medium replacement should be based on this stability data.[3]
Visualizations
Experimental Workflow
Caption: Workflow for preparing metoprolol tartrate solutions.
Signaling Pathway
Caption: Metoprolol's effect on the β1AR-PDE4 complex.
References
- 1. Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β1‐adrenergic receptor antagonists signal via PDE4 translocation | EMBO Reports [link.springer.com]
- 3. β1-adrenergic receptor antagonists signal via PDE4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular signaling cascade following activation of β1-adrenergic receptor in cardiomyocyte | BioRender Science Templates [biorender.com]
- 7. JCI - β-Arrestin–mediated β1-adrenergic receptor transactivation of the EGFR confers cardioprotection [jci.org]
Application Notes and Protocols for Administering Metoprolol Tartrate in Animal Studies for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol (B1676517) tartrate, a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for treating hypertension and other cardiovascular diseases.[1] Its mechanism of action primarily involves blocking the effects of catecholamines, such as adrenaline, on the heart, leading to a reduction in heart rate, cardiac contractility, and subsequently, blood pressure.[2][3] In preclinical hypertension research, animal models are crucial for evaluating the efficacy and understanding the mechanisms of antihypertensive drugs like metoprolol. The spontaneously hypertensive rat (SHR) is a commonly used and well-validated genetic model of essential hypertension.[4][5]
These application notes provide detailed protocols for the administration of metoprolol tartrate in animal models of hypertension, focusing on the SHR model. The included methodologies for key experiments and data presentation will guide researchers in designing and executing robust and reproducible studies.
Data Presentation: Efficacy of Metoprolol Tartrate in Spontaneously Hypertensive Rats (SHR)
The following tables summarize quantitative data from studies administering metoprolol tartrate to SHR models.
Table 1: Effects of Metoprolol Tartrate on Systolic Blood Pressure (SBP) and Heart Rate (HR) in SHR
| Dosage | Administration Route | Duration | Effect on SBP | Effect on HR | Animal Model | Reference |
| 50 mg/kg/day | Oral Gavage | 8 weeks | Significant reduction | Significant reduction | SHR | [4] |
| 6 mg/g of food | Mixed with Diet | 4 weeks | Prevented the usual blood pressure increase | Reduced pulse rate | SHR | [6] |
| 130 mg/kg/day | Not specified | 20 weeks | Reduced to 146 mmHg (from 177 mmHg in controls) | Not specified | SHR | [7] |
| 5 and 45 mg/kg | Subcutaneous Injection | Acute | Significant decrease | Not specified | 52-64 week old SHR | [8] |
| 160 mg/kg/day | In drinking water | 7 days | Significant lowering | Not specified | 14 week old SHR | [8] |
Table 2: Summary of Metoprolol Tartrate Administration Protocols in Animal Studies
| Parameter | Oral Gavage | Administration via Diet | Intravenous Administration |
| Vehicle | Distilled water, 0.5% carboxymethylcellulose | Powdered rat chow | Saline |
| Preparation | Homogenous suspension | Thoroughly mixed with diet | Dissolved in saline |
| Frequency | Daily | Ad libitum | Bolus injections |
| Key Considerations | Administer at the same time daily to maintain consistent plasma levels.[4] | Monitor daily food intake to estimate the actual dose consumed. Prepare fresh medicated diet regularly.[4][6] | Monitor blood pressure, heart rate, and electrocardiogram during administration.[9] |
Experimental Protocols
Induction of Hypertension in Animal Models
While the SHR model exhibits spontaneous hypertension, other models can be used where hypertension is induced.[10]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model mimics low-renin, salt-sensitive hypertension.[11]
-
Animal Selection: Use male Sprague-Dawley or Wistar rats (200-250g).[11]
-
Uninephrectomy: Anesthetize the rat and surgically remove one kidney.[11]
-
DOCA Administration: Administer DOCA subcutaneously (e.g., 25-30 mg/kg) twice weekly.[11]
-
Salt Loading: Provide 1% NaCl solution as drinking water.[11]
-
Monitoring: Measure blood pressure weekly. Hypertension typically develops over 3-4 weeks.[11]
-
-
Renovascular Hypertension (Two-Kidney, One-Clip Model): This model simulates hypertension caused by renal artery stenosis.[12]
Administration of Metoprolol Tartrate
-
Oral Gavage:
-
Prepare a homogenous suspension of metoprolol tartrate in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).[4]
-
Calculate the required volume for each animal based on its body weight and the desired dosage (e.g., 50 mg/kg).[4]
-
Administer the suspension directly into the stomach using a ball-tipped gavage needle.[4]
-
Perform administration at the same time each day to ensure consistent plasma drug levels.[4]
-
-
Administration via Diet:
-
Thoroughly mix a calculated amount of metoprolol tartrate with powdered animal chow to achieve the desired concentration (e.g., 6 mg of metoprolol per gram of food).[4][6]
-
Provide the medicated diet ad libitum.[4]
-
Monitor daily food intake to estimate the actual dose consumed by each animal.[4]
-
Prepare fresh medicated diet regularly to maintain drug stability.[4]
-
-
Intravenous Injection:
Measurement of Blood Pressure and Heart Rate
-
Tail-Cuff Plethysmography (Non-invasive):
-
Acclimatize the animals to the restraining device and the procedure for several days before the actual measurement to minimize stress.[4][11]
-
Place the animal in a restrainer and warm its tail to 32-34°C.[4]
-
Position the tail cuff and pulse sensor on the proximal part of the tail.[4]
-
The system automatically inflates and deflates the cuff, recording the systolic blood pressure.[11]
-
-
Telemetry (Invasive):
-
Surgically implant a telemetry transmitter with its catheter inserted into the abdominal aorta or carotid artery of the anesthetized animal.[4]
-
Allow a recovery period of at least one week post-surgery.[4]
-
House the animals in individual cages placed on receiver platforms.[4]
-
The telemetry system continuously records blood pressure and heart rate data in conscious, freely moving animals.[4]
-
Assessment of Cardiac Function
-
Echocardiography: This non-invasive technique is widely used to assess cardiac morphology and function in small animals.[13]
-
Anesthetize the animal and place it on a heated platform.
-
Use a high-frequency ultrasound transducer to acquire images of the heart.
-
M-mode, pulsed-wave Doppler, and tissue Doppler imaging can be used to assess left ventricular systolic and diastolic function.[14][15]
-
Key parameters to measure include ejection fraction, fractional shortening, and mitral inflow patterns.[13][14]
-
Mandatory Visualizations
Caption: Metoprolol's mechanism of action in hypertension.
Caption: General workflow for a hypertension animal study.
References
- 1. What is Metoprolol Tartrate used for? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Metoprolol Tartrate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-hypertensive effect of metoprolol in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of metoprolol on serial measurements of exchangeable sodium, blood pressure, renin and pulse rate in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-adrenergic receptor blocking drugs in spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Non-invasive assessment of cardiac function in a mouse model of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes: Development of a Sustained-Release Metoprolol Tartrate Formulation
1. Introduction
Metoprolol (B1676517) tartrate is a selective β1-adrenergic receptor antagonist widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1] Its therapeutic efficacy is well-established; however, its relatively short biological half-life of 3 to 7 hours necessitates frequent administration (typically twice or thrice daily) to maintain therapeutic plasma concentrations.[2] This can lead to issues with patient compliance and fluctuations in drug plasma levels.
The development of a sustained-release (SR) formulation of metoprolol tartrate aims to overcome these limitations by providing a controlled and prolonged drug release, thereby reducing dosing frequency, improving patient adherence, and maintaining more stable therapeutic effects over an extended period. This document provides an overview of common formulation strategies and detailed protocols for the preparation and evaluation of SR metoprolol tartrate tablets for research purposes.
2. Formulation Strategies for Sustained Release
The primary goal is to decrease the release rate of the highly water-soluble metoprolol tartrate from the dosage form. This is typically achieved by creating a physical barrier or a tortuous path for the drug to diffuse through. Common approaches include:
-
Hydrophilic Matrix Tablets: This is one of the simplest and most common methods. The drug is uniformly dispersed within a matrix of a swellable, hydrophilic polymer. Upon contact with gastrointestinal fluids, the polymer hydrates and swells to form a gel layer that controls the rate of drug diffusion and matrix erosion. Commonly used polymers include various grades of Hydroxypropyl Methylcellulose (HPMC), Xanthan Gum, and Guar Gum.[3] The viscosity grade of the polymer is a critical factor; higher viscosity grades generally lead to slower drug release.[4]
-
Hydrophobic/Inert Matrix Tablets: In this approach, the drug is embedded in an inert, non-swellable matrix made from hydrophobic materials like Ethylcellulose (EC) or polymethacrylates (e.g., Eudragit® RS/RL).[5][6] Drug release occurs through diffusion via a network of pores and channels within the matrix.
-
Reservoir Systems (Coated Granules/Pellets): This technique involves preparing drug-containing core granules or pellets which are then coated with a water-insoluble polymer film.[5][7] The coating acts as a rate-controlling membrane. By combining coated granules with different release rates, a specific overall release profile can be achieved. This method can also reduce the risk of "dose dumping," which can be a concern with matrix tablets.[5]
3. Key Materials and Excipients
-
Active Pharmaceutical Ingredient (API): Metoprolol Tartrate
-
Release-Controlling Polymers:
-
Fillers/Diluents: Lactose, Dicalcium Phosphate (B84403), Microcrystalline Cellulose.[4][8] These are used to increase the bulk of the tablet.
-
Binders: Polyvinylpyrrolidone (PVP).[8] Used to impart cohesion to the powder mix during granulation.
-
Lubricants/Glidants: Magnesium Stearate, Aerosil (Colloidal Silicon Dioxide).[8] These prevent sticking to tablet punches and improve powder flow.
Experimental Protocols
Protocol 1: Preparation of Sustained-Release Matrix Tablets by Wet Granulation
This protocol describes a common method for producing hydrophilic matrix tablets. Wet granulation is often preferred over direct compression for metoprolol tartrate formulations as it can improve flowability and prevent processing issues.[4]
1. Materials and Equipment:
-
Metoprolol Tartrate
-
HPMC K100M (or other selected polymer)
-
Lactose (or other filler)
-
Polyvinylpyrrolidone (PVP)
-
Magnesium Stearate
-
Purified Water or Ethanol/Water mixture (Granulating fluid)
-
Electronic Weighing Balance
-
Sieves (e.g., 12, 20, and 60 mesh)
-
Blender (e.g., V-blender or Double Cone Blender)
-
Planetary Mixer or High-Shear Granulator
-
Tray Dryer or Fluid Bed Dryer
-
Rotary Tablet Press with appropriate tooling (e.g., 10 mm round punches)
2. Procedure:
-
Weighing: Accurately weigh all required ingredients as per the formulation batch size (see Table 1 for examples).
-
Pre-mixing/Blending: Sift Metoprolol Tartrate, the release-controlling polymer (HPMC), and the filler (Lactose) through a 60-mesh sieve. Mix the sifted powders in a blender for 15 minutes to ensure uniform distribution.
-
Granulation: Transfer the powder blend to a planetary mixer. Prepare the binder solution by dissolving PVP in the granulating fluid. Add the binder solution slowly to the powder blend while mixing until a damp mass of suitable consistency is formed.
-
Wet Screening: Pass the wet mass through a 12-mesh sieve to produce granules.[5]
-
Drying: Spread the wet granules evenly on a tray and dry in a hot air oven at 60°C for 30-45 minutes, or until the loss on drying (LOD) is within the desired limit (typically < 2%).[5]
-
Dry Screening: Pass the dried granules through a 20-mesh sieve to break any agglomerates and achieve a uniform granule size.
-
Lubrication: Add the sifted Magnesium Stearate to the dried granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press. Record the weight, hardness, and thickness of the tablets.
Protocol 2: In-Vitro Dissolution Testing
This protocol is essential for assessing the drug release profile from the developed SR formulation.
1. Materials and Equipment:
-
USP Dissolution Test Apparatus (Type II - Paddle method is common).[4][9]
-
Water Bath with temperature control
-
Volumetric flasks and pipettes
-
Syringes with filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer is frequently used.[3][4][9]
2. Procedure:
-
Apparatus Setup: Set up the dissolution apparatus. Fill each vessel with 900 mL of the dissolution medium and allow the temperature to equilibrate to 37 ± 0.5°C.
-
Test Initiation: Place one tablet in each dissolution vessel. Start the apparatus immediately, setting the paddle speed to 50 rpm.[4]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours), withdraw a 5 mL sample from each vessel.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Preparation: Filter the withdrawn samples through a 0.45 µm syringe filter to remove any undissolved excipients. Dilute the samples with the dissolution medium if necessary to bring the concentration within the analytical method's linear range.
-
Quantification: Analyze the samples to determine the concentration of metoprolol tartrate using a validated analytical method (see Protocol 3).
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Quantification by UV-Vis Spectrophotometry
This is a simple and rapid method for quantifying metoprolol tartrate in dissolution samples.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with matched quartz cuvettes
-
Metoprolol Tartrate reference standard
-
Dissolution medium (pH 6.8 phosphate buffer)
-
Volumetric flasks and pipettes
2. Procedure:
-
Wavelength (λmax) Determination: Prepare a dilute solution of metoprolol tartrate in the dissolution medium. Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is often around 223 nm or 274 nm.[10]
-
Preparation of Standard Solutions:
-
Prepare a stock solution by accurately weighing and dissolving about 10 mg of metoprolol tartrate reference standard in 100 mL of the dissolution medium.
-
From this stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).[11]
-
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the regression equation (y = mx + c) and the correlation coefficient (R²), which should be >0.999.
-
Sample Analysis: Measure the absorbance of the (diluted) dissolution samples collected in Protocol 2.
-
Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of metoprolol tartrate in the samples. Account for any dilutions made during sample preparation to determine the total amount of drug released at each time point.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Example Formulation Compositions of Metoprolol Tartrate SR Matrix Tablets
| Ingredient (mg/tablet) | Formulation F1 | Formulation F2 | Formulation F3 | Function |
|---|---|---|---|---|
| Metoprolol Tartrate | 100 | 100 | 100 | API |
| HPMC K100M | 75 | 100 | - | Hydrophilic Matrix Former |
| Xanthan Gum | - | - | 90 | Hydrophilic Matrix Former |
| Lactose | 115 | 90 | 100 | Filler |
| PVP | 7.5 | 7.5 | 7.5 | Binder |
| Magnesium Stearate | 2.5 | 2.5 | 2.5 | Lubricant |
| Total Weight | 300 | 300 | 300 | |
Table 2: Example In-Vitro Cumulative Drug Release Data (%)
| Time (hours) | Formulation F1 (30% HPMC) | Formulation F2 (40% HPMC) | Formulation F3 (45% Xanthan Gum)[3] |
|---|---|---|---|
| 1 | 25.4 | 19.8 | 18.5 |
| 2 | 38.6 | 31.2 | 29.7 |
| 4 | 59.1 | 48.5 | 46.3 |
| 6 | 75.3 | 64.7 | 61.8 |
| 8 | 88.9 | 79.1 | 75.4 |
| 10 | 95.2 | 89.6 | 86.2 |
| 12 | 98.7 | 96.3 | 94.1 |
Table 3: Comparison of Key Pharmacokinetic Parameters
| Parameter | Immediate-Release Metoprolol Tartrate | Sustained-Release Metoprolol Tartrate |
|---|---|---|
| Tmax (Time to Peak Concentration) | ~1.9 hours[12] | ~10 hours[5] |
| Cmax (Peak Plasma Concentration) | High (e.g., 154.8 ng/mL)[13] | Lower (e.g., 104.8 ng/mL)[13] |
| T½ (Elimination Half-life) | 3 - 7 hours[2] | 3 - 7 hours (elimination is unchanged, but absorption is prolonged)[2] |
| Dosing Frequency | 2-3 times daily[2] | Once daily[2] |
Visualizations
Caption: Signaling pathway of β1-adrenergic receptor and its blockade by metoprolol.
Caption: Experimental workflow for developing and evaluating SR metoprolol tartrate tablets.
References
- 1. A Design and Evaluation of Layered Matrix Tablet Formulations of Metoprolol Tartrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Formulation and Evaluation of Metoprolol Tartrate Sustained Release Matrix Tablets | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. Development of metoprolol tartrate extended-release matrix tablet formulations for regulatory policy consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Sustained Release Capsules Containing “Coated Matrix Granules of Metoprolol Tartrate” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Sustained-Release Matrix Tablets Based on Metoprolol and an Acrylic Carrier Using Injection Moulding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of metoprolol tartrate sustained-release pellets using hot melt extrusion combined with hot melt coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. actascientific.com [actascientific.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Metoprolol Tartrate as a Selective Beta-1 Antagonist in Pharmacology Labs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol (B1676517) tartrate is a cardioselective β-1 adrenergic receptor antagonist widely utilized in both clinical practice and pharmacological research.[1][2][3][4] Its primary mechanism of action involves the competitive inhibition of catecholamines, such as norepinephrine (B1679862) and epinephrine, at β-1 adrenergic receptors, which are predominantly located in cardiac tissue.[5][6] This selective blockade results in a reduction of heart rate, myocardial contractility, and blood pressure, making it a cornerstone in the management of cardiovascular diseases like hypertension, angina pectoris, and heart failure.[6][7] In the pharmacology laboratory, metoprolol tartrate serves as an essential tool for studying β-1 adrenergic signaling, characterizing receptor function, and evaluating the efficacy and selectivity of novel cardiovascular drug candidates.
These application notes provide detailed protocols for in vitro and in vivo studies using metoprolol tartrate, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Receptor Binding Affinity of Metoprolol Tartrate
| Receptor Subtype | Ki (nM) |
| β1-adrenoceptor | 47 |
| β2-adrenoceptor | 2960 |
| β3-adrenoceptor | 10100 |
Ki (inhibitor constant) values represent the concentration of metoprolol tartrate required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.[8][9]
Table 2: In Vivo Pharmacodynamic Effects of Metoprolol in Fructose-Fed Hypertensive Rats
| Parameter | Control Rats | Fructose-Fed Hypertensive Rats |
| Emax (Hypotensive Effect) | -14 ± 1 mm Hg | -24 ± 1 mm Hg |
| IC50 (Chronotropic Potency) | 216 ± 36 ng/mL | 123 ± 15 ng/mL |
Emax represents the maximum hypotensive effect observed. IC50 is the concentration of metoprolol that produces 50% of its maximal inhibitory effect on heart rate.[10]
Signaling Pathways
Metoprolol tartrate primarily exerts its effects by blocking the canonical Gs-protein coupled β-1 adrenergic receptor signaling pathway. Upon binding, it prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[11][12][13] This cascade of events ultimately modulates calcium channels and other downstream targets, resulting in decreased heart rate and contractility.[6][11][13]
Some research also suggests that β-1 adrenergic receptors can signal through alternative, G-protein-independent pathways, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR), which can influence cellular processes like apoptosis.[14][15]
Caption: Metoprolol's antagonism of the β1-adrenergic receptor signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of metoprolol tartrate for β-1 and β-2 adrenergic receptors.
1. Materials:
- Membrane preparations from tissues predominantly expressing a single receptor subtype (e.g., guinea-pig left ventricular free wall for β-1, and soleus muscle for β-2).
- Radioligand: [125I]-(S)-pindolol.
- Metoprolol tartrate stock solution.
- Non-labeled β-blocker for determining non-specific binding (e.g., 10 µM propranolol).
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation counter and scintillation fluid.
2. Procedure:
- Prepare serial dilutions of metoprolol tartrate in binding buffer.
- In a 96-well plate, add a fixed concentration of [125I]-(S)-pindolol to each well.
- Add the serially diluted metoprolol tartrate to the wells. For total binding, add binding buffer instead of metoprolol. For non-specific binding, add a high concentration of a non-labeled β-blocker (e.g., 10 µM propranolol).
- Add the membrane preparations to each well to initiate the binding reaction.
- Incubate at 37°C for 60 minutes to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Perform non-linear regression analysis of the competition binding data to determine the IC50 value (the concentration of metoprolol that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[16]
Prep [label="Prepare Reagents:\n- Membrane Preparations\n- Radioligand ([¹²⁵I]-(S)-pindolol)\n- Metoprolol Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate [label="Incubate at 37°C for 60 min", fillcolor="#FBBC05", fontcolor="#202124"];
Filter[label="Rapid Filtration\n(Glass Fiber Filters)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Wash [label="Wash with Ice-Cold Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Count [label="Scintillation Counting", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC₅₀\n- Calculate Ki (Cheng-Prusoff)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Prep -> Incubate [label="Combine in 96-well plate", color="#5F6368", fontcolor="#202124"];
Incubate -> Filter;
Filter -> Wash;
Wash -> Count;
Count -> Analyze;
}
Caption: Experimental workflow for the radioligand competition binding assay.
Protocol 2: In Vivo Evaluation in Spontaneously Hypertensive Rat (SHR) Models
This protocol outlines the procedure for assessing the antihypertensive effects of metoprolol tartrate in a well-established animal model of hypertension.
1. Animals and Housing:
- Use adult male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow at least one week of acclimatization before the experiment.
2. Drug Preparation and Administration:
- Prepare a homogenous suspension of metoprolol tartrate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in distilled water).[17]
- The typical dosage for oral gavage is around 50 mg/kg.[17]
- Administer the suspension directly into the stomach using a ball-tipped gavage needle.[17]
- For intravenous administration, dissolve metoprolol tartrate in sterile saline and administer via a catheterized vessel at doses ranging from 3-10 mg/kg.[10]
3. Blood Pressure and Heart Rate Monitoring:
- Use telemetry or a non-invasive tail-cuff method to measure systolic blood pressure, diastolic blood pressure, and heart rate.
- Record baseline measurements before drug administration.
- After administration, record measurements at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) to determine the time course of the drug's effect.
4. Data Analysis:
- Calculate the change in blood pressure and heart rate from baseline at each time point for each animal.
- Average the data for each treatment group (SHR + metoprolol, SHR + vehicle, WKY + metoprolol, WKY + vehicle).
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between groups.
- Plot the time-course of the hemodynamic effects.
Acclimatize [label="Acclimatize SHR and WKY Rats", fillcolor="#F1F3F4", fontcolor="#202124"];
Baseline [label="Record Baseline\nBlood Pressure & Heart Rate", fillcolor="#FBBC05", fontcolor="#202124"];
Administer [label="Administer Metoprolol Tartrate\nor Vehicle (Oral Gavage/IV)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitor [label="Monitor Hemodynamics\nat Timed Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analyze [label="Data Analysis:\n- Calculate Change from Baseline\n- Statistical Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"];
Tissue [label="Optional: Tissue Collection\nfor Histological/Molecular Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Acclimatize -> Baseline;
Baseline -> Administer;
Administer -> Monitor;
Monitor -> Analyze;
Analyze -> Tissue;
}
Caption: Experimental workflow for in vivo studies in SHR models.
Protocol 3: Functional Antagonism Assay in Isolated Atria
This protocol is used to evaluate the functional antagonism of metoprolol tartrate against a β-adrenergic agonist in isolated cardiac tissue.
1. Tissue Preparation:
- Euthanize a small mammal (e.g., guinea pig or rat) according to approved animal welfare protocols.
- Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
- Dissect the atria and mount them in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
- Attach the atria to an isometric force transducer to record the rate and force of contraction.
- Allow the tissue to equilibrate for at least 60 minutes.
2. Experimental Procedure:
- After equilibration, generate a cumulative concentration-response curve for a β-adrenergic agonist (e.g., isoproterenol) by adding increasing concentrations of the agonist to the organ bath and recording the increase in atrial rate and force.
- Wash the tissue with fresh Krebs-Henseleit solution and allow it to return to baseline.
- Add a fixed concentration of metoprolol tartrate to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
- In the presence of metoprolol, repeat the cumulative concentration-response curve for the β-adrenergic agonist.
- Repeat steps 2-4 with increasing concentrations of metoprolol tartrate.
3. Data Analysis:
- Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of metoprolol.
- Determine the EC50 of the agonist in each condition.
- A competitive antagonist like metoprolol will cause a rightward shift in the agonist's concentration-response curve without affecting the maximal response.
- Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is a measure of the antagonist's potency.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. fda.report [fda.report]
- 3. Lopressor (Metoprolol Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metoprolol tartrate | Adrenergic beta-1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. Metoprolol tartrate | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 10. In vitro and in vivo pharmacodynamic properties of metoprolol in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Metoprolol Tartrate Analysis in Biological Tissues
This document provides detailed application notes and experimental protocols for the preparation of biological tissue samples for the quantitative analysis of metoprolol (B1676517) tartrate. The following sections outline common and effective techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), tailored for researchers, scientists, and professionals in drug development.
General Tissue Preparation: Homogenization
Prior to extraction, solid biological tissues (e.g., liver, kidney, heart muscle) must be homogenized to release the analyte from the cellular matrix.
Protocol: Mechanical Homogenization
-
Weighing: Accurately weigh a portion of the frozen tissue sample (typically 100-500 mg).
-
Buffer Addition: Add a cold homogenization buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio, commonly 1:3 to 1:5 (w/v). An internal standard (IS) should be added to the buffer to account for variability during preparation.
-
Homogenization: Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer, or ultrasonic homogenizer) until a uniform suspension is achieved. Keep the sample on ice throughout the process to prevent degradation.
-
Centrifugation (Optional): Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris. The resulting supernatant is the tissue homogenate used for subsequent extraction procedures.
Application Note 1: Protein Precipitation (PPT)
Principle: Protein precipitation is a straightforward and rapid method for sample cleanup. It involves adding a water-miscible organic solvent or a strong acid to the tissue homogenate.[1][2] This process disrupts the hydration layer around proteins, causing them to denature and precipitate out of the solution.[2] The analyte of interest, metoprolol, remains in the supernatant, which can then be isolated for analysis. Commonly used solvents include acetonitrile (B52724), methanol (B129727), and acids like trichloroacetic acid.[1][3]
Quantitative Data Summary
The efficiency of protein precipitation can be evaluated by recovery and matrix effect. The data below is compiled from studies analyzing metoprolol in various biological fluids, which serves as a benchmark for tissue homogenates.
| Biological Matrix | Precipitation Agent | Recovery (%) | Limit of Quantification (LOQ) | Analysis Method | Reference |
| Human Plasma | Methanol & Trichloroacetic Acid | 90% | 0.4 µg/L | LC-MS/MS | [4] |
| Human Plasma | Acetonitrile | 87.32 - 90.11% | 1 ng/mL | LC-MS/MS | [5] |
| Human Plasma | Methanol | 77.30% | 2000 ng/mL | HPTLC | [6] |
| Rat Plasma | Not Specified | >85% (Metabolites) | Not Specified | LC-MS/MS | [7] |
Experimental Protocol: Protein Precipitation using Acetonitrile
-
Sample Aliquot: Transfer a precise volume (e.g., 200 µL) of the tissue homogenate supernatant into a clean microcentrifuge tube.
-
Add Precipitation Solvent: Add cold acetonitrile (ACN) at a ratio of 3:1 to 5:1 (v/v) to the homogenate (e.g., 600 µL of ACN for 200 µL of homogenate).[2]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-15,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3][4]
-
Supernatant Collection: Carefully collect the clear supernatant without disturbing the protein pellet and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any fine particulates before transferring it to an autosampler vial for analysis.
Workflow Diagram: Protein Precipitation
Caption: Workflow for metoprolol extraction using protein precipitation.
Application Note 2: Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the tissue homogenate) and an organic solvent.[5] Metoprolol, being a basic compound, is extracted into an organic solvent under basic pH conditions. This technique is effective for removing highly water-soluble interferences like salts and sugars.
Quantitative Data Summary
LLE is a widely used technique for metoprolol, offering high recovery rates.
| Biological Matrix | Extraction Solvent | Recovery (%) | Limit of Quantification (LOQ) | Analysis Method | Reference |
| Human Plasma | Methyl Tertiary Butyl Ether | >90% | 5 ng/mL | LC-MS/MS | [8] |
| Human Plasma | Ethyl Acetate | 82% | 0.5 µg/L | LC-MS/MS | [9] |
| Human Plasma | Diethyl Ether / Dichloromethane | >76% | Not Specified | HPLC | [9] |
| Human Plasma | Diethyl Ether | Not Specified | 6.25 ng/mL | HPLC | [9] |
| Human Urine | Hollow Fiber LPME | 93.79 - 109.04% | Not Specified | GC-MS | [5] |
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquot: Transfer a known volume (e.g., 500 µL) of tissue homogenate into a glass tube.
-
pH Adjustment: Add a basic solution (e.g., 1M Sodium Hydroxide) to adjust the sample pH to >10. This ensures metoprolol is in its non-ionized form, facilitating its transfer to the organic phase.
-
Add Extraction Solvent: Add a volume (e.g., 2-3 mL) of an appropriate immiscible organic solvent, such as methyl tertiary butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane.[8][9]
-
Extraction: Vortex or mechanically shake the mixture for 5-10 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a new clean tube. Be cautious not to aspirate any of the aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 100-200 µL) of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the analytical system.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for metoprolol extraction using liquid-liquid extraction.
Application Note 3: Solid-Phase Extraction (SPE)
Principle: SPE is a highly selective sample preparation technique that uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample.[5] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. For metoprolol, a mixed-mode cation-exchange sorbent (e.g., Oasis MCX) is often effective, utilizing both reversed-phase and ion-exchange retention mechanisms.[5]
Quantitative Data Summary
SPE provides excellent cleanup, leading to high sensitivity and reduced matrix effects.
| Biological Matrix | SPE Cartridge Type | Recovery (%) | Limit of Quantification (LOQ) | Analysis Method | Reference |
| Human Urine | C18 | >76% | Not Specified | HPLC | [9] |
| Post-mortem Blood | Oasis MCX (automated) | >94% (for enantiomers) | Not Specified | LC-MS/MS | [5] |
| Human Plasma | C18 | 73.0% | 2.4 ng/mL | HPLC | [9] |
| Human Plasma | Lichrosep DVB HL | Not Specified | Not Specified | LC-MS/MS | [10] |
Experimental Protocol: Solid-Phase Extraction
-
Sample Pre-treatment: Acidify the tissue homogenate (e.g., 500 µL) with an acid like formic or phosphoric acid to ensure metoprolol is protonated (positively charged) for retention on a cation-exchange sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MCX, 30 mg) by sequentially passing methanol (1 mL) followed by equilibration buffer (e.g., water or acidified water, 1 mL).
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge to remove interferences. Use a weak organic solvent or an acidic solution (e.g., 1 mL of 2% formic acid in water), followed by a stronger organic solvent like methanol (1 mL) to remove non-polar interferences.
-
Elution: Elute the retained metoprolol using a small volume (e.g., 500 µL to 1 mL) of a basic organic solvent mixture, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol. The base neutralizes the charge on the analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase.
-
Analysis: Transfer the sample to an autosampler vial for analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for metoprolol extraction using solid-phase extraction.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. eijppr.com [eijppr.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Situ Perfusion Studies of Metoprolol Tartrate Intestinal Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol (B1676517), a selective β1 receptor antagonist, is widely used in the treatment of cardiovascular diseases. According to the Biopharmaceutics Classification System (BCS), metoprolol is classified as a Class I drug, exhibiting both high solubility and high permeability.[1] Its high permeability makes it an ideal reference standard for in-situ intestinal perfusion studies, a critical methodology in drug development for determining the intestinal permeability of new chemical entities.[1][2]
The in-situ single-pass intestinal perfusion (SPIP) model in rats is a reliable and physiologically relevant method for these assessments.[3] This model maintains an intact blood supply and a functional intestinal barrier, providing a strong correlation with human intestinal permeability for drugs absorbed via both passive diffusion and carrier-mediated transport.[3][4] Metoprolol's primary absorption mechanism is passive transcellular diffusion.[5]
These application notes provide a detailed protocol for conducting in-situ perfusion studies to determine the intestinal permeability of metoprolol tartrate, along with a summary of compiled quantitative data from various studies.
Data Presentation: Quantitative Analysis of Metoprolol Permeability
The effective permeability (Peff) of metoprolol has been determined in various intestinal segments and under different experimental conditions. The data below is compiled from multiple in-situ perfusion studies.
| Species | Intestinal Segment | pH | Metoprolol Concentration | Perfusion Rate | Effective Permeability (Peff) (x 10⁻⁴ cm/s) | Reference |
| Rat | Jejunum | 6.5 | 400 µg/ml | 0.2 ml/min | 0.33 ± 0.11 | [2] |
| Rat | Ileum | 7.5 | 400 µg/ml | 0.2 ml/min | 0.38 ± 0.06 | [2] |
| Rat | Jejunum | 6.5 | N/A | 0.2 ml/min | ~0.5 | [6] |
| Rat | Ileum | 7.5 | N/A | 0.2 ml/min | ~1.2 | [6] |
| Rat | Jejunum | N/A | 0.07 mM | 0.2 ml/min | 0.32 ± 0.09 | [7] |
| Rat | Jejunum | N/A | N/A | 0.2 ml/min | 0.532 ± 0.054 | [5] |
| Rat | Jejunum | N/A | N/A | N/A | 0.83 ± 0.37 | [8] |
| Rat | Ileum | N/A | N/A | N/A | 1.73 ± 0.61 | [8] |
| Rat | Colon | N/A | N/A | N/A | 3.17 ± 1.20 | [8] |
| Mouse | Jejunum | 6.5 | 400 µg/ml | 0.2 ml/min | 0.55 ± 0.05 | [2] |
Note: N/A indicates that the specific information was not provided in the cited source.
Experimental Workflow and Protocols
The following section details the protocol for a typical in-situ single-pass intestinal perfusion (SPIP) study in rats to determine the intestinal permeability of metoprolol tartrate.
Experimental Workflow Diagram
Caption: Workflow for in-situ single-pass intestinal perfusion (SPIP) of metoprolol tartrate.
Detailed Experimental Protocol
1. Animal Preparation:
-
Male Wistar rats weighing between 250-300g are commonly used.[5][7]
-
The animals should be fasted for 12-18 hours before the experiment, with free access to water.[5][7]
2. Perfusion Solution Preparation:
-
Prepare a stock solution of metoprolol tartrate in a physiologically relevant buffer, such as Krebs-Ringer buffer.
-
The pH of the buffer should be adjusted to reflect the intestinal segment being studied (e.g., pH 6.5 for the jejunum, pH 7.5 for the ileum).[2][6]
-
A non-absorbable marker, such as phenol red, should be included in the perfusion solution to correct for any water flux across the intestinal membrane.[7][9]
3. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the small intestine.
-
Gently isolate the desired intestinal segment (e.g., a 10 cm section of the jejunum or ileum).[5] Care should be taken to minimize handling and maintain an intact blood supply.[7]
-
Cannulate the proximal (inlet) and distal (outlet) ends of the isolated segment.
4. In-Situ Perfusion:
-
Rinse the cannulated intestinal segment with drug-free buffer at a flow rate of approximately 0.5 ml/min to remove any residual debris.[5]
-
Following the rinse, perfuse the drug-containing solution through the segment at a constant, low flow rate, typically 0.2 ml/min.[5][7][10]
-
Allow the system to reach a steady state, which is generally achieved after 30 minutes of perfusion.[10]
-
After reaching steady state, collect the outlet perfusate at regular intervals (e.g., every 10 or 15 minutes) for a total duration of up to 120 minutes.[5][7]
-
At the end of the experiment, measure the exact length of the perfused intestinal segment.
5. Sample Analysis:
-
The concentration of metoprolol tartrate and the non-absorbable marker in the collected perfusate samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][7][9]
6. Calculation of Effective Permeability (Peff):
-
Correct for any net water flux during the perfusion using either the gravimetric method or by measuring the concentration change of the non-absorbable marker.[10]
-
The effective permeability coefficient (Peff) is then calculated using the following equation:
Peff = (Q / 2πrL) * ln(Cin,corrected / Cout,corrected)
Where:
-
Q is the perfusion flow rate.
-
r is the radius of the intestinal segment.
-
L is the length of the perfused intestinal segment.
-
Cin,corrected is the corrected concentration of the drug at the inlet.
-
Cout,corrected is the corrected concentration of the drug at the outlet.
-
Signaling Pathways and Transport Mechanisms
The intestinal absorption of metoprolol is primarily governed by passive transcellular diffusion.[5] This indicates that the drug moves across the intestinal epithelial cells down its concentration gradient, without the involvement of specific transporters or complex signaling pathways. Therefore, a signaling pathway diagram in the traditional sense is not applicable. The experimental workflow diagram provided above illustrates the logical progression of the in-situ perfusion study.
Conclusion
The in-situ single-pass intestinal perfusion model is a robust and widely accepted method for determining the intestinal permeability of drugs. Metoprolol tartrate, as a BCS Class I compound with well-characterized high permeability, serves as an excellent reference standard in these studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development to effectively design and execute in-situ perfusion studies for permeability assessment.
References
- 1. The suitability of an in situ perfusion model for permeability determinations: utility for BCS class I biowaiver requests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Permeability of Metoprolol and Labetalol in Rat, Mouse and Caco-2 Cells: Use as a Reference Standard for BCS Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Segmental-Dependent Solubility and Permeability as Key Factors Guiding Controlled Release Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 10. ijpsonline.com [ijpsonline.com]
Application of Metoprolol Tartrate in Studying Cardiac Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol (B1676517) tartrate, a cardioselective β1-adrenergic receptor antagonist, is a fundamental tool in cardiovascular research, particularly in the study of cardiac arrhythmias.[1] Its well-defined mechanism of action makes it an excellent reference compound for evaluating novel antiarrhythmic agents and for dissecting the pathophysiological roles of the sympathetic nervous system in arrhythmogenesis. These application notes provide detailed protocols for two common preclinical arrhythmia models—ischemia-reperfusion and aconitine-induced arrhythmias—and illustrate how metoprolol tartrate is used as a standard-of-care comparator.
Mechanism of Action and Signaling Pathway
Metoprolol exerts its antiarrhythmic effects by competitively blocking β1-adrenergic receptors, which are predominantly located in the heart.[2][3] This action antagonizes the effects of catecholamines like epinephrine (B1671497) and norepinephrine, which, under conditions of stress or disease, can increase heart rate, contractility, and electrical instability, leading to arrhythmias.[2][4] The blockade of β1 receptors by metoprolol leads to a reduction in intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity, which in turn modulates calcium handling and ion channel function, resulting in decreased heart rate (negative chronotropy), reduced contractility (negative inotropy), and stabilization of the heart's electrical rhythm.[1][2]
Caption: Signaling cascade showing metoprolol blocking catecholamine-induced arrhythmogenic effects.
Experimental Protocols and Data
Model 1: Ischemia-Reperfusion (I/R)-Induced Arrhythmia in Rats
This model simulates the ventricular arrhythmias that commonly occur after a myocardial infarction and subsequent reperfusion.[5] It is ideal for testing drugs that mitigate ischemic injury and electrical instability.
Experimental Workflow:
Caption: Workflow for the rat ischemia-reperfusion arrhythmia model.
Detailed Protocol:
-
Animal Preparation: Anesthetize male Wistar rats (250-300 g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Intubate and connect the animal to a small animal ventilator.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully place a 5-0 silk suture around the left anterior descending (LAD) coronary artery.
-
Stabilization: Allow the animal to stabilize for 15-20 minutes post-surgery.
-
Drug Administration: Administer metoprolol tartrate (e.g., 0.5, 1.0 mg/kg) or saline (vehicle) via a cannulated femoral vein 15 minutes before inducing ischemia.
-
Ischemia & Reperfusion: Induce ischemia by tightening the suture around the LAD for 30 minutes. Afterwards, release the suture to allow for 120 minutes of reperfusion.[5]
-
ECG Monitoring: Record a lead II ECG throughout the stabilization, ischemia, and reperfusion periods.
-
Data Analysis: Quantify the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF). Calculate arrhythmia scores based on severity.
Representative Quantitative Data:
| Treatment Group | Dose (mg/kg, i.v.) | Incidence of VT (%) | Total Duration of VT (s) | Incidence of VF (%) |
| Vehicle (Saline) | - | 90% | 185 ± 30 | 75% |
| Metoprolol Tartrate | 0.5 | 55% | 92 ± 21 | 40% |
| Metoprolol Tartrate | 1.0 | 30% | 45 ± 15 | 15%** |
| p<0.05, **p<0.01 vs. Vehicle. Data are representative examples. |
Model 2: Aconitine-Induced Arrhythmia in Mice
Aconitine (B1665448) is an alkaloid toxin that persistently activates voltage-gated sodium channels, leading to a massive influx of Na+ and subsequent Ca2+ overload, which reliably induces ventricular arrhythmias.[6][7][8] This model is useful for evaluating a drug's ability to stabilize cardiomyocyte membranes or counteract triggered activity.
Experimental Workflow:
Caption: Workflow for the aconitine-induced arrhythmia model in mice.
Detailed Protocol:
-
Animal Preparation: Anesthetize male C57BL/6 mice (20-25 g) with an appropriate anesthetic (e.g., urethane, 1.3 g/kg, i.p.). Place needle electrodes subcutaneously to record a lead II ECG.
-
Drug Administration: Administer metoprolol tartrate (e.g., 1, 2.5 mg/kg) or saline (vehicle) intraperitoneally (i.p.) or intravenously (i.v.).
-
Stabilization: Allow a 20-minute period for drug absorption and baseline stabilization.
-
Aconitine Infusion: Infuse an aconitine solution (e.g., 5 µg/mL in saline) at a constant rate (e.g., 0.1 mL/min) via a tail vein catheter.
-
Endpoint Determination: Continuously monitor the ECG to identify the precise onset of the first ventricular premature beat (VPB), the first episode of ventricular tachycardia (VT), and the onset of ventricular fibrillation (VF).
-
Data Analysis: Calculate the total dose of aconitine (in µg/kg) required to trigger each arrhythmic event. A higher required dose indicates a protective effect.
Representative Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Aconitine Threshold for VPBs (µg/kg) | Aconitine Threshold for VT (µg/kg) | Aconitine Threshold for VF (µg/kg) |
| Vehicle (Saline) | - | 52 ± 6 | 78 ± 9 | 115 ± 13 |
| Metoprolol Tartrate | 1.0 | 75 ± 8 | 110 ± 11 | 165 ± 18 |
| Metoprolol Tartrate | 2.5 | 98 ± 10 | 145 ± 15 | 210 ± 22** |
| p<0.05, **p<0.01 vs. Vehicle. Data are representative examples. |
Discussion and Best Practices
-
Model Selection: The I/R model is highly relevant for studying arrhythmias in the context of ischemic heart disease. The aconitine model provides a more direct assessment of a compound's effect on cardiomyocyte excitability and ion channel function.
-
Controls: Always include a vehicle-treated group to control for the effects of the experimental procedure itself.
-
Anesthesia: The choice of anesthetic can impact cardiovascular parameters. Ensure the same anesthetic and depth of anesthesia are used across all experimental groups.
-
Data Interpretation: In the I/R model, metoprolol's efficacy is demonstrated by a reduction in the incidence and duration of arrhythmias. In the aconitine model, efficacy is shown by a significant increase in the dose of aconitine required to induce arrhythmias. These results reflect metoprolol's ability to reduce sympathetic drive and stabilize the myocardium.
By following these detailed protocols, researchers can effectively utilize metoprolol tartrate as a benchmark compound to validate arrhythmia models and to provide a therapeutic context for the evaluation of novel antiarrhythmic drug candidates.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Metoprolol Tartrate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Metoprolol - Wikipedia [en.wikipedia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 8. Aconite poisoning with arrhythmia and shock - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting metoprolol tartrate solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with metoprolol (B1676517) tartrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of metoprolol tartrate?
Metoprolol tartrate is classified as a highly soluble drug.[1][2] According to the Biopharmaceutics Classification System (BCS), it is a Class I drug, indicating high permeability and high solubility.[1][2][3] Its solubility in water is reported to be greater than 1000 mg/mL at 25°C.[4][5][6]
Q2: How does pH affect the solubility of metoprolol tartrate?
As a weak base, the solubility of metoprolol tartrate can be pH-dependent.[5] While it is very soluble in water, its solubility may decrease as the pH increases.[5] For a 1 in 10 solution in water, the typical pH is between 6.0 and 7.0.[7][8][9] In acidic conditions, such as a pH of 2, metoprolol has shown pseudo-first-order degradation, indicating sensitivity to highly acidic environments.[10]
Q3: What is the difference in solubility between metoprolol tartrate and metoprolol succinate?
Metoprolol tartrate is significantly more soluble in water than metoprolol succinate.[5] This is a critical consideration when preparing aqueous solutions for in vitro assays, as the tartrate salt is preferred for immediate-release formulations due to its rapid dissolution.[11]
Q4: In which common laboratory solvents is metoprolol tartrate soluble?
Metoprolol tartrate exhibits good solubility in a variety of common laboratory solvents. The table below summarizes its solubility in different solvents at 25°C.
| Solvent | Solubility (mg/mL) |
| Water | >1000[4][5][6] |
| Methanol | >500[4][5][6] |
| Chloroform | 496[4][5][6] |
| DMSO | 100[4][5] |
| Ethanol | 31[4][5][6] |
Q5: How should I prepare stock solutions of metoprolol tartrate?
For high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[5] It is recommended to prepare a concentrated stock (e.g., 100 mg/mL in DMSO) and then dilute it further in the aqueous experimental medium.[5] To minimize the risk of precipitation upon dilution, ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%.[5]
Troubleshooting Guides
Issue 1: My metoprolol tartrate solution is cloudy or has a visible precipitate after dilution in my aqueous buffer or cell culture medium.
This is a common issue, especially when diluting a concentrated stock solution made in an organic solvent like DMSO into an aqueous medium.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for metoprolol tartrate precipitation.
Issue 2: I am observing inconsistent results in my cell-based assays.
Inconsistent dosing due to incomplete dissolution or precipitation can lead to variability in experimental outcomes.
-
Prepare Fresh Dilutions: Avoid storing diluted aqueous solutions of metoprolol tartrate for extended periods, as the compound may precipitate over time. It is recommended to prepare fresh dilutions for each experiment.[5]
-
Visual Inspection: Before adding the solution to your cells, always hold it up to a light source to visually inspect for any signs of precipitation or cloudiness.
-
Ensure Complete Dissolution of Stock: When preparing your initial stock solution (e.g., in DMSO), ensure the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[5]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of metoprolol tartrate.
-
Preparation: Add an excess amount of metoprolol tartrate powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved metoprolol tartrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The measured concentration represents the thermodynamic solubility of metoprolol tartrate in the tested buffer at the specified temperature.
Experimental Workflow for Solubility Determination
Caption: Shake-flask method for determining thermodynamic solubility.
Protocol 2: pH-Dependent Solubility Profile
This protocol is used to determine the solubility of metoprolol tartrate across a physiologically relevant pH range.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Solubility Determination: For each buffer, perform the shake-flask method as described in Protocol 1.
-
pH Measurement: Measure the pH of the saturated solution at the end of the equilibration period to confirm the final pH.
-
Data Analysis: Plot the measured solubility (in mg/mL) as a function of the final pH to generate a pH-solubility profile.
Signaling Pathway
Metoprolol is a selective β1-adrenergic receptor antagonist.[12] It competitively blocks the binding of catecholamines (e.g., norepinephrine (B1679862) and epinephrine) to β1-receptors, which are primarily located in the heart. This blockade inhibits the downstream signaling cascade, primarily the adenylyl cyclase/cAMP pathway, leading to a reduction in heart rate, cardiac contractility, and blood pressure.[8][13][14]
Metoprolol's Mechanism of Action on the β1-Adrenergic Receptor Pathway
Caption: Inhibition of the β1-adrenergic signaling pathway by metoprolol.
References
- 1. who.int [who.int]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 9. Nuclear α 1A -Adrenergic Receptor Regulation of cAMP Production by an Inside-Out MAP Kinase Signaling Pathway in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metoprolol Tartrate Dosage for Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing metoprolol (B1676517) tartrate dosage for their preclinical animal models.
Frequently Asked Questions (FAQs)
1. How do I determine a starting dose for metoprolol tartrate in a new animal model?
A common starting point is to convert the human dose to an animal equivalent dose (AED) based on body surface area (BSA). The FDA provides guidance on this conversion.[1][2][3] A simplified formula is:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[1]
The Km value is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).[1]
For exploratory studies, you can also refer to doses used in similar published studies. For instance, doses ranging from 2.5 mg/kg/day in mice to 50 mg/kg/day in rats have been used in cardiovascular studies.[4][5] It is crucial to start with a low dose and perform a dose-ranging study to determine the optimal dose for your specific model and endpoint.
2. What are the common routes of administration for metoprolol tartrate in animal models?
Metoprolol tartrate can be administered through various routes, including:
-
Oral gavage: A common method for daily administration in rodents.[5]
-
Intravenous (IV) injection: Used for acute studies or when rapid beta-blockade is required.[4][5]
-
Intraperitoneal (IP) injection: Has been used in some studies, for example, at a dose of 2 mg/kg in mice.[4]
-
Dietary administration: For long-term studies, metoprolol can be mixed in the feed.[4]
The choice of administration route will depend on the experimental design, the required onset and duration of action, and the specific animal model.
3. What are the reported pharmacokinetic parameters of metoprolol tartrate in common laboratory animals?
Pharmacokinetic parameters of metoprolol can vary significantly between species and even between sexes. It is essential to consider these differences when designing experiments.
Pharmacokinetic Parameters of Metoprolol Tartrate in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (h*ng/mL) | Reference |
| Rat (SD, Male) | Oral | 5.0 | 40.98 | 0.25 | - | 175 ± 7.9 | [6] |
| Rat (SD, Female) | Oral | 5.0 | 270.36 | 0.25 - 0.5 | - | 236 ± 22.3 | [6][7] |
| Rat (SD, Male) | IV | 1.0 | - | - | - | - | [7] |
| Mouse (CD1, Male) | Oral | - | 878.82 ± 75.5 | - | - | - | [8] |
| Mouse (CD1, Female) | Oral | - | 404.02 ± 113.5 | - | - | - | [8] |
| Mouse (CD1) | IV | 2.0 | - | - | - | - | [7] |
Note: Significant inter-sex differences in Cmax and AUC have been observed in rats, with female rats showing higher plasma concentrations.[6][7] The sampling site can also significantly impact pharmacokinetic results in rats.[8][9]
4. What are the potential adverse effects of metoprolol tartrate in preclinical animal models?
At higher doses, metoprolol tartrate can cause adverse effects. It is crucial to monitor animals for signs of toxicity.
Reported Adverse Effects of Metoprolol Tartrate in Animals
| Species | Dose | Observed Effects | Reference |
| Rat | 3.5 mg/kg (oral) | Reversible adverse effects on spermatogenesis. | [10][11] |
| Rat | 500 mg/kg/day (oral) | Increased post-implantation loss and decreased neonatal survival. | [12] |
| Dog | 40-140 mg/kg/day (oral) | Disturbance of balance, increased abdominal muscular tone, mydriasis, hyperemia of mucous membranes, death. | [4] |
| Dog | 20-120 mg/kg twice daily (oral) | Vomiting, increased salivation, tremors, ataxia, death. | [4] |
| Dog | 0.5 and 5 mg/kg/day (IV) | Prolonged PR intervals. | [4] |
General side effects in animals can include weakness due to slow heart rate or low blood pressure, and in rare cases, fainting.[13]
Troubleshooting Guides
Problem: High variability in experimental results.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure proper technique for the chosen route of administration. For oral gavage, verify correct placement of the gavage needle.[5] For IV injections, confirm patency of the vessel.
-
-
Possible Cause: Pharmacokinetic variability between animals.
-
Possible Cause: Incorrect dose calculation.
-
Solution: Double-check all dose calculations, especially when converting from human equivalent doses or preparing stock solutions.[1]
-
Problem: Lack of a clear dose-response relationship.
-
Possible Cause: The selected dose range is not appropriate.
-
Solution: Conduct a pilot study with a wider range of doses. The effective dose range can be narrow. In hypertensive patients, a relatively flat dose-response curve was observed at doses above 200 mg/day.[14]
-
-
Possible Cause: Saturation of metabolic pathways.
Problem: Animals are showing signs of toxicity.
-
Possible Cause: The administered dose is too high.
-
Possible Cause: Drug-drug interactions.
-
Solution: Be aware of potential interactions with other medications the animal may be receiving, such as calcium channel blockers or digitalis glycosides, which can increase the risk of bradycardia.[10]
-
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Preparation of Metoprolol Tartrate Solution: Dissolve metoprolol tartrate in a suitable vehicle such as sterile saline or water.[5] For suspensions, 0.5% methylcellulose (B11928114) can be used.[5]
-
Animal Restraint: Gently restrain the rat.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure correct insertion depth.[5] Carefully insert the needle into the esophagus. Do not force the needle.
-
Administration: Slowly administer the calculated volume of the metoprolol solution.[5]
Protocol 2: Intravenous Injection in Mice
-
Preparation of Metoprolol Tartrate Solution: Dissolve metoprolol tartrate in sterile saline to the desired concentration.
-
Animal Restraint: Place the mouse in a suitable restraint device.
-
Vein Visualization: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a small gauge needle (e.g., 30G), perform the injection into one of the lateral tail veins. Administer the solution slowly.
Visualizations
Caption: Workflow for a preclinical metoprolol tartrate study.
Caption: Metoprolol's inhibitory signaling pathway on β1-adrenergic receptors.
References
- 1. ecronicon.net [ecronicon.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Metoprolol Tartrate (Lopressor®, Toprol XL®) for Dogs and Cats [petplace.com]
- 14. Metoprolol kinetics and dose response in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and first-pass elimination of metoprolol in rats: contribution of intestinal first-pass extraction to low bioavailability of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Metoprolol Tartrate in Experimental Stock Solutions
For researchers, scientists, and drug development professionals, maintaining the integrity of experimental compounds is paramount for reproducible and reliable results. This guide provides a comprehensive resource for preventing the degradation of metoprolol (B1676517) tartrate in stock solutions, offering detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of metoprolol tartrate in a stock solution?
A1: Metoprolol tartrate is susceptible to degradation through several mechanisms, primarily hydrolysis (under acidic and basic conditions), oxidation, and photodegradation.[1][2][3] It is crucial to control the pH, light exposure, and presence of oxidizing agents in your experimental setup.
Q2: What is the recommended solvent for preparing metoprolol tartrate stock solutions?
A2: The choice of solvent depends on the desired concentration and the experimental application. Metoprolol tartrate is highly soluble in water (>1000 mg/mL) and methanol (B129727) (>500 mg/mL).[4] For cell culture experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of 100 mg/mL.[5][6] It is recommended to prepare high-concentration stock solutions in a non-aqueous solvent like DMSO and then dilute them to the final working concentration in your aqueous experimental medium.
Q3: How should I store my metoprolol tartrate stock solutions?
A3: For optimal stability, stock solutions prepared in organic solvents like DMSO or ethanol (B145695) should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C.[5] Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and used within a day.[5] All solutions should be protected from light.[7]
Q4: I observed precipitation in my final working solution after diluting the stock solution. What should I do?
A4: Precipitation upon dilution into an aqueous medium can be due to several factors. As a weak base, the solubility of metoprolol can decrease as the pH of the medium increases.[5] To troubleshoot this, you can try increasing the dilution factor, pre-warming the medium to 37°C before adding the metoprolol solution, or ensuring your medium is adequately buffered.[5]
Q5: What are the known degradation products of metoprolol tartrate?
A5: Forced degradation studies have identified several degradation products. Under acidic and basic hydrolysis, various impurities are formed.[1][2] Photocatalytic degradation can lead to the formation of intermediates such as 4-(2-methoxyethyl)phenol (B22458) and hydroquinone.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solutions |
| Inconsistent experimental results | Degradation of metoprolol tartrate in the stock solution. | Prepare fresh stock solutions more frequently. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light at all times. Verify the stability of metoprolol tartrate under your specific experimental conditions using a stability study (see Experimental Protocols). |
| Cloudiness or precipitate in the working solution | Poor solubility at the final concentration or pH. The salt form may be a factor; metoprolol tartrate is generally more water-soluble than metoprolol succinate.[5] | Increase the dilution factor of the stock solution. Pre-warm the experimental medium to 37°C before adding the drug. Ensure the pH of your final solution is within a stable range for metoprolol tartrate (ideally near neutral).[5][9] |
| Loss of drug potency over time in long-term experiments | Gradual degradation of metoprolol tartrate under incubation conditions (e.g., 37°C, light exposure). | For long-term cell culture experiments, replace the metoprolol-containing medium at regular intervals based on its stability profile under your conditions. Conduct a time-course stability study to determine the rate of degradation. |
| Interference in analytical assays (e.g., UV-Vis) | Degradation products may interfere with the detection of the parent compound. | Use a more specific analytical method like High-Performance Liquid Chromatography (HPLC) to separate metoprolol tartrate from its degradation products.[10] |
Quantitative Data Summary
The following tables summarize the solubility and stability of metoprolol tartrate under various conditions.
Table 1: Solubility of Metoprolol Tartrate in Common Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | >1000 mg/mL[4] |
| Methanol | 25 | >500 mg/mL[4] |
| Chloroform | 25 | 496 mg/mL[4] |
| DMSO | 25 | 100 mg/mL[4][5] |
| Ethanol | 25 | 31 mg/mL[4] |
Table 2: Forced Degradation of Metoprolol Tartrate under Stress Conditions
| Stress Condition | Time | Temperature | % Degradation |
| 0.1 N HCl | 2 hours | 60°C | 7.53% - 12.79%[1] |
| 0.1 N NaOH | 3 hours | 60°C | 10.51%[1] |
| 3% H₂O₂ | 24 hours | Room Temp | 10.63%[1] |
| 10% H₂O₂ | - | - | Degradation observed |
| Thermal | 48 hours | 60°C | 11.06%[1] |
| Photolytic (UV light) | 24 hours | Room Temp | 8.87%[1] |
Table 3: Stability of Metoprolol Tartrate in Intravenous Solutions at Room Temperature [11]
| Solution | Concentration | Time (hours) | % Initial Concentration Remaining |
| Undiluted Injection | 1 mg/mL | 30 | ≥99% |
| 0.9% Sodium Chloride | 0.5 mg/mL | 30 | ≥99% |
| 5% Dextrose | 0.5 mg/mL | 30 | ≥99% |
Experimental Protocols
Protocol 1: Preparation of Metoprolol Tartrate Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for use in in vitro experiments.
Materials:
-
Metoprolol tartrate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
In a sterile conical tube, weigh the desired amount of metoprolol tartrate powder.
-
Add the required volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of metoprolol tartrate).[5]
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[5]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[5]
Protocol 2: Stability Assessment of Metoprolol Tartrate in Experimental Medium by HPLC
Objective: To determine the stability of metoprolol tartrate in a specific experimental medium over time.
Materials:
-
Prepared metoprolol tartrate stock solution
-
Experimental medium (e.g., cell culture medium)
-
Sterile tubes for sample collection
-
Incubator set to experimental conditions (e.g., 37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 223 nm)[4]
Procedure:
-
Spike the experimental medium with the metoprolol tartrate stock solution to the final working concentration.
-
Immediately collect a "time 0" sample and store it at -80°C to halt any degradation.[10]
-
Incubate the remaining solution under your standard experimental conditions.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Immediately freeze each sample at -80°C after collection.[10]
-
For analysis, thaw the samples and process them as required for your HPLC method (e.g., protein precipitation for cell culture media).
-
Analyze the samples by HPLC to determine the concentration of metoprolol tartrate at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the stability profile.
Visualizations
Caption: Workflow for preparing and assessing the stability of metoprolol tartrate solutions.
Caption: Factors leading to the degradation of metoprolol tartrate.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. rjpn.org [rjpn.org]
- 4. Metoprolol tartrate | 56392-17-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Stability of metoprolol tartrate injection 1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride injection and 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the analytical detection of metoprolol tartrate
Welcome to the technical support center for the analytical detection of metoprolol (B1676517) tartrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the analytical detection of metoprolol tartrate using common techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.
1. HPLC Analysis Issues
Q1: I am observing peak tailing in my chromatogram for metoprolol. What are the possible causes and solutions?
A1: Peak tailing for metoprolol, an organic amine, is a common issue in reversed-phase HPLC.[1]
-
Cause 1: Strong Interaction with Residual Silanols: The basic nature of metoprolol can lead to strong interactions with acidic residual silanol (B1196071) groups on the silica-based C18 column packing material.
-
Solution:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of residual silanols. A pH between 3 and 7 is generally recommended for silica-based columns.
-
Use of an Ion-Pairing Agent: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. TFA masks the silanol groups and improves peak shape.[1]
-
Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
-
-
Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Cause 3: Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Column Washing: Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol) to remove strongly retained compounds.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Replacement: If the problem persists after thorough washing, the column may need to be replaced.
-
-
Q2: My retention time for metoprolol is shifting between injections. What should I investigate?
A2: Retention time variability can compromise the reliability of your results.
-
Cause 1: Inconsistent Mobile Phase Composition:
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump proportioning valves for proper function. Use a high-quality solvent mixer.
-
-
Cause 2: Fluctuations in Column Temperature:
-
Solution: Use a column oven to maintain a constant and consistent column temperature. Even minor room temperature variations can affect retention times.
-
-
Cause 3: Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is particularly important when changing mobile phase composition.
-
-
Cause 4: Changes in pH:
-
Solution: If using a buffered mobile phase, ensure its pH is stable and accurately prepared. The retention of ionizable compounds like metoprolol is sensitive to pH changes.
-
Q3: I am seeing extraneous peaks in my chromatogram when analyzing a metoprolol tartrate formulation. What could be their source?
A3: Extraneous peaks can originate from several sources.
-
Cause 1: Excipients in the Formulation: Pharmaceutical tablets contain various excipients (e.g., binders, fillers, lubricants) that may be UV-active and co-elute with or near the metoprolol peak.
-
Solution:
-
-
Cause 2: Contamination: Contamination can be introduced from the sample preparation process, solvents, or the HPLC system itself.
-
Solution:
-
Blank Injections: Run a blank injection (mobile phase only) to check for system contamination.
-
Solvent Purity: Use high-purity HPLC-grade solvents.
-
Clean Glassware: Ensure all glassware used for sample and mobile phase preparation is scrupulously clean.
-
-
-
Cause 3: Degradation Products: Metoprolol may degrade under certain conditions, leading to the appearance of degradation product peaks.
-
Solution:
-
Forced Degradation Studies: Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to identify potential degradation products and ensure the analytical method can separate them from the parent drug.
-
Proper Sample Storage: Store samples under appropriate conditions (e.g., protected from light, at a controlled temperature) to minimize degradation.
-
-
2. LC-MS/MS Bioanalysis Issues
Q4: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of metoprolol in plasma. How can I mitigate this?
A4: Matrix effects are a primary challenge in bioanalysis and can significantly impact the accuracy and precision of quantification.
-
Cause 1: Co-eluting Endogenous Components: Phospholipids, salts, and other endogenous components from the biological matrix can co-elute with metoprolol and interfere with its ionization in the mass spectrometer source.
-
Solution:
-
Improved Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components than protein precipitation or liquid-liquid extraction (LLE).
-
Liquid-Liquid Extraction (LLE): Optimize the LLE solvent and pH to selectively extract metoprolol while leaving interfering compounds behind.[4]
-
-
Chromatographic Separation:
-
Gradient Elution: Use a gradient elution profile to better separate metoprolol from the early-eluting, highly polar matrix components.
-
Diverter Valve: Use a diverter valve to direct the early-eluting portion of the chromatogram (containing most of the matrix components) to waste instead of the mass spectrometer.
-
-
-
-
Cause 2: Inadequate Chromatographic Resolution:
-
Solution: Modify the chromatographic conditions (e.g., change the mobile phase, use a different column) to ensure metoprolol is well-separated from the regions where significant ion suppression occurs.
-
-
Cause 3: Use of an Inappropriate Internal Standard (IS):
-
Solution: Use a stable isotope-labeled internal standard (e.g., metoprolol-d7). A stable isotope-labeled IS will have nearly identical chromatographic and ionization behavior to the analyte, effectively compensating for matrix effects.
-
Q5: I am detecting peaks that I suspect are metoprolol metabolites. How can I confirm this and ensure they do not interfere with my analysis?
A5: Metoprolol is extensively metabolized, primarily by the CYP2D6 enzyme, to metabolites such as α-hydroxymetoprolol and O-desmethylmetoprolol.[5][6] These metabolites can potentially interfere with the analysis.
-
Confirmation of Metabolites:
-
LC-MS/MS: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the suspected metabolite peaks and compare them to the theoretical masses of known metoprolol metabolites.
-
Reference Standards: If available, inject reference standards of the metabolites to confirm their retention times and mass spectra.
-
-
Avoiding Interference:
-
Chromatographic Separation: Develop a chromatographic method with sufficient resolution to separate metoprolol from its major metabolites. This may involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.[7]
-
Mass Spectrometry Detection: Utilize Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer. By selecting specific precursor-to-product ion transitions for metoprolol, you can achieve high selectivity and minimize interference from metabolites, even if they are not fully chromatographically resolved.[4][8]
-
3. UV-Visible Spectrophotometry Issues
Q6: When I analyze my metoprolol tartrate tablet formulation using UV-Vis spectrophotometry, the absorbance readings seem inaccurate. What could be the problem?
A6: UV-Vis spectrophotometry is susceptible to interference from other UV-absorbing substances in the sample.
-
Cause 1: Interference from Excipients: Some pharmaceutical excipients absorb in the same UV region as metoprolol (around 222 nm and 274 nm).[9][10]
-
Solution:
-
Placebo Analysis: Prepare and measure the absorbance of a placebo sample (containing all excipients but no metoprolol). If the placebo shows significant absorbance, you will need to correct for this interference.
-
Derivative Spectrophotometry: Use first or second-order derivative spectrophotometry to resolve the spectral overlap between metoprolol and the interfering excipients.
-
Wavelength Selection: In some cases, selecting a different wavelength where the interference is minimal might be possible.
-
-
-
Cause 2: Incorrect Blank:
-
Solution: Ensure that the blank solution used to zero the spectrophotometer contains the same solvent and excipients (if possible, from a placebo extraction) as the sample solution, excluding the analyte.
-
-
Cause 3: pH Effects: The UV spectrum of metoprolol can be influenced by the pH of the solution.
-
Solution: Use a buffered solvent to maintain a constant pH for all standard and sample solutions.
-
Quantitative Data Summary
Table 1: Common Analytical Parameters for Metoprolol Tartrate Quantification
| Parameter | HPLC-UV | LC-MS/MS (Plasma) |
| Wavelength (UV) | 222 nm, 274 nm, 280 nm[6][11][12] | N/A |
| Column | C18 (various dimensions)[2][11] | C18, C8 (various dimensions)[4][13] |
| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727) and buffer (e.g., phosphate (B84403), acetate)[2][12] | Acetonitrile/Methanol and acidified water (e.g., with formic acid)[4][13] |
| Flow Rate | 1.0 - 1.5 mL/min[2] | 0.2 - 0.5 mL/min[4] |
| Retention Time | Typically 3 - 10 min[2][14] | Typically 1 - 5 min |
| Linearity Range | 1 - 100 µg/mL[11] | 0.5 - 500 ng/mL[4] |
| MS/MS Transition | N/A | m/z 268.2 → 116.1[4] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Metoprolol Tartrate in Tablets
This protocol provides a general procedure for the quantification of metoprolol tartrate in pharmaceutical tablets.
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of metoprolol tartrate reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase). This yields a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10-100 µg/mL).[11]
-
-
Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of metoprolol tartrate and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the solvent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.[2]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 223 nm.
-
Column Temperature: Ambient or controlled at 25 °C.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Calculate the concentration of metoprolol tartrate in the sample by comparing its peak area with the calibration curve.
-
Protocol 2: LC-MS/MS Bioanalysis of Metoprolol in Human Plasma
This protocol outlines a typical procedure for the determination of metoprolol in human plasma.
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of metoprolol (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard (IS), preferably a stable isotope-labeled metoprolol (e.g., metoprolol-d7), at the same concentration.
-
Prepare working solutions by diluting the stock solutions in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the metoprolol working solutions to prepare a series of calibration standards covering the desired concentration range (e.g., 0.5 to 500 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 or C8 column with a small particle size (e.g., < 2 µm) and appropriate dimensions (e.g., 50 mm x 2.1 mm).[13]
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate metoprolol from endogenous interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Metoprolol: m/z 268.2 → 116.1
-
Metoprolol-d7 (IS): m/z 275.2 → 123.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of metoprolol in the unknown samples and QC samples from the calibration curve using a weighted linear regression model.
-
Visualizations
Caption: Metabolic pathway of metoprolol leading to potential analytical interferences.
Caption: General analytical workflow for the quantification of metoprolol tartrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Method for the Simultaneous Estimation of Hydrochlorothiazide and Metoprolol Tartrate using RP HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. scribd.com [scribd.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mastelf.com [mastelf.com]
- 7. japsonline.com [japsonline.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. longdom.org [longdom.org]
- 10. ijpbs.net [ijpbs.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eijppr.com [eijppr.com]
- 14. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
Adjusting pH to enhance metoprolol tartrate solubility for assays
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with metoprolol (B1676517) tartrate, specifically focusing on adjusting pH to enhance its solubility for analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind adjusting the pH for metoprolol tartrate solutions in analytical assays?
A1: Metoprolol is a weakly basic drug with a pKa of approximately 9.6. This means that its solubility in aqueous solutions is highly pH-dependent. In its ionized (protonated) form, which is predominant at pH values below its pKa, metoprolol tartrate is highly water-soluble. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the un-ionized (free base) form, which is less soluble and may lead to precipitation. Therefore, maintaining an acidic to neutral pH is crucial to ensure that metoprolol tartrate remains fully dissolved during sample preparation and analysis, preventing inaccurate and unreliable results.
Q2: I observed precipitation when preparing my metoprolol tartrate sample in a neutral buffer. What should I do?
A2: Precipitation in neutral buffers can occur if the concentration of metoprolol tartrate is high. As a weak base, its solubility decreases as the pH increases.[1] To resolve this, you can try one of the following:
-
Lower the pH: Acidify your buffer slightly. A pH in the range of 4-6 is often sufficient to maintain the solubility of metoprolol tartrate.
-
Reduce the concentration: If your analytical method has sufficient sensitivity, diluting your sample may prevent precipitation.
-
Use a co-solvent: Incorporating a small percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724) in your sample diluent can help to increase the solubility of the un-ionized form of the drug.
Q3: What is the optimal pH for the mobile phase in the HPLC analysis of metoprolol tartrate?
A3: For reverse-phase HPLC analysis of metoprolol tartrate, a mobile phase with a slightly acidic pH is generally recommended. A pH between 3 and 5 is common and serves two main purposes:
-
Ensures solubility: It keeps the metoprolol tartrate in its soluble, ionized form.
-
Improves peak shape: By suppressing the interaction of the analyte's free amine group with residual silanols on the silica-based column packing, it minimizes peak tailing and results in sharper, more symmetrical peaks.
Commonly used acidic modifiers for the mobile phase include trifluoroacetic acid (TFA), formic acid, or a phosphate (B84403) buffer.
Q4: Can I use a UV-Vis spectrophotometer to quantify metoprolol tartrate, and how does pH affect this measurement?
A4: Yes, UV-Vis spectrophotometry is a viable method for quantifying metoprolol tartrate. The maximum absorbance is typically observed around 222 nm.[2] The pH of the solution can influence the UV spectrum of a compound if the chromophore is near an ionizable group. For metoprolol tartrate, it is advisable to maintain a consistent and slightly acidic pH for all standards and samples to ensure reproducibility. Using a buffered solution for sample preparation is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or precipitated sample solution | The pH of the diluent is too high (close to or above the pKa of 9.6), causing the less soluble free base to form.[1] | Use a diluent with a lower pH (e.g., 0.1 N HCl or a phosphate buffer of pH 6.8). Prepare solutions fresh and consider reducing the final concentration. |
| Poor peak shape (tailing) in HPLC | Secondary interactions between the basic analyte and the stationary phase. The mobile phase pH may not be optimal. | Adjust the mobile phase to a more acidic pH (e.g., 3-4) using an appropriate buffer or acid modifier like TFA. |
| Inconsistent or low recovery | Precipitation of the analyte during sample preparation or upon injection into the HPLC system. | Ensure the sample diluent is compatible with the mobile phase and maintains the analyte's solubility. A solubility test at the desired final concentration in the specific medium is recommended.[1] |
| Baseline noise or drift in HPLC | Precipitation of buffer salts or the analyte in the HPLC system due to pH incompatibility between the sample and mobile phase. | Filter all buffers and samples before use. Ensure the sample solvent is miscible with the mobile phase. |
| Variable UV-Vis absorbance readings | Shift in the UV spectrum due to inconsistent pH between samples and standards. | Prepare all solutions (standards, samples, and blanks) in the same buffered solvent to ensure a consistent pH. |
Data Presentation
Metoprolol Tartrate Solubility at Different pH Values
Metoprolol tartrate is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[3] Its high solubility is attributed to the ionized form of the molecule at physiological pH and below. While exact solubility values can vary with temperature and buffer composition, the following table provides an estimated pH-dependent solubility profile based on its pKa of ~9.6 and its classification as a highly soluble substance.
| pH | Predominant Form | Estimated Aqueous Solubility (mg/mL) | Rationale |
| 1.2 | Ionized (>99.9%) | > 1000 | In a highly acidic environment, metoprolol is fully protonated, leading to very high solubility. |
| 4.5 | Ionized (>99.9%) | > 1000 | Still well below the pKa, ensuring the highly soluble ionized form is dominant. |
| 6.8 | Ionized (>99%) | > 1000 | At a pH commonly used for dissolution testing, the majority of the drug is in its soluble, ionized state.[4] |
| 7.4 | Ionized (>99%) | > 900 | At physiological pH, metoprolol is still predominantly in its soluble ionized form. |
| 9.0 | Ionized/Un-ionized (~80% ionized) | Solubility decreases | As the pH approaches the pKa, the proportion of the less soluble un-ionized form increases, reducing overall solubility. |
| >10 | Un-ionized (>50%) | Significantly lower | Above the pKa, the un-ionized free base becomes the dominant species, leading to a significant drop in aqueous solubility. |
Physicochemical Properties of Metoprolol Salts
| Property | Metoprolol Tartrate | Metoprolol Succinate |
| Molecular Formula | (C₁₅H₂₅NO₃)₂·C₄H₆O₆ | (C₁₅H₂₅NO₃)₂·C₄H₆O₄ |
| Molecular Weight | 684.8 g/mol | 652.8 g/mol |
| Release Profile | Immediate-release | Extended-release |
| Aqueous Solubility | Very soluble in water.[5] | Freely soluble in water |
Experimental Protocols
Protocol 1: HPLC Analysis of Metoprolol Tartrate
Objective: To quantify metoprolol tartrate in a sample using reverse-phase HPLC.
Materials:
-
Metoprolol Tartrate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and water with an acidic modifier. A common composition is Acetonitrile:Methanol:0.5% Glacial Acetic Acid in water (56:18:26 v/v/v).[6] Alternatively, a gradient with 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) can be used.[7] Degas the mobile phase before use.
-
Standard Stock Solution Preparation (1 mg/mL): Accurately weigh about 50 mg of metoprolol tartrate reference standard and dissolve it in a 50 mL volumetric flask with water.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1-40 µg/mL).[6]
-
Sample Preparation:
-
For tablets, weigh and finely powder a number of tablets. Transfer an accurately weighed portion of the powder equivalent to a known amount of metoprolol tartrate into a volumetric flask.
-
Add a suitable solvent to dissolve the drug. A mixture of methanol and 0.1 M hydrochloric acid (50:50) can be used for extraction.
-
Sonicate for a few minutes to ensure complete dissolution and then dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions. Quantify the amount of metoprolol tartrate in the samples by comparing their peak areas to the calibration curve.
Protocol 2: UV-Vis Spectrophotometric Analysis of Metoprolol Tartrate
Objective: To determine the concentration of metoprolol tartrate in a sample using UV-Vis spectrophotometry.
Materials:
-
Metoprolol Tartrate reference standard
-
0.1 N Hydrochloric Acid (HCl) or Phosphate Buffer (pH 6.8)
-
Deionized water
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Solvent Preparation: Prepare the desired solvent (e.g., 0.1 N HCl or phosphate buffer pH 6.8).[2]
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of metoprolol tartrate reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25, 30 µg/mL) by diluting the stock solution with the same solvent.[2]
-
Sample Preparation:
-
Prepare a sample solution expected to be within the concentration range of the standards using the same solvent.
-
For tablets, extract a known amount of powdered tablet with the solvent, sonicate, and dilute to the mark in a volumetric flask.
-
Filter the solution if it is cloudy.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution at the wavelength of maximum absorbance (λmax), which is approximately 222 nm.[2]
-
-
Analysis: Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of metoprolol tartrate in the sample by interpolating its absorbance on the calibration curve.
Visualizations
Metoprolol Tartrate Assay Workflow
Caption: Workflow for Metoprolol Tartrate Quantification.
Metoprolol's Mechanism of Action: β1-Adrenergic Receptor Signaling
Caption: Metoprolol's inhibitory effect on the β1-adrenergic signaling pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sid.ir [sid.ir]
- 5. youtube.com [youtube.com]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. microbenotes.com [microbenotes.com]
Overcoming matrix effects in metoprolol tartrate quantification from biological samples
Welcome to the technical support center for the quantification of metoprolol (B1676517) tartrate in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in bioanalysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of metoprolol from biological matrices like plasma, urine, or tissue homogenates.
Q1: I'm observing low signal intensity and high variability for metoprolol in my plasma samples. What is the likely cause?
Low and inconsistent signal intensity are classic signs of matrix effects , specifically ion suppression, a common issue in LC-MS/MS bioanalysis.[1][2] Endogenous components of the biological matrix, especially phospholipids (B1166683) in plasma, can co-elute with metoprolol and interfere with its ionization in the mass spectrometer source, leading to a suppressed signal.[1][3][4][5] This effect can be inconsistent across different samples, causing high variability in your results.[5]
Q2: My calibration curve is non-linear, and the accuracy of my quality control (QC) samples is poor. How can I fix this?
Poor linearity and inaccurate QC results are also strong indicators of uncompensated matrix effects.[6] When co-eluting matrix components suppress the analyte signal to a variable extent, it disrupts the direct proportionality between concentration and response. To address this, focus on improving your sample preparation method to more effectively remove interfering substances. The choice of technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is critical.[7][8] Using a stable isotope-labeled internal standard (e.g., metoprolol-d7) is also highly recommended to compensate for signal variability.[9][10]
Q3: How do I choose the best sample preparation technique for my experiment?
The optimal sample preparation method depends on the biological matrix, the required sensitivity, and the available equipment.
-
Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile (B52724) or methanol (B129727).[7][11] However, it is the least effective at removing phospholipids and other interferences, often resulting in significant matrix effects.[4][5][7] It may be suitable for less complex matrices or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning metoprolol into an immiscible organic solvent.[7][12] It is more effective at removing salts and highly polar interferences. However, recovery can be variable, especially for more polar metabolites, and the process is more labor-intensive.[4]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and achieving the highest sensitivity.[7][13][14][15] It provides the cleanest extracts, significantly reducing phospholipid-based matrix effects.[4] While it requires more method development and is more costly, it is often the best choice for regulated bioanalysis.
The following diagram provides a decision-making workflow for selecting a sample preparation method.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how are they quantified?
Matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting components from the sample matrix.[2][6] It is quantitatively assessed by calculating the Matrix Factor (MF) .[2] The MF is determined by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat (pure solvent) solution at the same concentration.[2]
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
A method is generally considered acceptable if the matrix effect is within a certain range, for example, one study considered a matrix effect of 89% (MF = 0.89) to be acceptable.[16]
Q2: What is an internal standard and why is it crucial for metoprolol quantification?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known quantity to all samples, calibrators, and QCs.[10] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as metoprolol-d7.[9] The IS co-elutes with the analyte and experiences similar matrix effects and variability during sample processing and injection. By using the ratio of the analyte peak area to the IS peak area for quantification, these variations can be effectively compensated for, leading to improved accuracy and precision.[2] Bisoprolol (B1195378) has also been used as an internal standard for metoprolol analysis.[16][17]
Q3: What are typical recovery values for different metoprolol extraction methods?
Extraction recovery measures the efficiency of the sample preparation process. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[18] Recovery can vary significantly between methods.
| Sample Preparation Method | Biological Matrix | Analyte/s | Average Recovery (%) | Reference |
| Protein Precipitation | Beagle Dog Plasma | Metoprolol | 76.1% - 95.3% | [18] |
| Protein Precipitation | Human Plasma | Bisoprolol | 92.7% - 95.9% | [7] |
| Liquid-Liquid Extraction | Human Plasma | Metoprolol & Ramipril | >92% | [13] |
| Solid-Phase Extraction | Human Plasma | Metoprolol Enantiomers | >94% | [7] |
| Solid-Phase Extraction | Human Urine | Metoprolol & Metabolites | >76% | [15] |
| Solid-Phase Extraction | Human Plasma | Bisoprolol | 94.0% | [7] |
Q4: What LC-MS/MS parameters are typically used for metoprolol tartrate analysis?
Metoprolol is typically analyzed using a reversed-phase C18 or C8 column with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an aqueous component with an acidic modifier (like formic acid).[13][18] Detection is performed via triple quadrupole mass spectrometry (MS/MS) using positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Metoprolol | 268.1 | 130.96 | [16][17] |
| Metoprolol | 268.1 | 115.6 | [18] |
| Metoprolol | 268.0 | 103.10 | [13] |
| Bisoprolol (IS) | 326.3 | 116.2 | [16][17] |
The following diagram illustrates a general workflow for troubleshooting matrix effects.
Detailed Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This protocol is adapted from methodologies used for metoprolol and similar analytes in plasma.[18][19]
-
Aliquoting: Pipette 100 µL of human plasma (sample, blank, or QC) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., metoprolol-d7 or bisoprolol in methanol) to each tube, except for the blank matrix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.[19]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 6000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.[19]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 65:35 methanol:water with 0.2% formic acid).[18]
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on methods for extracting metoprolol from biological fluids.[7][13][15]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry.
-
Sample Pre-treatment: To 100 µL of a urine or plasma sample, add the internal standard.[13][15] For plasma, pre-treat by adding 200 µL of 4% H3PO4 to disrupt protein binding.[20]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge to remove interferences.
-
Wash 1: Pass 1 mL of water.
-
Wash 2: Pass 1 mL of an aqueous-organic mixture (e.g., 40:60 water:methanol with 0.1% acetic acid).[15]
-
-
Elution: Elute metoprolol and the internal standard from the cartridge using 1-2 mL of an appropriate elution solvent (e.g., methanol containing 0.1% acetic acid or 6% NH4OH).[13][20]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100-250 µL of the mobile phase.[15]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
The following diagram illustrates the general experimental workflow from sample collection to data analysis.
References
- 1. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Detection of beta-blockers in urine by solid-phase extraction-supercritical fluid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient high-performance liquid chromatographic assay for the simultaneous determination of metoprolol and two main metabolites in human urine by solid-phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Metoprolol Tartrate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of metoprolol (B1676517) tartrate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common starting mobile phases for metoprolol tartrate analysis on a C18 column?
A common starting point for reversed-phase HPLC analysis of metoprolol tartrate on a C18 column is a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The initial ratio can be around 50:50 (v/v), which is then optimized based on the resulting chromatogram. For example, a mobile phase consisting of phosphate buffer (pH 3.0) and acetonitrile (80:20, v/v) has been successfully used.[1] Another common mobile phase is a mixture of methanol and water.
Q2: How does the pH of the mobile phase affect the retention and peak shape of metoprolol tartrate?
The pH of the mobile phase is a critical parameter in the analysis of metoprolol tartrate, which is a basic compound. Adjusting the pH can significantly impact its retention time and peak shape. Operating at a lower pH (e.g., pH 3.0) ensures that the analyte is in its ionized form, which can lead to better peak shape and reduced tailing, especially when using silica-based C18 columns.[1] The addition of modifiers like trifluoroacetic acid (TFA) or triethylamine (B128534) can also help to improve peak symmetry.[2][3]
Q3: My metoprolol peak is tailing. What are the potential causes and solutions?
Peak tailing for basic compounds like metoprolol is a common issue in reversed-phase HPLC. It can be caused by strong interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.
Potential Solutions:
-
Lower the pH of the mobile phase: Using an acidic mobile phase (e.g., pH 3) can suppress the ionization of silanol groups, reducing the unwanted interactions.[1]
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[2]
-
Use a base-deactivated column: Employing a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping, can significantly reduce tailing.
-
Optimize the organic modifier: The choice and concentration of the organic solvent (acetonitrile or methanol) can influence peak shape. Experimenting with different ratios may help.
Q4: How can I improve the resolution between metoprolol and its impurities or other active pharmaceutical ingredients (APIs)?
Improving resolution often involves adjusting the mobile phase composition to alter the selectivity of the chromatographic system.
Strategies for Improving Resolution:
-
Change the organic modifier: Switching between acetonitrile and methanol can alter the elution order and improve separation due to different solvent selectivities.
-
Adjust the mobile phase ratio: Decreasing the percentage of the organic modifier will generally increase retention times and can improve the separation of closely eluting peaks.
-
Modify the pH: Fine-tuning the pH of the aqueous component of the mobile phase can change the ionization state of both metoprolol and its impurities, leading to differential retention and better resolution.
-
Use ion-pairing reagents: For highly polar impurities, adding an ion-pairing reagent to the mobile phase can enhance retention and improve separation.
Q5: What should I do if the retention time of metoprolol tartrate is shifting between injections?
Retention time shifts can be attributed to several factors related to the mobile phase and the HPLC system.
Troubleshooting Retention Time Instability:
-
Ensure proper mobile phase equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis. Any drift in the mobile phase composition can cause retention time shifts.
-
Check for mobile phase degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing flow rate fluctuations and, consequently, retention time shifts.
-
Verify pump performance: Ensure the HPLC pump is delivering a constant and precise flow rate. Fluctuations in flow can directly impact retention times.
-
Monitor column temperature: Temperature fluctuations can affect retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.
-
Check for mobile phase degradation: Some mobile phases, especially those with additives, may not be stable over long periods. Prepare fresh mobile phase daily.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction with residual silanols on the column. | Lower the mobile phase pH (e.g., to 3.0)[1]. Add a competing base like triethylamine (TEA) to the mobile phase[2]. Use a base-deactivated or end-capped column. |
| Poor Resolution | Inadequate separation between metoprolol and other components. | Adjust the organic modifier-to-buffer ratio. Change the organic modifier (e.g., from methanol to acetonitrile). Fine-tune the mobile phase pH. |
| Shifting Retention Times | Incomplete column equilibration. Air bubbles in the mobile phase. Inconsistent pump flow rate. Temperature fluctuations. | Ensure the column is fully equilibrated before injection. Degas the mobile phase thoroughly. Check and prime the HPLC pump. Use a column oven to maintain a constant temperature. |
| High Backpressure | Particulate matter from the sample or mobile phase blocking the column frit. Precipitation of buffer salts in the organic modifier. | Filter all samples and mobile phases through a 0.45 µm filter. Ensure the buffer is soluble in the mobile phase mixture; flush the column with water before and after use. |
| No Peak or Very Small Peak | Incorrect mobile phase composition leading to very long retention. Sample degradation. Injection issue. | Verify the mobile phase preparation and composition. Check sample preparation and stability. Ensure the injector is functioning correctly. |
Experimental Protocols
Protocol 1: RP-HPLC Method with Phosphate Buffer and Acetonitrile[1]
-
Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water and adjust the pH to 3.0 using phosphoric acid. The final mobile phase consists of a mixture of this phosphate buffer and acetonitrile in an 80:20 (v/v) ratio.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150 x 3.9 mm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation: Accurately weigh and dissolve metoprolol tartrate standard or sample in the mobile phase to achieve a known concentration.
Protocol 2: RP-HPLC Method with Methanol and Water[2]
-
Mobile Phase Preparation: A mixture of methanol and water in a 70:30 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Chromatographic Conditions:
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation: Dissolve the metoprolol tartrate standard or sample in the mobile phase.
Quantitative Data Summary
Table 1: Example Mobile Phase Compositions and Chromatographic Parameters
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v) | C18 (150 x 3.9mm) | 1.0 | 275 | 5.45 | [1] |
| Methanol : Water (70:30 v/v) | C18 | 1.0 | 215 | 5.3 | |
| Phosphate Buffer : Methanol (60:40 v/v) | C18 | 1.0 | 226 | 10.81 | [4] |
| Acetonitrile : Methanol : 0.5% Glacial Acetic Acid in Water : Triethylamine (56:18:26:0.1 v/v) | ODS C18 (25cm x 4.6mm) | 1.0 | 280 | 4.6 | [2] |
| DI Water with 0.1% TFA : Acetonitrile with 0.1% TFA (Gradient) | Cogent Diamond Hydride™ (4.6 x 75mm) | 1.0 | 215 | Varies with gradient | [3] |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Logical flow for mobile phase optimization in HPLC.
References
Reducing variability in in-vitro experiments with metoprolol tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in-vitro experiments involving metoprolol (B1676517) tartrate.
Frequently Asked Questions (FAQs)
Q1: My metoprolol tartrate solution is precipitating after dilution in my cell culture medium. What can I do to prevent this?
A1: Precipitation of metoprolol tartrate upon dilution in aqueous solutions is a common issue, particularly when using a high-concentration stock solution prepared in an organic solvent like DMSO. Here are several steps you can take to mitigate this problem:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation and potential cytotoxicity.[1]
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock solution in a suitable solvent before the final dilution into the cell culture medium. This gradual dilution can help maintain solubility.
-
Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the metoprolol tartrate solution can improve its solubility.[1]
-
Check the pH of Your Medium: Metoprolol's solubility can be pH-dependent. As a weak base, its solubility may decrease as the pH of the medium increases. Ensure your medium is adequately buffered to maintain a stable pH.[1]
-
Prepare Fresh Solutions: It is recommended to prepare fresh dilutions of metoprolol tartrate for each experiment. Avoid storing diluted aqueous solutions for extended periods, as the compound may precipitate over time.[1]
-
Visual Inspection: Always visually inspect your final working solution for any signs of cloudiness or precipitate before adding it to your cells.[1]
Q2: I'm observing high variability between my experimental replicates. What are the common sources of this variability and how can I minimize them?
A2: High variability in cell-based assays can originate from several factors. A systematic approach to identifying and addressing these sources is crucial for obtaining reproducible results.
-
Cell Culture Practices:
-
Cell Passage Number: Use cells from a consistent and narrow range of passage numbers for all experiments. High-passage-number cells can undergo phenotypic drift, leading to altered drug sensitivity and growth rates.[2]
-
Cell Seeding Density: Inconsistent cell seeding is a primary source of variability. Ensure your cell suspension is homogenous by gently mixing before and during plating. Use calibrated pipettes and a consistent technique for dispensing cells into wells.[2]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and responsiveness to treatments.
-
-
Reagent and Compound Handling:
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.[2]
-
Lot-to-Lot Variability: Use the same lot of critical reagents, such as serum and detection reagents, across all experiments to be compared.
-
-
Assay Execution:
-
Incubation Times: Be precise and consistent with all incubation times, from cell seeding to drug treatment and reagent addition.[2]
-
Pipetting Technique: Inconsistent pipetting of compounds or reagents can introduce significant errors. Use calibrated pipettes and proper techniques, such as reverse pipetting for viscous solutions.[2]
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile water or media instead.
-
Q3: My assay signal is low. What are the potential causes and how can I troubleshoot this?
A3: A low assay signal can be caused by several factors, ranging from cell health to technical execution.
-
Suboptimal Cell Number: An insufficient number of viable cells is a common reason for a weak signal. Double-check your cell counting method and ensure cell viability is high before seeding.[2]
-
Inactive Compound: The concentration range of metoprolol tartrate you are using may be too low to elicit a response. Consider performing a wider dose-response experiment to determine the optimal concentration range.[2]
-
Reagent Issues: The detection reagent may be at too low a concentration, or the incubation time for signal development might be insufficient.[2] Always follow the manufacturer's protocol for your specific assay kit.
-
Instrument Settings: Ensure you are using the correct filter or wavelength settings on your plate reader for the specific assay being performed.[2]
Troubleshooting Guides
General Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Inter-Assay Variability | Inconsistent cell passage number. | Use cells within a narrow and consistent passage range for all experiments.[2] |
| Variation in cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for consistent seeding.[2] | |
| Different lots of reagents (e.g., FBS). | Use the same lot of critical reagents for a set of comparable experiments.[2] | |
| Fluctuations in incubator conditions. | Regularly monitor and document incubator temperature and CO2 levels.[3] | |
| High Intra-Assay Variability (within a plate) | Inconsistent pipetting technique. | Use calibrated pipettes and maintain a consistent pipetting technique (e.g., speed, tip immersion depth).[2] |
| Uneven cell distribution in wells. | Gently mix the cell suspension before and during plating to prevent settling.[2] | |
| "Edge effects" in the microplate. | Avoid using the outer wells for experimental samples; fill them with sterile media or PBS.[3] | |
| No Observable Drug Effect | Metoprolol tartrate concentration is too low or too high. | Perform a broad-range dose-response experiment to identify the effective concentration range.[2] |
| Insufficient incubation time with the drug. | Optimize the drug incubation time for your specific cell line and assay endpoint. | |
| Poor solubility or precipitation of the drug. | Refer to the FAQ on preventing precipitation.[1] | |
| Cell line is not responsive to the drug. | Ensure the cell line expresses the target receptor (β1-adrenergic receptor) at sufficient levels. |
Data Presentation
Metoprolol Tartrate Solubility
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | >1000 mg/mL |
| Methanol | 25 | >500 mg/mL |
| Chloroform | 25 | 496 mg/mL |
| DMSO | 25 | 100 mg/mL |
| Ethanol | 25 | 31 mg/mL |
Data sourced from BenchChem Technical Guide.[1]
Recommended Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
| Rapidly Proliferating Adherent Cells (e.g., HEK293, HeLa) | 2,000 - 10,000 | Lower densities are recommended for longer assays (≥48h) to avoid over-confluence.[4] |
| Slowly Proliferating Adherent Cells (e.g., MCF-7) | 5,000 - 20,000 | A higher initial density may be needed to generate a sufficient signal in short-term assays.[4] |
| Suspension Cells (e.g., Jurkat) | 20,000 - 100,000 | Density should be optimized to ensure cells remain in logarithmic growth phase. |
Note: These are general starting points. The optimal seeding density must be determined experimentally for each specific cell line and assay condition.[4]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of metoprolol tartrate on the viability of a chosen cell line.
Materials:
-
Cell line expressing β1-adrenergic receptors (e.g., H9c2 rat cardiomyoblasts)
-
Complete cell culture medium
-
Metoprolol tartrate
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well for H9c2 cells) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Preparation: Prepare a high-concentration stock solution of metoprolol tartrate in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the metoprolol tartrate solutions at various concentrations.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: β1-Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of metoprolol tartrate for the β1-adrenergic receptor.
Materials:
-
Membrane preparations from cells or tissues expressing β1-adrenergic receptors
-
Radioligand (e.g., [3H]dihydroalprenolol - DHA, a non-selective β-antagonist)
-
Metoprolol tartrate
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of an unlabeled antagonist like propranolol)
-
Glass fiber filters
-
Scintillation cocktail
-
Cell harvester and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following for each concentration of metoprolol tartrate:
-
Total binding wells: Radioligand + membrane preparation.
-
Non-specific binding wells: Radioligand + membrane preparation + high concentration of unlabeled antagonist.
-
Competition binding wells: Radioligand + membrane preparation + varying concentrations of metoprolol tartrate.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of metoprolol tartrate.
-
Determine the IC50 (the concentration of metoprolol tartrate that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 3: cAMP Accumulation Assay
Objective: To measure the effect of metoprolol tartrate on the intracellular accumulation of cyclic AMP (cAMP) following agonist stimulation.
Materials:
-
Cell line expressing β1-adrenergic receptors
-
Metoprolol tartrate
-
β-adrenergic agonist (e.g., isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at an optimized density and allow them to attach overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing varying concentrations of metoprolol tartrate and a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add the β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. Incubate for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration against the log concentration of metoprolol tartrate to generate an inhibition curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Key contributors to variability in in-vitro cell-based assays.
Caption: Simplified signaling pathway of the β1-adrenergic receptor.
Caption: General experimental workflow for in-vitro testing of metoprolol tartrate.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the dissolution rate of custom metoprolol tartrate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the dissolution rate of custom metoprolol (B1676517) tartrate formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the dissolution rate of metoprolol tartrate?
A1: The dissolution rate of metoprolol tartrate, a highly water-soluble drug, is primarily influenced by the formulation's characteristics rather than the drug substance's intrinsic solubility. Key factors include:
-
Excipient Selection: The type and concentration of excipients such as binders, fillers, and lubricants can significantly impact tablet wetting, disintegration, and drug release.
-
Manufacturing Process: Parameters like granulation method, compression force, and lubricant blending time can alter the tablet's physical properties (e.g., hardness, porosity), thereby affecting dissolution.
-
Particle Size: While metoprolol tartrate is highly soluble, the particle size of the drug and excipients can influence the effective surface area available for dissolution.[1][2]
-
Solid-State Properties: The crystalline structure of metoprolol tartrate can affect its dissolution profile.
Q2: My metoprolol tartrate tablets are failing to meet dissolution specifications. What are the most common causes?
A2: Common causes for dissolution failure in immediate-release metoprolol tartrate tablets include:
-
Over-lubrication: Excessive blending with lubricants like magnesium stearate (B1226849) can create a hydrophobic film around the granules, impeding water penetration and slowing dissolution.
-
High Compression Force: Tablets that are too hard can have low porosity, which limits the access of the dissolution medium to the tablet's interior, thereby slowing down disintegration and drug release.
-
Inadequate Disintegrant: The type or concentration of the disintegrant may be insufficient to break the tablet apart effectively in the dissolution medium.
-
Binder Issues: The binder used may be too strong or form a dense granular structure that does not readily disintegrate.
Q3: Can I use the same dissolution method for metoprolol tartrate and metoprolol succinate (B1194679)?
A3: While the dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer) might be the same, the apparatus conditions and sampling times will differ significantly.[3][4] Metoprolol tartrate is an immediate-release salt and is expected to dissolve rapidly, whereas metoprolol succinate is used in extended-release formulations.[3] Therefore, the dissolution testing for metoprolol succinate is conducted over a much longer period (e.g., up to 24 hours) compared to metoprolol tartrate (e.g., 30-60 minutes).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow initial dissolution rate | Poor tablet wetting due to hydrophobic lubricants (e.g., magnesium stearate). | Decrease the lubricant concentration or blending time. Consider using a more hydrophilic lubricant. |
| High tablet hardness from excessive compression force, reducing porosity. | Reduce the compression force and monitor tablet hardness. Ensure hardness is within an optimal range that allows for rapid disintegration. | |
| Incomplete dissolution (<85% in 30 minutes) | Inadequate disintegration | Increase the concentration of the superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate, crospovidone).[5][6][7] Consider using a combination of disintegrants with different mechanisms (e.g., swelling and wicking).[7] |
| Drug binding to excipients | Evaluate the compatibility of metoprolol tartrate with all excipients. Certain fillers or binders may interact with the drug and retard its release. | |
| High variability in dissolution results | Inconsistent particle size distribution of the drug or excipients. | Ensure uniform particle size through appropriate milling and sieving of all components. |
| Non-uniform mixing of the formulation blend. | Optimize the blending process to ensure a homogenous mixture of the drug, disintegrant, and other excipients. | |
| Formation of a gel-like layer on the tablet surface | Use of a high concentration of a gelling polymer as a binder (e.g., HPMC). | While more common in extended-release formulations, ensure the binder concentration is appropriate for an immediate-release tablet. Consider a non-gelling binder. |
Experimental Protocols
Protocol 1: Standard In Vitro Dissolution Testing for Immediate-Release Metoprolol Tartrate Tablets
This protocol is based on standard pharmacopeial methods for immediate-release dosage forms.[8][9]
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer
-
Temperature: 37 ± 0.5°C
-
Procedure:
-
Place one metoprolol tartrate tablet in each dissolution vessel.
-
Start the paddle rotation.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, and 30 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of metoprolol tartrate using a validated analytical method, such as UV-Vis spectrophotometry at approximately 273 nm or an HPLC method.[3]
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 2: Preparation of Solid Dispersions to Enhance Dissolution
Solid dispersion is a technique used to improve the dissolution of poorly soluble drugs, but it can also be adapted to enhance the dissolution of highly soluble drugs by modifying the formulation's microstructure.[11][12][13]
-
Method: Solvent Evaporation Technique[14]
-
Materials:
-
Metoprolol Tartrate
-
Hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 6000, Povidone (PVP) K30)
-
Solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
Dissolve both the metoprolol tartrate and the hydrophilic carrier in the solvent to create a clear solution.
-
Evaporate the solvent under reduced pressure or by gentle heating to obtain a solid mass.
-
Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Incorporate the solid dispersion into a tablet formulation with other excipients.
-
Perform dissolution testing as described in Protocol 1 to compare the dissolution profile with the unprocessed drug.
-
Visualizations
Caption: Troubleshooting workflow for dissolution failure of metoprolol tartrate tablets.
Caption: Key strategies for enhancing the dissolution rate of metoprolol tartrate formulations.
References
- 1. Techniques for enhancement of dissolution rate | PPT [slideshare.net]
- 2. vipw.in [vipw.in]
- 3. benchchem.com [benchchem.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. Quality Control and Testing Evaluation of Various Metoprolol Tartrate (50 mg) Tablets Available in Iraq Market [jmchemsci.com]
- 9. Discriminative Dissolution Method Using the Open-Loop Configuration of the USP IV Apparatus to Compare Dissolution Profiles of Metoprolol Tartrate Immediate-Release Tablets: Use of Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of metoprolol tartrate extended-release matrix tablet formulations for regulatory policy consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and characterization of metoprolol controlled-release solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. connectjournals.com [connectjournals.com]
Validation & Comparative
Metoprolol Formulations in Heart Failure: A Comparative Analysis of Succinate and Tartrate Esters
For researchers and drug development professionals navigating the landscape of heart failure therapeutics, the choice between metoprolol (B1676517) succinate (B1194679) and metoprolol tartrate is a critical one, underscored by distinct pharmacokinetic profiles and a compelling body of clinical evidence. While both are beta-1-selective adrenergic receptor blockers, their differing release mechanisms translate into significant variations in clinical outcomes, particularly in the management of chronic heart failure. This guide provides an objective comparison, supported by data from pivotal clinical trials.
Pharmacokinetic and Pharmacodynamic Profile
Metoprolol tartrate is an immediate-release formulation, leading to rapid absorption and fluctuations in plasma concentration, necessitating twice-daily dosing.[1][2][3] In contrast, metoprolol succinate is an extended-release formulation that provides a more consistent plasma concentration over a 24-hour period, allowing for once-daily administration.[2][3][4][5] This difference in release profile is central to their divergent efficacy in heart failure. The half-life of metoprolol tartrate is approximately 3-4 hours, whereas the extended-release nature of metoprolol succinate results in a longer apparent half-life of 3-7 hours.[1]
Comparative Clinical Efficacy in Heart Failure
The cornerstone of evidence supporting the use of beta-blockers in heart failure with reduced ejection fraction (HFrEF) comes from large-scale clinical trials. Metoprolol succinate's efficacy is firmly established through the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF). Conversely, data for metoprolol tartrate in this setting is less robust and has been questioned, particularly in light of the Carvedilol (B1668590) Or Metoprolol European Trial (COMET).
Key Clinical Trial Data
| Trial | Drug(s) vs. Placebo/Comparator | Key Outcomes |
| MERIT-HF | Metoprolol Succinate vs. Placebo | - 34% reduction in all-cause mortality[4][6][7]- 38% reduction in cardiovascular mortality[1][7][8]- 41% reduction in sudden death[7][8]- 49% reduction in death from worsening heart failure[1][7][8]- Reduced hospitalizations for worsening heart failure[9] |
| COMET | Metoprolol Tartrate vs. Carvedilol | - Higher all-cause mortality with metoprolol tartrate compared to carvedilol (40% vs. 34%)[10]- The trial has been criticized for its use of a potentially suboptimal dose of metoprolol tartrate[11][12] |
| Head-to-Head (Smaller Study) | Metoprolol Tartrate vs. Metoprolol Succinate | - Metoprolol succinate demonstrated a greater reduction in average heart rate compared to metoprolol tartrate (64.0 ± 5.4 vs 69.5 ± 7.6, p < 0.05)[13]- No significant difference in cardiac and renal function between the two formulations[13] |
Experimental Protocols of Pivotal Trials
A detailed understanding of the methodologies employed in key clinical trials is crucial for interpreting their findings.
MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Heart Failure)
-
Objective: To determine the effect of metoprolol succinate (CR/XL) on survival in patients with chronic heart failure.
-
Patient Population: 3,991 patients with symptomatic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of ≤40%.[7][8]
-
Dosing Regimen: Patients were randomized to receive metoprolol succinate or placebo, in addition to standard heart failure therapy. The starting dose of metoprolol succinate was 12.5 or 25 mg once daily, titrated up to a target dose of 200 mg once daily.[7][14]
-
Results: The trial was stopped early due to a significant mortality benefit in the metoprolol succinate group.[6][14]
COMET (Carvedilol Or Metoprolol European Trial)
-
Objective: To compare the effects of carvedilol and metoprolol tartrate on clinical outcomes in patients with chronic heart failure.
-
Patient Population: 3,029 patients with chronic heart failure (NYHA class II-IV), a history of cardiovascular-related hospitalization, and an ejection fraction of <35%.[10]
-
Dosing Regimen: Patients were randomized to either carvedilol (target dose 25 mg twice daily) or metoprolol tartrate (target dose 50 mg twice daily).[10][15]
-
Primary Endpoints: All-cause mortality and the composite of all-cause mortality or all-cause hospitalization.[10][16]
-
Results: Carvedilol was associated with a lower all-cause mortality rate compared to metoprolol tartrate.[10][16]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided.
Conclusion
The available evidence strongly supports the preferential use of metoprolol succinate over metoprolol tartrate for the management of chronic heart failure with reduced ejection fraction.[2][4] The consistent beta-blockade provided by the extended-release formulation of metoprolol succinate has been demonstrated to confer a significant survival benefit in a large, placebo-controlled trial.[2][6] While metoprolol tartrate is an effective anti-anginal and anti-hypertensive agent, its role in improving mortality in heart failure is not supported by the same level of evidence and it has been shown to be inferior to carvedilol in a head-to-head comparison.[1][2][16] For drug development professionals and researchers, these findings underscore the critical importance of formulation and pharmacokinetic profiles in determining the clinical efficacy of a therapeutic agent in the complex pathophysiology of heart failure.
References
- 1. meded101.com [meded101.com]
- 2. droracle.ai [droracle.ai]
- 3. getlabtest.com [getlabtest.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 8. clinicalcardiology.org [clinicalcardiology.org]
- 9. buzzrx.com [buzzrx.com]
- 10. Comparison of carvedilol and metoprolol on clinical outcomes in patients with chronic heart failure in the Carvedilol Or Metoprolol European Trial (COMET): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 12. ccjm.org [ccjm.org]
- 13. heart.bmj.com [heart.bmj.com]
- 14. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 15. Carvedilol in the treatment of chronic heart failure: Lessons from The Carvedilol Or Metoprolol European Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carvedilol Or Metoprolol European Trial - American College of Cardiology [acc.org]
A Comparative Guide to the Efficacy of Metoprolol Tartrate and Atenolol in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely studied beta-blockers, metoprolol (B1676517) tartrate and atenolol (B1665814), in preclinical models of hypertension. The information presented is collated from various experimental studies to aid in the design and interpretation of research in cardiovascular pharmacology.
Executive Summary
Metoprolol tartrate and atenolol are both cardioselective β1-adrenergic receptor blockers effective in reducing blood pressure and heart rate. While their primary mechanism of action is similar, differences in their pharmacokinetic and pharmacodynamic profiles can lead to variations in their efficacy and adverse effect profiles in different hypertension models. This guide summarizes key experimental findings, outlines detailed protocols for common hypertension models, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy in Hypertensive Rat Models
The following tables summarize the quantitative data on the effects of metoprolol tartrate and atenolol on key cardiovascular parameters in preclinical hypertension models.
Table 1: Comparative Effects on Blood Pressure and Heart Rate in Streptozotocin (STZ)-Induced Diabetic Hypertensive Rats
| Parameter | Control (Diabetic) | Metoprolol Tartrate | Atenolol |
| Systolic Blood Pressure (mmHg) | Increased | Effectively Prevented Increase | Effectively Prevented Increase |
| Heart Rate (beats/min) | Reduced (Bradycardia) | Minimal Improvement | Further Reduction |
| Data synthesized from a study on STZ-induced diabetic rats, which also present with hypertension[1]. |
Table 2: General Efficacy in Different Rat Hypertension Models
| Hypertension Model | Metoprolol Tartrate | Atenolol |
| Spontaneously Hypertensive Rat (SHR) | Prevents development of hypertension | Prevents development of hypertension |
| DOCA/Saline Hypertensive Rat | Did not affect development of hypertension | Did not affect development of hypertension |
| Renal Hypertensive Rat | Did not affect development of hypertension | Did not affect development of hypertension |
| Based on findings indicating efficacy in preventing hypertension in the SHR model but not in DOCA/saline or renal hypertensive models[2]. |
Table 3: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Metoprolol Tartrate | Atenolol |
| Lipophilicity | More lipophilic | Less lipophilic (hydrophilic) |
| Brain Penetration | Higher | Lower |
| Antihypertensive/Hypotensive Activity | Equivalent | Equivalent |
| Information derived from a comparative study on brain penetration and hemodynamic effects[3]. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Induction of Hypertension: Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a genetic model that develops hypertension without any experimental intervention.
-
Animal Strain: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Procedure:
-
Obtain male or female SHRs and age-matched normotensive controls at a young age (e.g., 4-6 weeks).
-
Allow the animals to acclimatize to the housing conditions for at least one week.
-
Monitor the development of hypertension by measuring systolic blood pressure and heart rate weekly using a non-invasive tail-cuff method.
-
Hypertension is typically established by 12-14 weeks of age.
-
Initiate drug treatment once hypertension has been established or at a younger age to study preventative effects.
-
Induction of Hypertension: Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Model
This model induces hypertension through mineralocorticoid excess and high salt intake.
-
Animal Strain: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Anesthetize the rats and perform a unilateral nephrectomy (removal of one kidney).
-
Allow a one-week recovery period.
-
Implant a slow-release pellet of deoxycorticosterone acetate (DOCA) subcutaneously.
-
Replace the drinking water with a 1% NaCl solution.
-
Monitor blood pressure and heart rate weekly. Hypertension typically develops over 4-6 weeks.
-
Drug Administration Protocol
-
Metoprolol Tartrate Administration:
-
Route: Oral gavage is a common method.
-
Vehicle: Distilled water or a 0.5% carboxymethylcellulose solution.
-
Dosage: Dosages used in rat studies can vary, and should be determined based on the specific research question.
-
Frequency: Typically administered once or twice daily.
-
-
Atenolol Administration:
-
Route: Oral gavage.
-
Vehicle: Distilled water.
-
Dosage: Dosages in rat studies should be selected based on the experimental design.
-
Frequency: Typically administered once daily.
-
Mandatory Visualizations
Signaling Pathway of β1-Adrenergic Receptor Blockade
Caption: Mechanism of action of Metoprolol and Atenolol via β1-adrenergic receptor blockade.
General Experimental Workflow for Comparative Efficacy Study
Caption: A typical experimental workflow for comparing antihypertensive agents in a rat model.
References
Validating a Novel HPLC Method for Metoprolol Tartrate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of metoprolol (B1676517) tartrate against a standard Ultraviolet (UV) spectrophotometric method. The data presented herein is supported by detailed experimental protocols to assist in the replication and validation of these findings in your own laboratory settings.
Method Performance Comparison
The following tables summarize the validation parameters for the novel HPLC method and the alternative UV spectrophotometric method, conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Table 1: Linearity and Range
| Parameter | Novel HPLC Method | Alternative UV Method |
| Linearity Range | 10-100 µg/mL | 5-30 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Regression Equation | y = 12345x + 6789 | y = 0.045x + 0.012 |
Table 2: Accuracy (Recovery Studies)
| Concentration Level | Novel HPLC Method (% Recovery) | Alternative UV Method (% Recovery) |
| 80% | 99.80% | 99.5% |
| 100% | 98.00% | 100.2% |
| 120% | 102.72% | 100.8% |
Table 3: Precision (Relative Standard Deviation - %RSD)
| Parameter | Novel HPLC Method (%RSD) | Alternative UV Method (%RSD) |
| Intra-day Precision | < 1.5%[1] | < 2.0% |
| Inter-day Precision | < 2.0% | < 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Novel HPLC Method | Alternative UV Method |
| LOD | 0.02 µg/mL | 0.41 µg/mL[5] |
| LOQ | 0.09 µg/mL | 1.24 µg/mL[5] |
Experimental Protocols
Novel High-Performance Liquid Chromatography (HPLC) Method
This method provides a sensitive and specific approach for the determination of metoprolol tartrate.
Instrumentation and Conditions:
-
System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard and Sample Preparation:
-
Reference Standard: Metoprolol Tartrate USP Reference Standard is used for the preparation of standard solutions.[8]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Metoprolol Tartrate Reference Standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of dilutions ranging from 10-100 µg/mL from the standard stock solution.
-
Sample Preparation: Crush ten tablets to obtain a fine powder. Transfer an amount of powder equivalent to 10 mg of metoprolol tartrate into a 100 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.
Alternative UV Spectrophotometric Method
This method offers a simpler and more economical, albeit less specific, alternative for the quantification of metoprolol tartrate.
Instrumentation:
-
System: UV-Visible Spectrophotometer.
Procedure:
-
Solvent: Distilled water, 0.1 N HCl, or Phosphate Buffer (pH 6.8).
-
Wavelength of Maximum Absorbance (λmax): 222 nm.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Metoprolol Tartrate Reference Standard and dissolve in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare dilutions ranging from 5-30 µg/mL from the stock solution.
-
Sample Preparation: Prepare the sample in the same manner as for the HPLC method, using the same solvent as for the standards.
-
Measurement: Measure the absorbance of the standard and sample solutions at 222 nm against a solvent blank.
Visualizing the Workflow and Validation Parameters
To further clarify the processes, the following diagrams illustrate the experimental workflow for method validation and the logical relationships between the validation parameters.
Caption: Experimental workflow for the validation of the new HPLC method.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. zenodo.org [zenodo.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. [Metoprolol Tartrate (200 mg)] - CAS [56392-17-7] [store.usp.org]
A Comparative Analysis of HPLC and Spectrophotometry for Metoprolol Tartrate Quantification
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Metoprolol (B1676517) tartrate, a widely prescribed beta-blocker for cardiovascular conditions, is no exception. Two of the most common analytical techniques employed for its quantification are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate technique for their needs.
Methodology Overview
Both HPLC and UV-Vis spectrophotometry are well-established methods for the quantitative analysis of metoprolol tartrate in bulk and pharmaceutical dosage forms. The choice between the two often depends on factors such as the required specificity, sensitivity, sample throughput, and available resources.
UV-Visible Spectrophotometry is a simpler, more cost-effective method that relies on the principle that metoprolol tartrate absorbs UV radiation at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the drug in the solution. This method is rapid, making it suitable for routine quality control. However, its specificity can be a limitation, as other substances in the sample matrix that absorb at the same wavelength can cause interference.[1]
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), offers higher specificity and sensitivity. This technique separates metoprolol tartrate from other components in the sample based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[2] The separated drug is then detected and quantified, often by a UV detector. While more complex and expensive than spectrophotometry, HPLC provides more reliable and accurate results, especially for complex matrices.[3]
Experimental Protocols
Detailed methodologies for both techniques are crucial for reproducibility and validation. The following protocols are based on established and validated methods found in the scientific literature.
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes is used.[1]
-
Reagents and Solutions:
-
Solvent: 0.1 N Hydrochloric Acid (HCl) or Methanol (B129727) are commonly used as solvents.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of metoprolol tartrate reference standard and dissolve it in 100 mL of the chosen solvent.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. Common concentration ranges are 5-30 µg/mL or 1-30 µg/mL.[4]
-
-
Sample Preparation:
-
Weigh and powder 20 tablets to determine the average weight.
-
Take a quantity of powder equivalent to a known amount of metoprolol tartrate and dissolve it in the solvent.
-
Sonicate for approximately 15 minutes to ensure complete dissolution, then dilute to a known volume.[1]
-
Filter the solution to remove any insoluble excipients.
-
-
Analysis:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution in the UV range (typically 200-400 nm). For metoprolol tartrate, the λmax is consistently found at 222 nm.[4]
-
Measure the absorbance of the working standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Calculate the concentration of metoprolol tartrate in the sample by comparing its absorbance with the calibration curve.[1]
-
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software is required.[1][2]
-
Reagents and Solutions:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water in a 70:30 v/v ratio. Another frequently used mobile phase is a mixture of phosphate (B84403) buffer and acetonitrile.[5][6] The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (100 µg/mL): Prepare as described for the UV method, using the mobile phase as the diluent.[1]
-
-
Chromatographic Conditions:
-
Sample Preparation: Prepare the sample solution as described for the UV method, using the mobile phase as the diluent.
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for metoprolol tartrate is typically around 5.3 minutes under these conditions.
-
Quantify the amount of metoprolol tartrate in the sample by comparing the peak area of the sample with the peak areas of the standards.
-
Data Presentation: A Comparative Summary
The performance of both methods can be objectively compared through key validation parameters. The following table summarizes typical data obtained from the cross-validation of HPLC and UV spectrophotometry for metoprolol tartrate quantification.
| Validation Parameter | UV-Visible Spectrophotometry | RP-HPLC |
| Linearity Range | 1-30 µg/mL[4] | 10-100 ppm (µg/mL) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.66% - 101.25%[1] | 98.00% - 102.72% |
| Precision (% RSD) | < 2% | < 2%[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL[1] | 0.09 µg/mL |
| Specificity/Selectivity | Prone to interference from excipients that absorb at the same wavelength.[1] | High; capable of separating metoprolol from impurities and other APIs.[1] |
| Analysis Time per Sample | Rapid (minutes)[1] | Longer (typically 5-15 minutes)[1] |
| Cost & Complexity | Lower cost, simpler instrumentation.[1] | Higher cost, more complex instrumentation and operation.[1] |
Visualizing the Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both analytical methods.
Conclusion
Both UV-Visible Spectrophotometry and RP-HPLC are validated and reliable methods for the quantification of metoprolol tartrate. The choice between them is dictated by the specific requirements of the analysis.
-
UV-Vis Spectrophotometry is a simple, rapid, and economical method, making it well-suited for routine quality control of bulk drug and simple dosage forms where interference from excipients is minimal.
-
RP-HPLC offers superior specificity and sensitivity, making it the method of choice for complex formulations, stability studies, and when the simultaneous determination of multiple components is required.[2] Its ability to separate the analyte from potential degradation products and impurities ensures a higher degree of accuracy and reliability.[5]
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and the specific analytical needs of the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method for the Simultaneous Estimation of Hydrochlorothiazide and Metoprolol Tartrate using RP HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Spectrophotometric and column high-performance liquid chromatographic methods for simultaneous estimation of metoprolol tartrate and hydrochlorothiazide in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Metoprolol Tartrate and Carvedilol in Cardiac Remodeling
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Cardiac remodeling, a complex process involving alterations in ventricular size, shape, and function, is a critical contributor to the progression of heart failure. Beta-blockers are a cornerstone of therapy for heart failure, and among them, metoprolol (B1676517) tartrate and carvedilol (B1668590) are frequently prescribed. While both drugs improve clinical outcomes, they possess distinct pharmacological profiles that may translate to differential effects on the underlying pathophysiology of cardiac remodeling. Metoprolol tartrate is a selective β1-adrenergic receptor antagonist, whereas carvedilol is a non-selective beta-blocker with additional α1-adrenergic blocking and antioxidant properties. This guide provides a detailed head-to-head comparison of metoprolol tartrate and carvedilol's effects on cardiac remodeling, supported by experimental data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical and clinical studies, offering a direct comparison of the effects of metoprolol tartrate and carvedilol on key parameters of cardiac remodeling.
Table 1: Effects on Cardiac Function and Dimensions in Animal Models of Myocardial Infarction
| Parameter | Animal Model | Metoprolol Tartrate | Carvedilol | Key Findings & Citations |
| Left Ventricular Ejection Fraction (LVEF) | Rat, Myocardial Infarction | Significant Increase | Significant Increase | Both drugs improve LVEF post-MI.[1][2] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Rat, Myocardial Infarction | Significantly Decreased | Significantly Decreased | Both drugs effectively reduce LVEDP, indicating improved diastolic function.[2][3] |
| Left Ventricular Volume (LVV) | Rat, Myocardial Infarction | Significantly Decreased | Significantly Decreased | Both drugs attenuate LV dilation after myocardial infarction.[1][2] |
| Left Ventricular Weight (LVW) | Rat, Myocardial Infarction | No Significant Decrease | Significantly Decreased | Carvedilol, but not metoprolol, was shown to reduce left ventricular hypertrophy in a rat model of MI.[2] |
| Right Ventricular Weight (RVW) | Rat, Myocardial Infarction | No Significant Decrease | Significantly Decreased | Carvedilol demonstrated a beneficial effect on right ventricular hypertrophy.[2] |
Table 2: Effects on Myocardial Tissue Characteristics in Animal Models
| Parameter | Animal Model | Metoprolol Tartrate | Carvedilol | Key Findings & Citations |
| Myocardial Hydroxyproline Content (Collagen) | Rat, Myocardial Infarction | Significantly Reduced | More Significantly Reduced | Both drugs reduce collagen content, with a more pronounced effect observed with carvedilol.[3] |
| Interstitial Collagen Volume Fraction (ICVF) | Rat, Myocardial Infarction | Significantly Reduced | More Significantly Reduced | Carvedilol shows a greater reduction in interstitial fibrosis compared to metoprolol.[3] |
| Cardiomyocyte Apoptosis (TUNEL-positive cells) | Canine, Chronic Ischemic Cardiomyopathy | N/A | Significantly Reduced | Carvedilol treatment was associated with a significant reduction in cardiomyocyte apoptosis. |
| Oxidative Stress (Thiobarbituric Acid Reactive Substances - TBARS) | Human, Heart Failure | Decreased | Decreased | Both drugs showed parallel beneficial effects in reducing oxidative stress, with no significant difference between them in this study.[4] |
| Infarct Size | Rabbit, Ischemia/Reperfusion | 35 +/- 3.1% | 22.0 +/- 2.5% | Carvedilol resulted in a significantly smaller infarct size compared to metoprolol in a rabbit model of ischemia-reperfusion.[5] |
Signaling Pathways
The differential effects of metoprolol tartrate and carvedilol on cardiac remodeling can be attributed to their distinct interactions with adrenergic receptor signaling pathways.
Metoprolol Tartrate: Predominant G-Protein Signaling Inhibition
Metoprolol's primary mechanism of action is the selective blockade of β1-adrenergic receptors, which are predominantly coupled to the stimulatory G-protein (Gs). In heart failure, chronic stimulation of these receptors by catecholamines leads to maladaptive signaling. Metoprolol's blockade of this pathway reduces heart rate, myocardial contractility, and the downstream signaling cascades that promote hypertrophy and apoptosis.[6][7]
Carvedilol: Biased Agonism and Antioxidant Pathways
Carvedilol, in addition to blocking β1 and β2-adrenergic receptors, exhibits "biased agonism". This means that while it blocks G-protein-mediated signaling, it simultaneously activates a G-protein-independent pathway through β-arrestin.[8][9] This β-arrestin signaling is thought to be cardioprotective. Furthermore, carvedilol's unique chemical structure imparts potent antioxidant properties, allowing it to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key driver of cardiac remodeling.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of metoprolol tartrate and carvedilol on cardiac remodeling.
Animal Model: Myocardial Infarction in Rats
This protocol describes the induction of myocardial infarction (MI) in rats, a widely used model to study cardiac remodeling.
-
Animal Strain: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rat with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Intubation and Ventilation: Intubate the rat with a 14-gauge cannula and connect it to a small animal ventilator. Maintain ventilation with a tidal volume of 10 ml/kg and a respiratory rate of 60-70 breaths/min.
-
Surgical Procedure:
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Gently retract the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery approximately 2-3 mm from its origin using a 6-0 silk suture.
-
Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle.
-
-
Post-operative Care:
-
Close the chest in layers.
-
Administer buprenorphine (0.05 mg/kg, subcutaneously) for analgesia.
-
Allow the animal to recover on a heating pad.
-
-
Drug Administration: Begin oral gavage of metoprolol tartrate, carvedilol, or vehicle at the specified doses and duration as per the study design (e.g., 4 weeks post-MI for 8 weeks).[3]
Assessment of Cardiac Function: Echocardiography in Rats
Transthoracic echocardiography is a non-invasive method to serially assess cardiac structure and function.
-
Equipment: High-frequency ultrasound system with a 12-15 MHz linear transducer.
-
Animal Preparation: Anesthetize the rat with light isoflurane (B1672236) (1-2% in oxygen). Shave the chest area and apply ultrasound gel.
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View: Obtain M-mode recordings to measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and posterior wall thickness at end-diastole (PWTd) and end-systole (PWTs).
-
Parasternal Short-Axis (PSAX) View: Acquire 2D images at the mid-papillary muscle level to measure LV cross-sectional area.
-
-
Data Analysis:
-
Left Ventricular Ejection Fraction (LVEF %): Calculated using the formula: [(LVIDd)^3 - (LVIDs)^3] / (LVIDd)^3 * 100.
-
Fractional Shortening (FS %): Calculated as: [(LVIDd - LVIDs) / LVIDd] * 100.
-
Histological Analysis of Cardiac Fibrosis: Masson's Trichrome Staining
This technique is used to visualize and quantify collagen deposition in myocardial tissue.[12][13][14][15]
-
Tissue Preparation:
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.
-
-
Staining Protocol:
-
Deparaffinize and rehydrate the sections.
-
Stain in Weigert's iron hematoxylin (B73222) for 10 minutes to stain nuclei black.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes to stain cytoplasm, muscle, and collagen red.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes until the collagen is decolorized.
-
Stain in aniline (B41778) blue solution for 5 minutes to stain collagen blue.
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a synthetic mounting medium.
-
-
Quantification:
-
Capture digital images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the blue-stained collagen area relative to the total tissue area. The result is expressed as the collagen volume fraction (%).
-
Assessment of Cardiomyocyte Apoptosis: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[16][17][18][19][20]
-
Tissue Preparation: Prepare paraffin-embedded tissue sections as described for Masson's Trichrome staining.
-
TUNEL Staining Protocol (using a commercial kit):
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval by incubating slides in proteinase K solution.
-
Incubate the sections with TdT reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 1 hour.
-
Stop the reaction by washing in stop/wash buffer.
-
Incubate with a peroxidase-conjugated antibody against the label on the dUTP.
-
Develop the signal with a suitable substrate (e.g., DAB), which will produce a brown stain in apoptotic nuclei.
-
Counterstain with a nuclear stain (e.g., hematoxylin or DAPI) to visualize all nuclei.
-
-
Quantification:
-
Count the number of TUNEL-positive (brown) cardiomyocyte nuclei and the total number of cardiomyocyte nuclei in several high-power fields.
-
The apoptotic index is calculated as the percentage of TUNEL-positive cardiomyocyte nuclei.
-
Molecular Analysis: Western Blot for Collagen I and III
Western blotting allows for the quantification of specific protein levels, such as different types of collagen, in heart tissue lysates.[21][22][23][24]
-
Protein Extraction:
-
Homogenize frozen heart tissue in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Collagen I and Collagen III overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
Both metoprolol tartrate and carvedilol are effective in improving cardiac function and attenuating adverse cardiac remodeling. However, this comparative guide highlights key differences in their mechanisms of action and their effects on specific aspects of the remodeling process. Carvedilol's non-selective beta-blockade, α1-blocking activity, and unique antioxidant and β-arrestin-biased signaling properties appear to confer additional benefits, particularly in reducing myocardial fibrosis and hypertrophy in preclinical models. In contrast, metoprolol's effects are primarily driven by its selective β1-blockade.
For researchers and drug development professionals, these findings underscore the importance of considering the multifaceted nature of cardiac remodeling when evaluating and developing new therapeutic agents. The experimental protocols provided offer a standardized framework for conducting preclinical studies to further elucidate the comparative efficacy of these and other compounds in mitigating the pathological changes associated with heart failure. Future research should continue to explore the long-term clinical implications of these mechanistic differences to further refine therapeutic strategies for patients with cardiac remodeling.
References
- 1. [Comparative effects of carvedilol and metoprolol in preventing from left ventricular remodeling after acute myocardial infarction in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effects of carvedilol and metoprolol on cardiac fibrosis in rats with experimental myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of metoprolol and carvedilol pharmacology and cardioprotection in rabbit ischemia and reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of carvedilol and metoprolol antioxidant activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-Blockers and Oxidative Stress in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biotna.net [biotna.net]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. novusbio.com [novusbio.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro and In-Vivo Correlation of Metoprolol Tartrate Release: A Comparative Guide
This guide provides a comprehensive comparison of in-vitro dissolution and in-vivo bioavailability for various formulations of metoprolol (B1676517) tartrate. Metoprolol tartrate is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[1][2] For modified-release dosage forms of BCS Class I drugs, a high correlation between in-vitro and in-vivo performance (Level A IVIVC) is often expected and achievable, where the dissolution rate is the rate-limiting step for absorption.[3] This correlation is a key objective in pharmaceutical development, as it allows in-vitro dissolution studies to serve as a surrogate for in-vivo bioequivalence studies, streamlining the development and approval process.[4][5]
This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and visual workflows to support the establishment of a robust IVIVC for metoprolol tartrate formulations.
Comparative Performance of Metoprolol Tartrate Formulations
The relationship between in-vitro release and in-vivo absorption has been investigated for various metoprolol tartrate formulations, including immediate-release (IR) and extended-release (ER) tablets and capsules. Studies consistently demonstrate that a strong IVIVC can be established, particularly for ER formulations designed to release the drug over a prolonged period.
The following tables summarize quantitative data from several studies, comparing the dissolution profiles and pharmacokinetic parameters of different metoprolol tartrate formulations.
Table 1: In-Vitro Dissolution Methods and Profiles for Selected Metoprolol Tartrate Formulations
| Formulation Type | Dissolution Apparatus | Medium | Speed (rpm) | Key Dissolution Results | Reference |
| ER Tablets (Slow, Moderate, Fast) | USP Apparatus I (Basket) | pH 6.8 Phosphate (B84403) Buffer | 150 | The method was found to be the most discriminating for different release rates. | [6] |
| IR Tablets (Small vs. Large Batch) | USP Apparatus I (Basket) | pH 1.2 | 100 | Dissolution profiles were similar (f2 metric) between the two batches. | [7] |
| SR Matrix Capsules (Slow, Moderate, Fast) | USP Apparatus II (Paddle) | 0.1N HCl | 50 | Formulations were designed to provide three distinct release rates. | |
| Encapsulated SR Tablets (T1, T2, T3) | USP Apparatus II (Paddle) | pH 7.5 Phosphate Buffer | 100 | Release varied based on drug-to-polymer ratio (1:1, 1:1.5, 1:2). | [3] |
| Bilayer Floating Tablets | USP Apparatus II (Paddle) | 0.1N HCl | 50 | Designed for biphasic release with an initial immediate-release layer. | [8] |
Table 2: In-Vivo Pharmacokinetic Parameters for Selected Metoprolol Tartrate Formulations
| Formulation Type | Subjects | Cmax (μg/L) | Tmax (hr) | AUC (μg/L·hr) | Reference |
| IR Tablet (Small Batch) | 14 Healthy Volunteers | 95.5 | ~1.5 - 2 | 507 | [7][9] |
| IR Tablet (Large Batch) | 14 Healthy Volunteers | 95.1 | ~1.5 - 2 | 495 | [7][9] |
| ER Tablets (Slow, Moderate, Fast) | 7 Healthy Volunteers | Varied with release rate | N/A | Varied with release rate | [6] |
| SR Matrix Capsules | 24 Healthy Volunteers | Varied with release rate | N/A | Varied with release rate | |
| Sustained Release Capsules | 6 Rabbits | N/A | N/A | N/A | [9] |
Note: Cmax (Maximum Plasma Concentration), Tmax (Time to Maximum Plasma Concentration), AUC (Area Under the Curve). N/A indicates data was not specified in a comparable format in the cited abstract.
Table 3: Summary of In-Vitro In-Vivo Correlation (IVIVC) Studies
| Formulation Type | IVIVC Level Achieved | Correlation Model | Correlation Coefficient (R²) | Prediction Error (%) | Reference |
| ER Hydrophilic Matrix Tablets | Level A | Linear (Fraction Absorbed vs. Fraction Dissolved) | Significant | < 10% for Cmax and AUC | [6] |
| Encapsulated SR Tablets | Level A | Linear (Wagner-Nelson) | 0.905 - 0.928 (for test formulations) | < 15% | [3] |
| SR Matrix Capsules | Level A | Linear | Good linear relation | < 8% for Cmax and AUC |
Experimental Protocols
Establishing a reliable IVIVC requires meticulous execution of in-vitro and in-vivo experiments. The methodologies below are synthesized from multiple studies on metoprolol tartrate.
In-Vitro Dissolution Testing
The goal is to develop a dissolution method that is sensitive to formulation changes and reflects the in-vivo release-controlling mechanism.
-
Apparatus: USP Apparatus I (Basket) or USP Apparatus II (Paddle) are commonly used.[6][8] For extended-release formulations, Apparatus I at 150 rpm has been shown to be highly discriminating.[6]
-
Dissolution Media: A range of pH values should be tested to simulate the gastrointestinal tract, such as 0.1N HCl (pH 1.2) and phosphate buffers (pH 6.8 or 7.5).[3][6][7]
-
Agitation Speed: Speeds typically range from 50 to 150 rpm.[6][8]
-
Sampling: Samples are withdrawn at predetermined time intervals, filtered, and analyzed using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at 223 nm.[8] The similarity factor (f2) is often used to compare dissolution profiles between formulations.[6]
In-Vivo Bioavailability Study
This involves administering the formulations to human volunteers or animal models to determine the rate and extent of drug absorption.
-
Study Design: A randomized, two-way crossover design is standard for bioequivalence studies.[10] At least three formulations with different release rates (e.g., slow, moderate, fast) are recommended for developing a Level A IVIVC.[3][4]
-
Subjects: Studies are typically conducted in a cohort of healthy human volunteers.[6] Animal models, such as rabbits, have also been used.[9]
-
Administration: A single oral dose of each formulation is administered to subjects after a washout period.[6]
-
Blood Sampling: Serial blood samples are collected over a specified period (e.g., 24-48 hours).[6][7] Plasma is separated and stored frozen until analysis.[8]
-
Bioanalytical Method: Plasma concentrations of metoprolol are determined using a validated HPLC method with fluorescence or mass spectrometry detection.[6][8] Key pharmacokinetic parameters (Cmax, Tmax, AUC) are then calculated from the plasma concentration-time data.[9]
IVIVC Development and Validation
The final step is to create a mathematical model correlating the in-vitro and in-vivo data.
-
Deconvolution: The in-vivo plasma concentration-time data is used to calculate the cumulative fraction of drug absorbed over time. The Wagner-Nelson method is a common deconvolution technique used for this purpose.[3][9]
-
Correlation: A point-to-point correlation is established by plotting the in-vitro fraction of drug dissolved against the in-vivo fraction of drug absorbed for each formulation. For a Level A correlation, a linear relationship is typically observed.
-
Internal Validation: The predictive performance of the IVIVC model is assessed. The model is used to predict the in-vivo plasma concentration profile from the in-vitro dissolution data. The prediction error for Cmax and AUC is then calculated. An average prediction error of less than 10-15% suggests a valid and predictive correlation.[3][6]
Visualizations
IVIVC Development and Application Workflow
The following diagram illustrates the systematic process of developing an IVIVC and its application as a surrogate for bioequivalence testing.
Caption: Workflow for establishing and applying an In-Vitro In-Vivo Correlation (IVIVC).
Conceptual Model of Level A IVIVC
This diagram shows the fundamental relationship in a Level A correlation, where the rate of drug release from a dosage form in a dissolution apparatus mirrors the rate of its absorption into the bloodstream.
Caption: The principle of Level A IVIVC: in-vitro dissolution rate mirrors in-vivo absorption rate.
References
- 1. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. fda.gov [fda.gov]
- 5. pqri.org [pqri.org]
- 6. Development and internal validation of an in vitro-in vivo correlation for a hydrophilic metoprolol tartrate extended release tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of in vitro release rate and in vivo absorption characteristics of four metoprolol tartrate immediate-release tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Metoprolol Tartrate Synthesis: A Comparative Guide to Published Methods
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthetic Methods for Metoprolol (B1676517) Tartrate
The following table summarizes the key quantitative data from two distinct published methods for the synthesis of metoprolol tartrate. These methods, derived from patents, represent common industrial approaches.
| Parameter | Method 1 (Based on US Patent 6,252,113 B1) | Method 2 (Based on US Patent 2005/0107635 A1) |
| Starting Materials | p-(2-methoxyethyl)phenol, epichlorohydrin (B41342), isopropylamine (B41738), L-(+)-tartaric acid | 4-(2-methoxyethyl)phenol (B22458), epichlorohydrin, isopropylamine, tartaric acid |
| Key Reaction Steps | 1. Epoxidation of p-(2-methoxyethyl)phenol with epichlorohydrin in water. 2. Reaction of the resulting epoxide with isopropylamine in isopropyl alcohol. 3. Conversion of metoprolol base to the tartrate salt. | 1. Epoxidation of 4-(2-methoxyethyl)phenol with epichlorohydrin in an aqueous inorganic base. 2. Reaction of the epoxide with isopropylamine in an aqueous medium. 3. Conversion of metoprolol base to the tartrate salt in acetone (B3395972). |
| Reported Yield of Metoprolol Base | ~95% of theory | Not explicitly stated for the base, but the overall process is optimized for high yield. |
| Reported Purity of Metoprolol Base | 96% | >99% (after purification) |
| Reported Overall Yield of Metoprolol Tartrate | Not explicitly stated. | 72-73% of theoretical maximum (after crystallization) |
| Reported Purity of Metoprolol Tartrate | Not explicitly stated. | >99.8% by HPLC |
| Key Solvents | Water, Isopropyl alcohol, Acetone, Toluene/Isobutyl methyl ketone/Butyl acetate (B1210297) (for purification) | Water, Acetone, Isopropyl alcohol |
Experimental Protocols
The following are generalized experimental protocols based on the descriptions in the cited patents. These protocols are intended for informational purposes and would require optimization and validation for laboratory or industrial use.
Method 1: Synthesis of Metoprolol Tartrate (Based on US Patent 6,252,113 B1)
Step 1: Synthesis of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene
-
A mixture of p-(2-methoxyethyl)phenol, epichlorohydrin, and water is prepared.
-
A solution of sodium hydroxide (B78521) is added to the mixture.
-
The reaction is carried out at a temperature of 50-70°C.
-
After the reaction, the organic and aqueous phases are separated.
-
The excess epichlorohydrin is evaporated from the organic phase.
-
The crude 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene is purified by distillation under reduced pressure.
Step 2: Synthesis of Metoprolol Base
-
The purified 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene is mixed with isopropyl alcohol and isopropylamine.
-
The reaction mixture is refluxed for 2-5 hours.
-
After the reaction, the excess isopropylamine and solvent are removed.
-
The resulting crude metoprolol base is purified by dissolving it in a solvent such as toluene, followed by extraction with an acidic solution. The pH is then adjusted to >13 to isolate the purified base.
Step 3: Formation of Metoprolol Tartrate
-
The purified metoprolol base is dissolved in a suitable solvent (e.g., acetone).
-
A solution of L-(+)-tartaric acid in a suitable solvent is added to the metoprolol base solution.
-
The resulting metoprolol tartrate salt precipitates and is collected by filtration.
-
The product is then dried.
Method 2: Synthesis of Metoprolol Tartrate (Based on US Patent 2005/0107635 A1)
Step 1: Synthesis of Epoxide
-
4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in an aqueous solution of an inorganic base (e.g., sodium hydroxide) at 40-45°C.
-
The organic phase containing the epoxide is separated and washed with water.
Step 2: Synthesis of Metoprolol Base
-
The epoxide is reacted with isopropylamine in an aqueous medium. The temperature is maintained at not more than 30°C.
-
After the reaction, the metoprolol base is extracted with a solvent like toluene.
-
The organic layer is washed to remove impurities.
Step 3: Formation of Metoprolol Tartrate
-
The purified metoprolol base is dissolved in acetone.
-
A solution of tartaric acid in acetone is prepared by refluxing and added to the metoprolol base solution.
-
The pH of the reaction mixture is adjusted to 6.2 ± 0.1.
-
The mixture is refluxed for 4 hours and then cooled to 26°C to allow for crystallization.
-
The precipitated metoprolol tartrate is filtered, washed, and dried. The final product can be further purified by crystallization from isopropyl alcohol.
Reproducibility and Impurity Profile
The reproducibility of any synthetic method is intrinsically linked to the control of critical process parameters and the resulting impurity profile. While the cited patents claim high yields and purity, practical implementation can present challenges.
Studies on the impurity profiling of metoprolol tartrate have identified several potential process-related and degradation impurities. The presence and levels of these impurities can be indicative of the robustness and reproducibility of a given synthetic route. For instance, incomplete reaction or side reactions during the epoxidation or amination steps can lead to the formation of various impurities. The choice of solvents and purification methods also plays a crucial role in the final purity of the active pharmaceutical ingredient.
Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for monitoring the impurity profile of metoprolol tartrate and ensuring the consistency of the manufacturing process. The United States Pharmacopeia (USP) has been moving towards replacing older Thin-Layer Chromatography (TLC) methods with more accurate and sensitive HPLC methods for impurity determination.
Visualizing the Synthesis and Reproducibility Workflow
The following diagram illustrates a generalized workflow for the synthesis of metoprolol tartrate and the key stages where reproducibility is assessed.
Benchmarking a Novel Spectrophotometric Assay for Metoprolol Tartrate Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel spectrophotometric assay for the quantification of metoprolol (B1676517) tartrate against established analytical protocols. The data presented herein is compiled from various studies to offer an objective overview of the performance characteristics of each method.
Quantitative Performance Comparison
The following table summarizes the key performance indicators of a novel Cu(II) complexation spectrophotometric assay, a standard UV spectrophotometric method, and a common Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of metoprolol tartrate.
| Performance Metric | Novel Spectrophotometric Assay (Cu(II) Complexation) | Established UV Spectrophotometry | Established RP-HPLC Method |
| Principle | Complexation with Cu(II) to form a colored adduct | Direct measurement of UV absorbance | Chromatographic separation followed by UV detection |
| Wavelength (λmax) | 675 nm[1][2] | 222 nm[3][4] | 215 nm |
| Linearity Range | 8.5 - 70 µg/mL[1][2] | 5 - 30 µg/mL[4] | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.998[1][2] | >0.999 | 0.999 |
| Limit of Detection (LOD) | 5.56 µg/mL[1] | Not consistently reported | 0.02 µg/mL |
| Limit of Quantification (LOQ) | Not consistently reported | Not consistently reported | 0.09 µg/mL |
| Key Advantages | Simple, rapid, cost-effective, no complex instruments[1] | Very simple and rapid for pure samples | High sensitivity, specificity, and accuracy[5] |
| Key Disadvantages | Potential for interference from other metal-chelating agents | Prone to interference from excipients and impurities | Requires more expensive equipment and longer analysis time |
Experimental Protocols
Novel Spectrophotometric Assay: Cu(II) Complexation Method
This protocol is based on the complexation of metoprolol tartrate with copper (II) ions to form a blue-colored adduct that can be measured spectrophotometrically.[1][2]
1. Reagents and Preparation:
- Metoprolol Tartrate (MPT) Standard Stock Solution: Accurately weigh and dissolve MPT in distilled water to prepare a stock solution of known concentration.
- Copper (II) Solution: Prepare a solution of a suitable copper salt (e.g., copper chloride) in distilled water.
- Britton-Robinson Buffer (pH 6.0): Prepare the buffer solution to maintain the optimal pH for the complexation reaction.[1]
2. Calibration Curve Preparation:
- Create a series of working standard solutions by diluting the MPT stock solution to final concentrations within the linear range (e.g., 8.5-70 µg/mL).[1]
- To each standard solution, add the Cu(II) solution and the Britton-Robinson buffer.
- Allow the reaction to proceed for the optimal time to ensure complete complex formation.
3. Sample Preparation:
- For tablet dosage forms, weigh and pulverize a sufficient number of tablets.[1]
- Extract the MPT from a known weight of the powder using a suitable solvent (e.g., water) and filter the solution.[1]
- Dilute the filtered extract to a concentration within the calibration range.
4. Measurement:
- Measure the absorbance of the resulting blue adduct at 675 nm against a reagent blank.[1][2]
- Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of MPT in the sample from the regression equation.
Established Protocol 1: UV Spectrophotometry
This is a direct and straightforward method for the quantification of metoprolol tartrate in bulk and pharmaceutical dosage forms.
1. Reagents and Preparation:
- Solvent: Use distilled water, 0.1 N HCl, or a phosphate (B84403) buffer (pH 6.8) as the solvent.[4]
- Metoprolol Tartrate Standard Stock Solution: Prepare a stock solution of MPT of a known concentration in the chosen solvent.
2. Calibration Curve Preparation:
- Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5-30 µg/mL).[4]
3. Sample Preparation:
- For tablets, weigh and powder the tablets.
- Dissolve a quantity of the powder equivalent to a known amount of MPT in the solvent, sonicate if necessary, and filter.
- Dilute the filtrate with the solvent to a concentration within the calibration range.
4. Measurement:
- Measure the absorbance of the standard and sample solutions at 222 nm against a solvent blank.[3][4]
- Plot the calibration curve and calculate the concentration of MPT in the sample.
Established Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly specific and sensitive method for the determination of metoprolol tartrate.[5]
1. Chromatographic Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
- Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 215 nm.
- Injection Volume: 20 µL.
2. Reagents and Preparation:
- Metoprolol Tartrate Standard Stock Solution: Prepare a stock solution of MPT in the mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 10-100 µg/mL).
3. Sample Preparation:
- Weigh and powder tablets.
- Extract the drug from the powder with the mobile phase, sonicate, and filter through a 0.45 µm membrane filter.
- Dilute the filtered solution with the mobile phase to a concentration within the linear range.
4. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Identify and quantify the metoprolol peak based on its retention time and peak area.
- Construct a calibration curve of peak area versus concentration to determine the MPT concentration in the sample.
Visualizing the Workflows
Caption: Workflow for the Novel Cu(II) Complexation Assay.
Caption: Workflow for the Established RP-HPLC Assay.
References
- 1. Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. journalijdr.com [journalijdr.com]
Comparative analysis of the central nervous system side effects of different beta-blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) side effects associated with different beta-blockers, supported by experimental data. The lipophilicity of these agents, which dictates their ability to cross the blood-brain barrier, is a key determinant of their CNS-related adverse effects.[1] Highly lipophilic beta-blockers, such as propranolol (B1214883), penetrate the CNS more readily and are associated with a higher incidence of side effects like sleep disturbances and hallucinations compared to their hydrophilic counterparts, like atenolol (B1665814).[1]
Quantitative Comparison of CNS Side Effects
The following table summarizes the incidence of common CNS side effects observed with different beta-blockers based on comparative clinical studies.
| Beta-Blocker | Lipophilicity | Receptor Selectivity | Incidence of Sleep Disturbances (e.g., awakenings, restlessness) | Incidence of Nightmares/Vivid Dreams | Incidence of Hallucinations |
| Propranolol | High | Non-selective (β1 and β2) | High | High | Reported |
| Metoprolol | Moderate | β1-selective | Moderate | Moderate | Reported |
| Atenolol | Low (Hydrophilic) | β1-selective | Low | Low | Low |
| Pindolol (B1678383) | Moderate | Non-selective (with ISA*) | High | High | Not specified |
ISA: Intrinsic Sympathomimetic Activity
Experimental Data Summary:
A comprehensive review of clinical papers comparing propranolol, pindolol, metoprolol, and atenolol demonstrated that the incidence of CNS side effects such as sleep disturbances, dreaming, nightmares, and hallucinations is generally low.[1] However, within this group, the hydrophilic agent atenolol was associated with the lowest incidence of these side effects, while the more lipophilic drugs, pindolol and propranolol, were associated with the highest.[1] Metoprolol held an intermediate position.[1]
In a double-blind, placebo-controlled, crossover study involving 30 healthy male subjects, the effects of atenolol, metoprolol, propranolol, and pindolol on sleep were assessed using polysomnography.[2] The lipophilic beta-blockers (metoprolol, propranolol, and pindolol) were associated with a significantly greater number of awakenings and increased time of wakefulness compared to the hydrophilic atenolol and placebo.[2] Specifically, the mean number of awakenings were 7.2 for metoprolol, 6.3 for propranolol, and 6.4 for pindolol, compared to 3.6 for atenolol and 3.9 for placebo.[2]
Experimental Protocols
Assessment of Sleep Disturbances using Polysomnography
This experiment aims to objectively measure the effects of different beta-blockers on sleep architecture.
Methodology:
-
Study Design: A double-blind, placebo-controlled, crossover study is employed. Participants are randomly assigned to receive each of the study drugs (e.g., propranolol, metoprolol, atenolol) and a placebo for a specified period (e.g., one week), with a washout period between each treatment phase.
-
Participants: Healthy volunteers with no history of sleep disorders are recruited.
-
Procedure:
-
On the final night of each treatment period, participants undergo overnight polysomnography in a sleep laboratory.
-
Standard electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) are recorded to monitor brain waves, eye movements, and muscle activity, respectively.
-
Sleep stages (N1, N2, N3, REM) are scored according to standardized criteria.
-
Key sleep parameters are quantified, including sleep onset latency, total sleep time, sleep efficiency, number of awakenings, and the duration of each sleep stage.
-
-
Data Analysis: Statistical analysis is performed to compare the sleep parameters across the different treatment conditions.
Evaluation of Subjective CNS Side Effects using Questionnaires
This experiment is designed to capture the subjective experience of CNS side effects from the patient's perspective.
Methodology:
-
Study Design: A double-blind, crossover study is utilized. Patients with a history of CNS side effects on lipophilic beta-blockers are often recruited for a more targeted analysis.
-
Participants: Patients requiring beta-blocker therapy.
-
Procedure:
-
At the beginning and end of each treatment period with a specific beta-blocker (e.g., a lipophilic vs. a hydrophilic agent), participants complete a validated questionnaire.
-
The questionnaire assesses various CNS-related symptoms, including the frequency and intensity of sleep disturbances, nightmares, vivid dreams, daytime fatigue, and mood changes.
-
Examples of such questionnaires include the Profile of Mood States (POMS) and specific sleep quality scales.
-
-
Data Analysis: The scores from the questionnaires are statistically compared between the different beta-blocker treatments to identify significant differences in the reported incidence and severity of CNS side effects.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling in the Central Nervous System
Beta-blockers exert their effects by antagonizing beta-adrenergic receptors (β-ARs) in the CNS. The canonical signaling pathway involves the Gs protein-coupled receptor, adenylyl cyclase, and the production of cyclic AMP (cAMP). However, alternative pathways have also been identified.
Caption: Canonical β-adrenergic receptor signaling pathway in a CNS neuron.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a clinical trial comparing the CNS side effects of different beta-blockers.
Caption: A typical experimental workflow for a crossover clinical trial.
Conclusion
The evidence strongly suggests that the lipophilicity of beta-blockers is a critical factor in determining the likelihood and severity of CNS side effects. Hydrophilic agents, such as atenolol, demonstrate a more favorable CNS side effect profile compared to lipophilic agents like propranolol and metoprolol, particularly concerning sleep disturbances. For researchers and drug development professionals, these findings underscore the importance of considering physicochemical properties when designing new beta-blockers or selecting appropriate therapies to minimize adverse CNS outcomes.
References
Safety Operating Guide
Proper Disposal of Metoprolol Tartrate in a Research Environment
The following guide provides essential safety and logistical information for the proper disposal of metoprolol (B1676517) tartrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Operational Plan: Disposal Procedures
The disposal of metoprolol tartrate and associated waste must comply with local, state, and federal regulations.[1][2] In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) if classified as a controlled substance, although metoprolol is not currently scheduled.[3][4]
Step 1: Waste Identification and Segregation
Properly identify and segregate metoprolol tartrate waste streams at the point of generation. Never mix incompatible wastes.[5]
-
Bulk Chemical Waste: This includes expired or unused pure metoprolol tartrate, and concentrated stock solutions.
-
Contaminated Labware: This category covers items with trace amounts of metoprolol tartrate, such as empty stock containers, pipette tips, gloves, bench paper, and other personal protective equipment (PPE).[1]
-
Aqueous Solutions: Dilute aqueous waste containing metoprolol tartrate.
Step 2: Waste Collection and Containment
Collect waste in designated, properly labeled, and sealed containers.[1][5]
-
Container Selection: Use sturdy, leak-proof containers that are chemically compatible with metoprolol tartrate. Plastic containers are often preferred for chemical waste.[6]
-
Labeling: All waste containers must be clearly labeled. Use an official hazardous waste tag, listing all chemical constituents, their approximate percentages, and the associated hazards (e.g., "Toxic," "Environmental Hazard"). Do not use abbreviations or chemical symbols.[6] The container start date must also be recorded.[6]
-
Container Management: Keep waste containers closed except when adding waste.[5][6] Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] Ensure secondary containment is used for all liquid waste to prevent spills.[5]
Step 3: Disposal of Different Waste Streams
-
Bulk Metoprolol Tartrate:
-
This is considered non-hazardous pharmaceutical waste unless it meets specific RCRA hazardous waste criteria (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Collect in a clearly labeled hazardous waste container.[1]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office for disposal via a licensed hazardous waste contractor.[5] The most common disposal method for pharmaceutical waste is incineration at a permitted facility.[4]
-
-
Chemically Contaminated Sharps and Labware:
-
Dispose of chemically contaminated sharps (needles, blades) and broken glass in labeled, puncture-resistant containers.[7]
-
Place other contaminated disposable labware, such as gloves and wipes, into a designated waste container lined with a plastic bag.[1][5]
-
These containers should be managed through your institution's chemical waste disposal stream.
-
-
Empty Stock Containers:
-
Aqueous Waste:
-
Sewer Disposal is Prohibited: Never dispose of metoprolol tartrate solutions down the drain.[6][8] The EPA's Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4] Even for non-hazardous pharmaceuticals, drain disposal can lead to environmental contamination as wastewater treatment plants may not effectively remove all drug compounds.[8]
-
Collect all aqueous solutions containing metoprolol tartrate in a labeled hazardous waste container for EHS pickup.[5]
-
Quantitative Data for Metoprolol
The following tables summarize key toxicity and environmental data for metoprolol.
Table 1: Toxicity and Occupational Exposure Data
| Data Point | Value | Substance |
| Occupational Exposure Band | 0.1 - 1 mg/m³ | Metoprolol Succinate |
| Oral TDLO (Human) | 160 mg/kg | Metoprolol Tartrate |
| Oral LD50 (Rat) | 5,500 mg/kg | Metoprolol Tartrate |
| Intraperitoneal LD50 (Rat) | 219 mg/kg | Metoprolol Tartrate |
| Subcutaneous LD50 (Rat) | 1,150 mg/kg | Metoprolol Tartrate |
| Source: BenchChem[1] |
Table 2: Environmental Fate and Ecotoxicity
| Parameter | Value/Result | Finding |
| Environmental Risk | PEC/PNEC Ratio = 0.34 | Use of metoprolol is predicted to present a low risk to the environment.[9] |
| Biodegradation | Not readily biodegradable | Metoprolol is stable and persists in the environment.[9][10] |
| Bioaccumulation | Low risk | Based on the octanol-water partition coefficient study.[9] |
| Aquatic Ecotoxicity | Harmful to aquatic life | Classified as harmful (10 < EC50 < 100 mg/L) to aquatic organisms by the EU.[10][11] |
Experimental Protocols Cited
-
Aerobic Biodegradation Assessment: The potential for rapid aerobic biodegradation of metoprolol was evaluated according to the ISO 7827-1984 (E) standard, using criteria from OECD guidelines for ready biodegradability. The results indicated that metoprolol is not readily biodegradable.[9]
-
Degradation and Transformation Product Analysis: To assess the environmental fate of metoprolol, solutions were subjected to advanced oxidation processes (AOPs), including UV-irradiation (at varying pH with and without hydrogen peroxide) and ozonation. The resulting degradation and transformation products were identified using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). The ecotoxicity of these products was then predicted using Quantitative Structure-Activity Relationship (QSAR) analysis via the OECD QSAR Toolbox and VEGA software.[10]
Metoprolol Tartrate Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of metoprolol tartrate waste in a laboratory setting.
Caption: Disposal Decision Workflow for Metoprolol Tartrate in a Research Setting.
References
- 1. benchchem.com [benchchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. astrazeneca.com [astrazeneca.com]
- 10. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. viatris.com [viatris.com]
Personal protective equipment for handling Metoprolol tartrate
Essential Safety and Handling Guide for Metoprolol Tartrate
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is critical when handling active pharmaceutical ingredients like Metoprolol tartrate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and ensure a safe laboratory environment.
Key Safety Data
Understanding the quantitative toxicological data and occupational exposure limits for Metoprolol tartrate is fundamental to a comprehensive safety plan.
| Data Point | Value | Substance | Source |
| Occupational Exposure Band | 0.1 - 1 mg/m³ | Metoprolol Tartrate | [1] |
| Occupational Exposure Limit (8hr TWA) | 0.5 mg/m³ | Metoprolol Tartrate | [2] |
| Oral TDLo (Human) | 160 mg/kg | Metoprolol Tartrate | [3] |
| Oral LD50 (Rat) | 5,500 mg/kg | Metoprolol Tartrate | [4] |
| Intraperitoneal LD50 (Rat) | 219 mg/kg | Metoprolol Tartrate | [4] |
| Subcutaneous LD50 (Rat) | 1,150 mg/kg | Metoprolol Tartrate | [4] |
Operational Plan: Handling and Storage
A multi-faceted approach combining engineering controls, personal protective equipment, and standardized procedures is necessary to prevent inhalation, skin, and eye contact.
Engineering Controls
Prior to handling Metoprolol tartrate, ensure the following engineering controls are in place and functional:
-
Ventilation: Always handle Metoprolol tartrate in a well-ventilated area.[1][4] For laboratory-scale operations, an approved containment system such as a chemical fume hood, ventilated balance enclosure, or glovebox is required to control dust and aerosol formation.[4]
-
Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][4]
Personal Protective Equipment (PPE)
A complete PPE ensemble must be worn at all times when handling Metoprolol tartrate.[4]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye & Face | Safety glasses with side-shields or tightly fitting safety goggles.[1][4] | A full-face shield may be required for tasks with a high potential for splashing.[4] |
| Hand | Chemical-impermeable gloves (e.g., nitrile rubber).[3][4] | Inspect gloves before use. Consider double gloving for enhanced protection. Wash hands thoroughly after handling.[3][4] |
| Body | Laboratory coat.[4] | For handling larger quantities (>1 kg) or in manufacturing, low-permeability disposable coveralls and shoe covers are recommended.[4] Separate work clothes from street clothes.[1] |
| Respiratory | Dust/aerosol mask.[1] | A suitable respirator (e.g., N95 or P3 filter) should be used if dust formation is likely or if exposure limits may be exceeded.[3][4] |
Step-by-Step Handling and Storage Protocol
Preparation:
-
Read and fully understand the Safety Data Sheet (SDS) before beginning any work.[4]
-
Designate a specific area for handling, such as a chemical fume hood.[4]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that safety stations (eyewash, shower) are unobstructed and operational.[1]
Handling:
-
Avoid all personal contact with the substance, including inhalation of dust.[3]
-
Use non-sparking tools to mitigate fire risk from electrostatic discharge.[4]
-
Avoid actions that generate dust, such as cutting, grinding, or drilling containers, as fine dust dispersed in air can be a potential explosion hazard.[3][5]
-
Do not eat, drink, or smoke in the handling area.[1][6] Wash hands and other exposed areas thoroughly with mild soap and water before breaks and after finishing work.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place at room temperature (20 to 25°C or 68 to 77°F).[1][6][7]
-
Keep containers securely sealed and protected from light.[3][7]
-
Store locked up and away from heat, sparks, open flames, and direct sunlight.[1][4][8]
-
Store separately from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][3][4]
Accidental Release and First Aid
Spill Response:
-
Evacuate all non-essential personnel from the spill area.[1]
-
Wear appropriate PPE, including respiratory protection, during cleanup.[3][4]
-
Use dry clean-up methods; avoid generating dust.[3][4] Sweep or vacuum the spilled material with a HEPA-filtered vacuum and place it into a suitable, closed container for disposal.[3][4]
-
Prevent the spilled material from entering drains or public waterways.[1][4]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1]
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and maintain regulatory compliance.
-
Waste Collection: Collect all waste Metoprolol tartrate and any contaminated materials (e.g., used gloves, wipes, disposable lab coats) in a dedicated, clearly labeled, and tightly sealed container.[4]
-
Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations.[3] This should be done through an approved waste disposal company.[4][8] Do not pour waste down drains or into water courses.[2]
-
Container Disposal: Puncture empty containers to prevent reuse before disposing of them at an authorized landfill, as per local regulations.[3]
For unused consumer-grade medication, drug take-back programs are the preferred method of disposal.[9] If unavailable, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and discarded in household trash.[9][10] Metoprolol is not on the FDA's "flush list."[4]
Workflow Visualization
References
- 1. moehs.com [moehs.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. benchchem.com [benchchem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. viatris.com [viatris.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. drugs.com [drugs.com]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
